Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITANCORDURZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736701 | |
| Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313410-86-4 | |
| Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Foreword: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure have made it a cornerstone in the development of a wide array of therapeutic agents. Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent) feature this bicyclic system, highlighting its biological relevance.[1] The therapeutic potential of imidazo[1,2-a]pyridine derivatives is vast, with demonstrated activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]
This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, functionally rich derivative: Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate . The strategic placement of a bromine atom at the 7-position offers a handle for further synthetic diversification through cross-coupling reactions, while the methyl carboxylate group at the 3-position can be readily modified, for instance, through amidation to explore structure-activity relationships. This molecule, therefore, represents a valuable building block for the synthesis of compound libraries in drug discovery programs.
Proposed Synthesis: A Mechanistically Guided Approach
While a plethora of methods exist for the synthesis of the imidazo[1,2-a]pyridine core, the classical and robust approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2] For the synthesis of the target molecule, we propose a variation of this well-established Tschitschibabin-type reaction.
The proposed synthetic route commences with the reaction of 2-amino-4-bromopyridine with a suitable three-carbon electrophile that will install the methyl carboxylate at the 3-position. A highly effective reagent for this transformation is methyl 2-chloro-3-oxopropanoate . This reagent provides the necessary carbonyl group for the initial condensation and subsequent cyclization, along with the desired ester functionality.
The reaction mechanism, depicted below, is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-amino-4-bromopyridine on the most electrophilic carbonyl carbon of methyl 2-chloro-3-oxopropanoate. This is followed by an intramolecular cyclization via the exocyclic amino group attacking the second carbonyl, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Sources
Spectral Data Analysis of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, which include antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties. The unique fused ring system of these compounds provides a versatile scaffold for the development of novel therapeutic agents. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug development pipelines.
Molecular Structure
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure.
Caption: Molecular structure of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms within a molecule.
Predicted ¹H NMR Data
The following table outlines the predicted chemical shifts (δ) and coupling patterns for this compound, based on analysis of similar structures.[1][2][3]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.2 - 8.4 | s | - |
| H-5 | 9.5 - 9.7 | d | ~7.0 |
| H-6 | 7.0 - 7.2 | dd | ~7.0, ~2.0 |
| H-8 | 7.8 - 8.0 | d | ~2.0 |
| -OCH₃ | 3.9 - 4.1 | s | - |
Experimental Protocol for ¹H NMR
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.
Caption: Standard workflow for ¹H NMR spectroscopy.
Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent peaks that would obscure the analyte signals. Tetramethylsilane (TMS) is a common internal standard because its signal appears at 0 ppm, a region typically devoid of signals from organic molecules, and it is chemically inert. Proper shimming of the magnetic field is essential to achieve high-resolution spectra with sharp peaks.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms in this compound are presented below.[1][2][3]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 110 - 115 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 |
| C-7 | 110 - 115 |
| C-8 | 120 - 125 |
| C-9a | 145 - 150 |
| -C=O | 160 - 165 |
| -OCH₃ | 50 - 55 |
Experimental Protocol for ¹³C NMR
The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Caption: Standard workflow for ¹³C NMR spectroscopy.
Expertise & Experience: A higher sample concentration and an increased number of scans are necessary to compensate for the low natural abundance of ¹³C. Proton decoupling is a standard technique used to remove C-H coupling, resulting in a spectrum with a single peak for each unique carbon atom, which simplifies interpretation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Mass Spectrum Data
For this compound (C₉H₇BrN₂O₂), the expected molecular ion peaks and major fragmentation patterns under Electron Ionization (EI) are as follows:
| m/z | Ion | Notes |
| 254/256 | [M]⁺ | Molecular ion peaks, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio). |
| 223/225 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 195/197 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 144 | [M - Br - OCH₃]⁺ | Loss of a bromine atom and the methoxy radical. |
digraph "MS_Fragmentation" { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];M [label="[M]⁺˙\nm/z 254/256"]; F1 [label="[M - OCH₃]⁺\nm/z 223/225"]; F2 [label="[M - COOCH₃]⁺\nm/z 195/197"]; F3 [label="[M - Br - OCH₃]⁺\nm/z 144"];
M -> F1 [label="- OCH₃"]; M -> F2 [label="- COOCH₃"]; F1 -> F3 [label="- Br"]; }
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.[4][5][6][7][8]
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Volatilization: The probe is heated to vaporize the sample into the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ([M]⁺˙).
-
Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Trustworthiness: The 70 eV electron energy is a standard in EI-MS, as it provides reproducible fragmentation patterns that can be compared to spectral libraries. The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) provides a self-validating system for identifying bromine-containing fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Data
The following table lists the predicted characteristic IR absorption bands for this compound.[1][9][10]
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3100 - 3000 | Aromatic C-H | Stretch |
| 2950 - 2850 | Aliphatic C-H (-OCH₃) | Stretch |
| 1720 - 1700 | Ester C=O | Stretch |
| 1640 - 1500 | C=C and C=N | Stretch |
| 1300 - 1100 | C-O (ester) | Stretch |
| 850 - 750 | C-H (aromatic) | Out-of-plane bend |
| 700 - 550 | C-Br | Stretch |
Experimental Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
For solid samples, the potassium bromide (KBr) pellet method is a widely used technique.[11][12][13]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet.
-
Acquire the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Authoritative Grounding: The use of KBr as a matrix is standard because it is transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹). Proper grinding is essential to minimize scattering of the IR beam, which can lead to a distorted baseline and inaccurate peak intensities.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectral data for this compound and the standard methodologies for their acquisition and interpretation. By understanding the principles behind ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, and by following validated experimental protocols, researchers can confidently characterize this and related imidazo[1,2-a]pyridine derivatives. This rigorous analytical approach is fundamental to advancing the development of new therapeutics based on this important heterocyclic scaffold.
References
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
How to Use FTIR Spectroscopy Instruments Effectively. (n.d.). RTF | Rethinking The Future. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. (1999).
-
Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Basiuk, V. A. (2003). Calculated Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones Derived From Alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879.
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025). Journal of Molecular Structure.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 36439-36454.
- Acquiring 1 H and 13 C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
-
13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]
-
Electron Ionization. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. (2014). Analytical Chemistry, 86(15), 7547-7554.
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. Retrieved from [Link]
-
ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.). Retrieved from [Link]
-
Electron ionization. (n.d.). In Wikipedia. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3425.
-
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eng.uc.edu [eng.uc.edu]
- 12. re-thinkingthefuture.com [re-thinkingthefuture.com]
- 13. drawellanalytical.com [drawellanalytical.com]
Crystallography of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
An In-Depth Technical Guide to the
Prepared by: Gemini, Senior Application Scientist
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional atomic arrangement of its derivatives, obtainable only through single-crystal X-ray diffraction (SC-XRD), is paramount for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design. To date, a public-domain crystal structure for Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, a key synthetic intermediate and potential pharmacophore, has not been reported. This guide, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It provides a field-proven, end-to-end methodology for the synthesis, crystallization, and complete crystallographic characterization of this target compound. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific rigor and reproducibility.
Introduction: The Imperative for Structural Elucidation
The imidazo[1,2-a]pyridine heterocyclic system is a privileged scaffold in drug discovery, renowned for its versatile biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The substitution pattern on this bicyclic ring system dictates its pharmacological profile. Specifically, substituents at the 3- and 7-positions can significantly modulate binding affinity and selectivity for various biological targets. This compound combines a reactive bromine atom at the 7-position, suitable for further cross-coupling reactions, with a carboxylate group at the 3-position, which can act as a key hydrogen bond acceptor.
Understanding the precise molecular geometry, conformational preferences, and intermolecular packing forces of this molecule is critical. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for this purpose, providing unambiguous data on bond lengths, bond angles, and the supramolecular architecture.[3][4] This structural blueprint is invaluable for:
-
Computational Modeling: Validating and refining computational models for docking studies and virtual screening.
-
Structure-Activity Relationship (SAR) Analysis: Correlating specific structural features with biological activity to design more potent and selective analogs.
-
Solid-State Characterization: Understanding crystal packing to predict and control physicochemical properties like solubility and stability.
This document outlines a complete workflow to obtain and analyze the crystal structure of this target compound, from initial synthesis to final structural refinement and validation.
Synthesis and Single-Crystal Growth
A prerequisite for any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[3]
Proposed Synthesis Route
The synthesis of the imidazo[1,2-a]pyridine core is reliably achieved via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5][6] We propose a robust, two-step synthetic sequence.
Rationale for Synthetic Choice: This classical cyclization approach is well-documented, high-yielding, and tolerant of various functional groups. Starting with commercially available 2-amino-4-bromopyridine ensures the bromine is correctly positioned at the 7-position of the final product. Methyl 2-chloro-3-oxobutanoate is a suitable and reactive three-carbon electrophile that will install the required methyl carboxylate at the 3-position.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous ethanol (15 mL/mmol), add methyl 2-chloro-3-oxobutanoate (1.2 eq).
-
Cyclization: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 8-12 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If not, reduce the solvent volume in vacuo until a slurry is obtained.
-
Neutralization & Isolation: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr formed during the reaction until the pH is ~7-8. Filter the resulting solid, wash with cold water (2 x 10 mL), and then with a small amount of cold ethanol.
-
Purification: Dry the crude solid under vacuum. The material can be further purified by column chromatography on silica gel (gradient elution, 100% Hexane to 7:3 Hexane:Ethyl Acetate) or by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >98% before proceeding to crystallization trials.
Strategy for Single-Crystal Growth
Growing diffraction-quality crystals is often the most challenging step. A systematic approach using various solvents and techniques is essential. The ideal crystal should be well-formed, optically clear, and typically between 0.1 and 0.3 mm in each dimension.[3]
Scientist's Note: The choice of solvent is critical. Solvents with moderate volatility and varying polarity should be screened. The goal is to find a system where the compound has moderate solubility, allowing for the slow, ordered deposition of molecules from solution onto a growing crystal lattice.
Protocol 2: Crystallization Screening
-
Solvent Screening: In separate small vials, dissolve ~5-10 mg of the purified compound in the minimum amount of various heated solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Acetone, and mixtures thereof). Allow the vials to cool slowly to room temperature.
-
Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents from the initial screen. Cover the vials with a cap containing small perforations (or use parafilm pierced with a needle). Leave the vials undisturbed in a vibration-free environment for several days to weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Reservoir: Fill the well of a vapor diffusion plate with 500 µL of a poor solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., Hexane, Heptane).
-
Drop: On a siliconized glass cover slip (for hanging drop) or the pedestal (for sitting drop), place a 2-4 µL drop of a concentrated solution of the compound in a good solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Sealing: Invert the cover slip over the reservoir and seal it with grease (hanging drop) or place the cover on the plate (sitting drop). The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest one using a cryoloop. Immediately plunge the loop into liquid nitrogen to flash-cool the crystal, preventing ice formation and protecting it from radiation damage during data collection.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The SC-XRD experiment transforms a diffraction pattern into a three-dimensional molecular structure. The workflow involves data collection, structure solution, and refinement.[4][7]
Experimental Workflow Diagram
The logical flow from a grown crystal to a validated structure is depicted below.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Protocol 3: Data Collection and Processing
-
Instrument Setup: Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive photon-counting detector.
-
Crystal Mounting: Transfer the cryo-cooled crystal (mounted on a cryoloop) to the goniometer head of the diffractometer, which is maintained in a cold nitrogen stream (typically 100 K).
-
Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal system, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. This typically involves a series of scans (e.g., ω-scans) at different goniometer angles.
-
Data Integration and Reduction: Process the raw diffraction images using software such as CrysAlisPro or SAINT. This step involves integrating the intensity of each diffraction spot, applying corrections for Lorentz and polarization effects, and performing an empirical absorption correction based on redundant measurements. The output is a reflection file (.hkl) containing the Miller indices (h,k,l) and intensity for each reflection.
Protocol 4: Structure Solution and Refinement
-
Structure Solution: The phase information lost during the experiment must be recovered. For small molecules like this, direct methods are highly effective. The program SHELXT, part of the widely used SHELX software suite, can often solve the structure automatically from the .hkl file.[8] The output is an initial model of the molecule's atoms.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². The program SHELXL is the standard for this process.[8] Refinement involves:
-
Assigning Atom Types: Correctly identifying C, N, O, and Br atoms.
-
Anisotropic Refinement: Refining the displacement parameters of non-hydrogen atoms anisotropically to model their thermal motion.
-
Hydrogen Atom Placement: Placing hydrogen atoms in calculated positions (riding model) and refining them using appropriate constraints.
-
Convergence: Continuing refinement cycles until the model converges, indicated by a minimal shift in parameters and stable R-factors (R1, wR2).
-
-
Validation: The final structural model must be validated to ensure its chemical and crystallographic sense. Tools like PLATON or the IUCr's checkCIF service are used to check for symmetry, geometric anomalies, and other potential issues. The final validated structure is reported in a Crystallographic Information File (CIF).
Anticipated Crystal Structure and Data
While the exact crystal structure is unknown, we can anticipate its key features based on related imidazo[1,2-a]pyridine derivatives.[9][10] The data presented below is exemplary and represents typical values for a well-refined small organic molecule.
Molecular Structure Diagram
Caption: Atom numbering scheme for this compound.
Representative Crystallographic Data
The following table summarizes the type of data that would be generated from a successful SC-XRD experiment.
| Parameter | Exemplary Value |
| Chemical formula | C₉H₇BrN₂O₂ |
| Formula weight | 255.07 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 975 |
| Z | 4 |
| Calculated density (g/cm³) | 1.74 |
| Absorption coefficient (μ) (mm⁻¹) | 4.5 (for Mo Kα) |
| F(000) | 504 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Reflections collected / unique | 8500 / 2200 |
| R_int | 0.035 |
| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.095 |
| R indices (all data) | R1 = 0.055, wR2 = 0.105 |
| Goodness-of-fit on F² | 1.05 |
| Largest diff. peak and hole (e.Å⁻³) | 0.45 and -0.50 |
Disclaimer: This is a table of representative, not experimental, data. The actual values must be determined experimentally.
Anticipated Structural Features
-
Planarity: The bicyclic imidazo[1,2-a]pyridine ring system is expected to be nearly planar.[10]
-
Conformation: The primary conformational variable will be the torsion angle around the C3-C(ester) bond, defining the orientation of the methyl carboxylate group relative to the ring. This orientation will likely be influenced by crystal packing forces.
-
Intermolecular Interactions: The crystal packing will be dominated by a combination of weak intermolecular forces. Key interactions could include C-H···O hydrogen bonds involving the ester oxygen, potential Br···N or Br···O halogen bonds, and π-π stacking interactions between the aromatic rings of adjacent molecules.[9]
Implications for Drug Development
Obtaining the crystal structure of this compound would provide an invaluable empirical foundation for future drug discovery efforts. The precise 3D coordinates would allow for more accurate in silico studies, such as docking this fragment into the active site of a target protein. The observed intermolecular interactions in the crystal lattice can provide insights into the types of non-covalent interactions the molecule prefers to make, guiding the design of more complex derivatives with improved binding affinity and specificity. Furthermore, the bromine atom at the 7-position serves as a versatile synthetic handle, and knowledge of its steric and electronic environment is crucial for planning subsequent chemical modifications.
Conclusion
This guide provides a comprehensive and technically detailed framework for determining the crystal structure of this compound. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain the definitive three-dimensional structure of this important molecule. This structural data will be a critical asset, enabling more informed, structure-based design strategies in the development of novel therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.
References
-
Cambridge Crystallographic Data Centre (CCDC). The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures.
-
SHELX. A set of programs for the determination of crystal structures from single-crystal diffraction data.
-
PLATON. A multipurpose crystallographic tool.
-
PHENIX (Python-based Hierarchical ENvironment for Integrated Xtallography). A software suite for the automated determination of molecular structures.
-
CRYSTALS - Chemical Crystallography Software. A software package for single crystal X-ray structure refinement and analysis. [11]
-
Single-Crystal X-Ray Diffraction - An Overview. ScienceDirect Topics.
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Ossila. [3]
-
Fundamental Principles of Single-crystal X-ray Diffraction. SERC Carleton. [4]
-
PubChem - Imidazo[1,2-a]pyridine. National Center for Biotechnology Information.
-
Structure of imidazo[1,2-a]pyridine-based derivatives. ResearchGate.
-
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports. [9]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [1]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Biosciences and Medicines.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [5]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [6]
-
Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [2]
-
PubChem - Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate. National Center for Biotechnology Information.
-
7-Bromoimidazo[1,2-a]pyridine. Sigma-Aldrich.
-
Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol. ResearchGate. [10]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dl.asminternational.org [dl.asminternational.org]
- 8. rcsb.org [rcsb.org]
- 9. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
An In-Depth Technical Guide to Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets. This guide focuses on a specific, functionalized derivative, Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, a versatile building block with significant potential in drug discovery and materials science. The strategic placement of the bromine atom and the methyl ester group offers multiple avenues for further chemical modification, allowing for the exploration of a broad chemical space.
Core Molecular Attributes
This compound is a crystalline solid at room temperature.[2] A comprehensive understanding of its fundamental physical and chemical properties is paramount for its effective utilization in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrN₂O₂ | [2][3][4][5] |
| Molecular Weight | 255.07 g/mol | [3][4][5] |
| Appearance | White to off-white crystals or powder | [2] |
| Melting Point | 156.5-165.5 °C | [2] |
| CAS Number | 342613-63-2 | [2][4][5] |
| IUPAC Name | methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | [2][4] |
Synthesis and Purification
The synthesis of this compound typically follows the well-established Tschitschibabin reaction, which involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 2-chloro-3-oxobutanoate
-
2-Amino-4-bromopyridine
-
Anhydrous Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-bromopyridine (1 equivalent) in anhydrous ethanol.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
To this stirred suspension, add methyl 2-chloro-3-oxobutanoate (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Causality Behind Experimental Choices:
-
Sodium bicarbonate: Acts as a base to neutralize the hydrobromic acid formed during the cyclization, driving the reaction to completion.
-
Anhydrous Ethanol: Serves as a suitable solvent that can dissolve the reactants and facilitate the reaction at reflux temperature.
-
Reflux: Provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization steps.
-
Column Chromatography: A standard and effective method for purifying the final product from unreacted starting materials and byproducts.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, as well as a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons provide valuable information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the heterocyclic rings, and the methyl carbon of the ester group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
-
C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C=N and C=C stretching: Multiple bands in the 1450-1650 cm⁻¹ region are characteristic of the aromatic and heteroaromatic rings.
-
C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.
-
C-Br stretch: A weaker absorption band typically found in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio).
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the imidazo[1,2-a]pyridine core, the bromine atom, and the methyl ester.
Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is electron-rich and susceptible to electrophilic substitution. The bromine atom at the 7-position deactivates the pyridine ring towards electrophilic attack to some extent.
Reactivity of the Bromine Atom
The bromine atom at the 7-position is a key functional handle for further synthetic transformations. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. This versatility is of high interest in the construction of compound libraries for drug discovery.[7]
Reactivity of the Methyl Ester Group
The methyl ester at the 3-position can undergo standard ester transformations:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used for amide bond formation or other derivatizations.
-
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.
Logical Relationship of Reactivity:
Caption: Key reaction pathways for this compound.
Solubility Profile
While comprehensive experimental solubility data is not widely published, based on its structure, the following qualitative solubility profile can be predicted:
-
Poorly soluble in water.
-
Sparingly soluble in non-polar solvents like hexanes.
-
Soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Moderately soluble in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane.
Note: It is always recommended to perform experimental solubility tests for specific applications.
Stability and Storage
This compound is generally a stable compound under standard laboratory conditions.[8] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9]
Applications in Drug Discovery and Beyond
The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of compounds with potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is known to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer properties. The ability to functionalize both the 7-position (via the bromine) and the 3-position (via the ester) allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
This compound is a key synthetic intermediate with significant potential for the development of novel pharmaceuticals and functional materials. Its well-defined physical and chemical properties, coupled with its versatile reactivity, provide a solid foundation for its use in a wide array of research and development activities. This guide provides a comprehensive overview of its core attributes to aid researchers in harnessing the full potential of this valuable chemical entity.
References
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. IV. Aqueous bromination of Imidazo[1,2-a]pyridine - ResearchGate. (n.d.). Retrieved from [Link]
-
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate - PubChem. (n.d.). Retrieved from [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Publishing. (2018). Retrieved from [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021). Retrieved from [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Retrieved from [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. (2024). Retrieved from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, 95%, Thermo Scientific Chemicals | RHENIUM BIO SCIENCE. (n.d.). Retrieved from [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. H35994.03 [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate | C9H7BrN2O2 | CID 45790121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. rheniumshop.co.il [rheniumshop.co.il]
- 9. echemi.com [echemi.com]
An In-Depth Technical Guide to the Solubility of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, a derivative of this class, presents significant potential in drug discovery programs. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive theoretical framework for predicting the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a discussion on the interpretation of solubility data. While specific experimental solubility data for this compound is not widely published, this guide equips researchers with the necessary tools and knowledge to perform this critical characterization in their own laboratories.
Introduction to this compound and the Importance of Solubility
The imidazo[1,2-a]pyridine ring system is a key pharmacophore found in a range of clinically used drugs, noted for its diverse biological activities.[2][3] The subject of this guide, this compound, is a functionalized derivative with potential applications in medicinal chemistry. The bromo-substituent can serve as a handle for further chemical modifications, while the methyl carboxylate group can influence the compound's physicochemical properties and biological target interactions.
Solubility, the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature, is a critical physicochemical property in drug development.[4][5] It influences every stage of the research and development process, from chemical synthesis and purification to formulation and in vivo efficacy. Poor solubility can lead to challenges in achieving desired concentrations for biological assays, difficulties in purification, and low bioavailability of potential drug candidates.[1] Therefore, a comprehensive understanding of the solubility of this compound in a range of organic solvents is essential for its successful development.
Theoretical Considerations for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6][7] The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute and solvent molecules determines the extent of dissolution.[4]
2.1. Structural Analysis of this compound
To predict the solubility of this compound, we must first analyze its molecular structure:
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system possesses both a pyridine and an imidazole ring. The nitrogen atoms in the rings can act as hydrogen bond acceptors, contributing to its polarity.
-
Methyl Carboxylate Group (-COOCH₃): This ester group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
Bromo-substituent (-Br): The bromine atom is electronegative, inducing a dipole moment. It also increases the molecular weight and surface area of the molecule.
Overall, the presence of nitrogen and oxygen atoms suggests that this compound is a moderately polar molecule. However, the fused aromatic ring system is largely non-polar. Therefore, its solubility will be a balance between these polar and non-polar characteristics.
2.2. Influence of Solvent Properties
The choice of solvent is critical in determining the solubility of a compound. Organic solvents can be broadly classified based on their polarity:
-
Polar Protic Solvents: (e.g., methanol, ethanol) These solvents can act as both hydrogen bond donors and acceptors. They are likely to be effective at solvating the polar functional groups of the target compound.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile) These solvents have dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors and are generally good solvents for a wide range of organic compounds.
-
Non-polar Solvents: (e.g., hexane, toluene, dichloromethane) These solvents have low dielectric constants and interact primarily through van der Waals forces. They are less likely to be effective solvents for polar compounds.
Based on the structure of this compound, it is anticipated to have higher solubility in polar aprotic and polar protic solvents compared to non-polar solvents.
Experimental Determination of Solubility
3.1. Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[6]
-
Volumetric flasks and pipettes
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for determining solubility using the shake-flask method.
3.3. Step-by-Step Protocol
-
Preparation of Samples:
-
Add an excess amount of crystalline this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Accurately add a known volume of each selected organic solvent to the respective vials.[8]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.
-
-
Data Calculation:
-
Construct a calibration curve using standard solutions of known concentrations of this compound.
-
Use the calibration curve to determine the concentration of the compound in the diluted samples.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Example Data)
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | To be determined | To be determined |
| Toluene | 2.38 | To be determined | To be determined |
| Dichloromethane | 9.08 | To be determined | To be determined |
| Acetone | 20.7 | To be determined | To be determined |
| Ethanol | 24.5 | To be determined | To be determined |
| Acetonitrile | 37.5 | To be determined | To be determined |
| N,N-Dimethylformamide (DMF) | 38.3 | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined | To be determined |
| Water | 80.1 | To be determined | To be determined |
Interpretation of Results:
The results from this study will provide valuable insights into the physicochemical properties of this compound. A higher solubility in polar solvents would confirm the influence of the polar functional groups. Conversely, any significant solubility in less polar solvents would indicate the contribution of the non-polar aromatic core. This information is crucial for:
-
Synthetic Chemists: Selecting appropriate solvents for reactions and work-up procedures.
-
Purification Scientists: Developing effective crystallization and chromatographic purification methods.
-
Formulation Scientists: Choosing suitable vehicles for in vitro and in vivo studies.
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides the theoretical foundation and a practical, detailed experimental protocol for its determination. By understanding the structural features of the molecule and the principles of solubility, and by applying the robust shake-flask method, researchers can generate the critical data needed to advance their research and development efforts with this promising compound. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a thorough characterization of the physicochemical properties of its derivatives is a fundamental step in this process.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Scribd. Experiment 1. Solubility of Organic Compounds.
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMIN
- PubMed. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
- PubMed Central. (2025, November 16).
- PubMed.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3).
- ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Organic & Biomolecular Chemistry (RSC Publishing).
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- PubChem - NIH. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960.
- PubChem. Imidazo[1,2-a]pyridine-2-carboxylic acid | C8H6N2O2 | CID 2062168.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20).
- BYJU'S. Factors Affecting Solubility.
- AAT Bioquest. (2022, April 18).
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- Solubility of Organic Compounds. (2023, August 31).
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
Stability of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate Under Acidic and Basic Conditions: An In-depth Technical Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural features make it a versatile core for the development of therapeutics. The subject of this guide, Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, is a representative of this class, featuring a bromine substituent and a methyl ester group that can significantly influence its chemical behavior and metabolic fate. Understanding the stability of this molecule under various pH conditions is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the anticipated stability of this compound under both acidic and basic conditions, drawing upon established principles of organic chemistry and data from related heterocyclic systems. Due to the limited availability of specific stability data for this exact compound, this document synthesizes information from structurally related imidazo[1,2-a]pyridine derivatives and general principles of chemical stability for halogenated heterocyclic systems.[1]
Molecular Structure and Predicted Reactivity
The structure of this compound incorporates several key features that dictate its reactivity:
-
The Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is generally aromatic and possesses a degree of stability. However, the lone pair of electrons on the N1 nitrogen atom can be protonated under acidic conditions, which can influence the reactivity of the entire ring system.
-
The Methyl Ester at C3: The C3 position of the imidazo[1,2-a]pyridine ring is known to be susceptible to electrophilic attack. The methyl ester at this position is a primary site for hydrolysis under both acidic and basic conditions.
-
The Bromine at C7: The electron-withdrawing nature of the bromine atom can influence the electron density of the pyridine ring, potentially affecting the pKa of the ring nitrogens and the overall stability of the molecule.
Stability Under Acidic Conditions
Under acidic conditions, two primary degradation pathways are anticipated for this compound: hydrolysis of the methyl ester and, under more forcing conditions, potential degradation of the imidazo[1,2-a]pyridine ring.
Acid-Catalyzed Ester Hydrolysis
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid, is the most probable degradation pathway under acidic conditions. This reaction is a classic example of acid-catalyzed nucleophilic acyl substitution.
Mechanism of Acid-Catalyzed Ester Hydrolysis
Figure 1: Proposed mechanism of acid-catalyzed ester hydrolysis.
Experimental Protocol for Acidic Stability Testing
A forced degradation study can be conducted to evaluate the stability of the compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (NaOH) for neutralization
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).
-
Neutralization: After incubation, neutralize the acidic samples with an equivalent amount of NaOH.
-
Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.
Stability of the Imidazo[1,2-a]pyridine Ring
The imidazo[1,2-a]pyridine ring is generally stable under mild acidic conditions. The synthesis of this ring system can often be carried out in the presence of acid. However, under harsh acidic conditions (e.g., concentrated strong acids, high temperatures), degradation of the ring system is possible, potentially through ring-opening reactions. Brønsted acid-catalyzed ring opening of related heterocyclic systems has been reported, suggesting that under forcing conditions, the integrity of the imidazo[1,2-a]pyridine core could be compromised.[3]
Stability Under Basic Conditions
Similar to acidic conditions, the primary point of vulnerability for this compound under basic conditions is the methyl ester group.
Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of the methyl ester to the corresponding carboxylate salt is highly likely under basic conditions. This reaction, known as saponification, is typically faster and more irreversible than acid-catalyzed hydrolysis.
Mechanism of Base-Catalyzed Ester Hydrolysis
Figure 2: Proposed mechanism of base-catalyzed ester hydrolysis.
Experimental Protocol for Basic Stability Testing
A forced degradation study can be performed to assess the stability under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) for neutralization
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 50°C) for a defined period (e.g., 1, 4, 8, 24 hours). Basic hydrolysis is often faster than acidic hydrolysis.
-
Neutralization: After incubation, neutralize the basic samples with an equivalent amount of HCl.
-
Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.
Stability of the Imidazo[1,2-a]pyridine Ring and Bromo Substituent
The imidazo[1,2-a]pyridine ring is generally considered stable to basic conditions. However, the bromo substituent on the pyridine ring could be susceptible to nucleophilic aromatic substitution under strong basic conditions, high temperatures, or in the presence of specific nucleophiles, although this is generally a less facile reaction on electron-rich aromatic systems.
Summary of Predicted Stability and Degradation Products
The following table summarizes the anticipated stability of this compound and its potential degradation products under acidic and basic conditions.
| Condition | Primary Degradation Pathway | Major Degradation Product | Stability of Core Ring |
| Mild Acidic | Ester Hydrolysis | 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | Generally Stable |
| Strong Acidic | Ester Hydrolysis & Potential Ring Degradation | 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid and ring-opened products | Potentially Unstable |
| Mild Basic | Ester Hydrolysis (Saponification) | 7-bromoimidazo[1,2-a]pyridine-3-carboxylate salt | Generally Stable |
| Strong Basic | Ester Hydrolysis & Potential Nucleophilic Substitution | 7-bromoimidazo[1,2-a]pyridine-3-carboxylate salt and potentially 7-hydroxy-imidazo[1,2-a]pyridine-3-carboxylate | Generally Stable, but substitution at C7 is possible |
Conclusion
References
-
Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by 2-mercaptopyridines and related heterocycles; one pot access to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. Organic & Biomolecular Chemistry. (URL: [Link])
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by 2-mercaptopyridines and related heterocycles; one pot access to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Discovery of novel imidazo[1,2-a]pyridine scaffolds
An In-Depth Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Scaffolds
Authored by: Gemini, Senior Application Scientist
Foreword: The Enduring Appeal of a Privileged Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as foundational cores for therapeutic innovation. The imidazo[1,2-a]pyridine ring system is a quintessential example of such a "privileged scaffold." This fused bicyclic 5-6 heterocycle, composed of an imidazole ring fused to a pyridine ring, is not merely a synthetic curiosity but a recurring motif in a multitude of clinically significant molecules. Its structural rigidity, coupled with its capacity for diverse functionalization, has rendered it a cornerstone in the development of agents targeting a vast spectrum of diseases. Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis) underscore the therapeutic success and versatility of this core.
This guide moves beyond a simple recitation of facts to provide an in-depth exploration of the imidazo[1,2-a]pyridine scaffold for researchers, scientists, and drug development professionals. We will dissect the causal logic behind key synthetic strategies, elucidate the mechanisms that drive its potent biological activities, and provide actionable protocols that embody self-validating systems. Our objective is to furnish a comprehensive resource that not only informs but also empowers the next wave of discovery built upon this remarkable chemical entity.
Section 1: Architecting the Core - Strategic Synthesis of the Imidazo[1,2-a]pyridine Nucleus
The synthetic accessibility of the imidazo[1,2-a]pyridine core is a primary driver of its widespread investigation. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and efficiency.
Foundational Strategy: Condensation Reactions
The most classical and direct approach involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. This method relies on a two-step sequence within a single pot: an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine displaces the halide, followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system.
Recent advancements have focused on optimizing this reaction to align with green chemistry principles, employing catalyst-free conditions or using environmentally benign solvents like ethanol.
Protocol 1: Catalyst-Free Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
-
Reagent Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and the desired α-bromoacetophenone derivative (1.0 mmol) in ethanol (10 mL).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove residual impurities. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Efficiency and Diversity: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules from three or more starting materials in a single operation. This approach is exceptionally powerful for generating chemical libraries for high-throughput screening.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone MCR for this scaffold, combining a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate 3-amino-imidazo[1,2-a]pyridine derivatives. This reaction's power lies in its ability to introduce three points of diversity in a single, atom-economical step. Another notable MCR is the copper-catalyzed coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, which provides an efficient route to a broad range of derivatives.
Caption: Key synthetic routes to the imidazo[1,2-a]pyridine scaffold.
Section 2: Therapeutic Landscape - Biological Activities and Mechanisms of Action
The imidazo[1,2-a]pyridine scaffold exhibits a remarkable breadth of biological activities, establishing it as a versatile platform for drug discovery across multiple therapeutic areas.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
The development of imidazo[1,2-a]pyridine derivatives as anticancer agents is a major focus of research. These compounds exert their effects by modulating a variety of critical cellular pathways.
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases that are hyperactivated in cancer cells. Derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can induce cell cycle arrest and apoptosis in cancer cells. Other key kinase targets include Insulin-like Growth Factor-1 Receptor (IGF-1R), Nek2, and the Mer/Axl receptor tyrosine kinases.
-
Tubulin Polymerization Inhibition: Several imidazo[1,2-a]pyridine compounds function as antimitotic agents by interfering with microtubule dynamics. By inhibiting the polymerization of tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Covalent Inhibition: Recent innovative strategies have utilized the imidazo[1,2-a]pyridine scaffold to develop targeted covalent inhibitors. By incorporating an electrophilic "warhead," these compounds can form a permanent bond with a specific amino acid residue (e.g., cysteine) in a target protein, such as KRAS G12C, leading to irreversible inhibition.
| Compound Class | Target/Mechanism | Reported Activity | References |
| 6-Aryl-Imidazopyridines | Pan-PI3K Inhibition | Potent enzymatic and cellular inhibition (nM range) | |
| Substituted Imidazopyridines | AKT/mTOR Pathway | Induces apoptosis and cell cycle arrest | |
| Imidazopyridine-Peptidomimetics | Akt Inhibition | Sub-micromolar inhibition of Akt isoforms | |
| 3-(Pyrimidin-4-yl)-Imidazopyridines | IGF-1R Kinase Inhibition | Potent and selective inhibition | |
| Imidazopyridine Derivatives | Nek2 Inhibition | IC50 of 38 nM in MGC-803 gastric cancer cells | |
| Imidazopyridine with Acrylamide | Covalent KRAS G12C Inhibition | Selective activity in KRAS G12C mutant cells |
Antimicrobial and Antiviral Frontiers
-
Antitubercular Activity: Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly potent class of agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. A leading candidate from this class, Telacebec (Q203), targets the cytochrome bc1 complex (QcrB) of the electron transport chain, a crucial component for energy generation in the bacterium.
-
Antibacterial and Antifungal Activity: Various derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Antifungal properties have also been reported.
-
Antiviral Efficacy: The scaffold has proven effective against several viruses. Notably, derivatives bearing a thioether side chain at the C-3 position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).
Central Nervous System (CNS) Applications
The most well-known therapeutic applications of this scaffold are in the treatment of CNS disorders. Marketed drugs like zolpidem and alpidem act as non-benzodiazepine agonists at the GABA-A receptor, producing sedative and anxiolytic effects. Furthermore, some derivatives show a strong affinity for human β-amyloid plaques, suggesting potential as diagnostic or therapeutic agents for Alzheimer's disease.
Caption: Diverse biological targets of the imidazo[1,2-a]pyridine core.
Section 3: Rational Design - Structure-Activity Relationship (SAR) Insights
The process of transforming a hit compound into a drug candidate is guided by Structure-Activity Relationship (SAR) studies. This involves systematically modifying the scaffold at various positions to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
C2-Position: Substitution at the C2 position, often with an aryl group, is crucial for many biological activities, particularly anticancer effects. The nature of the substituents on this aryl ring can fine-tune interactions with the target protein's binding pocket.
-
C3-Position: This position is highly amenable to modification. For antiviral activity, the introduction of thioether side chains was found to be critical. In the context of antitubercular agents, a carboxamide at C3 is a key pharmacophoric feature for potent activity.
-
C6-Position: Modifications here can significantly influence kinase inhibitory activity. For pan-PI3K inhibitors, introducing alkoxy groups at the 6-position was found to enhance potency and efficacy.
-
C7 and C8-Positions: Substitution on the pyridine ring can modulate physicochemical properties like solubility and lipophilicity, which in turn affects pharmacokinetic behavior. For example, the introduction of a methyl group at C7 or C8 enhanced anti-CMV activity in some series.
The overarching goal is to achieve a balance between on-target potency and drug-like properties. This iterative process of design, synthesis, and testing is the engine of drug discovery.
Caption: Key positions for SAR modification on the imidazo[1,2-a]pyridine core.
Section 4: Validated Protocols for Discovery
Trustworthiness in research is built on reproducible, self-validating methodologies. The following protocol for a standard in vitro cytotoxicity assay provides a robust system for evaluating the anticancer potential of newly synthesized compounds.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical carcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyridine compounds in culture media. Remove the old media from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Horizons
The imidazo[1,2-a]pyridine scaffold has unequivocally earned its status as a privileged structure in drug discovery. Its synthetic tractability, combined with its ability to interact with a vast array of biological targets, ensures its continued relevance. The journey from classical condensation reactions to highly efficient, diversity-oriented multicomponent syntheses has broadened the accessible chemical space, while our deepening understanding of its biological mechanisms continues to unveil new therapeutic opportunities.
References
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved January 20, 2026, from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. (1998). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2018). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. (1988). J-Stage. Retrieved January 20, 2026, from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. Retrieved January 20, 2026, from [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2013). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2018). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. Retrieved January 20, 2026, from [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journals. Retrieved January 20, 2026, from [Link]
-
Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. (2021). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. (1998). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). PubMed. Retrieved January 20, 2026, from [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). PubMed. Retrieved January 20, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. (2014). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). ResearchGate. Retrieved January 20, 2026, from [https://www.researchgate.net/publication/313881457_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])
-
Imidazo[1,2-a]pyridines with potent activity against herpesviruses. (2007). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025). Journal of Advanced Scientific Research. Retrieved January 20, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2015). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. Retrieved January 20, 2026, from [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pyridines and Imidazopyridines with Medicinal Significance. (2016). Ingenta Connect. Retrieved January 20, 2026, from [Link]
-
Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. (2019). PubMed. Retrieved January 20, 2026, from [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. (2011). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses. (2007). ResearchGate. Retrieved January 20, 2026, from [https://www.researchgate.net/publication/6344648_Imidazo12-a]pyridines_with_Potent_Activity_Against_Herpesviruses]([Link])
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
A Technical Guide to the Biological Screening of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the systematic biological evaluation of the novel compound, Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate. The strategic framework outlined herein is designed to thoroughly characterize the compound's biological activity, elucidate its mechanism of action, and assess its preliminary drug-like properties.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
Heterocyclic compounds are a cornerstone of modern drug development, with their structural diversity enabling a wide range of pharmacological activities.[1] The imidazo[1,2-a]pyridine (IP) core, a fused bicyclic 5,6 heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[2] This structural motif is present in numerous FDA-approved drugs and clinical candidates, demonstrating broad therapeutic utility, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] The versatility of the IP scaffold allows for fine-tuning of its physicochemical properties to optimize interactions with specific biological targets.[1]
This compound (C₉H₇BrN₂O₂) is a derivative of this important class.[5] While the broader IP class has been extensively studied, the specific biological profile of this molecule is not well-documented, making it a prime candidate for a comprehensive screening campaign to uncover its therapeutic potential. This guide presents a logical, multi-tiered screening cascade designed to efficiently progress from broad, target-agnostic evaluations to specific, hypothesis-driven mechanistic studies.
Part 1: Foundational In Silico & Physicochemical Profiling
Before committing to resource-intensive wet-lab experiments, a robust in silico assessment is crucial. Computational tools can predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties, helping to identify potential liabilities early and guide experimental design.[6][7] This "front-loading" approach uses computational models to filter compounds that are unlikely to have favorable drug-like properties, thereby reducing late-stage attrition.[6][8]
Key Predicted Properties of this compound:
| Property | Predicted Value | Source | Significance in Drug Development |
| Molecular Weight | 255.07 g/mol | [5][9] | Influences absorption and distribution; typically <500 g/mol is preferred for oral bioavailability. |
| XLogP3 | 2.6 | [5] | A measure of lipophilicity, which affects solubility, permeability, and metabolism. A value between 1 and 3 is often optimal. |
| Hydrogen Bond Donors | 0 | [5] | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 4 | [5] | Affects solubility and target binding. |
| Rotatable Bond Count | 2 | [5] | A measure of molecular flexibility; lower counts are associated with better oral bioavailability. |
| Polar Surface Area | 43.6 Ų | [5] | Influences cell membrane permeability and transport characteristics. |
These initial predictions suggest the compound possesses favorable "drug-like" characteristics, warranting progression to experimental validation.
Part 2: Primary Screening - General Cytotoxicity Assessment
The initial phase of in vitro testing involves evaluating the compound's general effect on cellular health. Cytotoxicity assays are fundamental for identifying potential anticancer activity and establishing a non-toxic concentration range for subsequent, more sensitive assays.[10]
Rationale for Cytotoxicity Screening
A primary screen across a panel of diverse human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous cell line (e.g., HEK293) provides two critical pieces of information:
-
General Cytotoxicity: Does the compound kill or inhibit the growth of cancer cells?
-
Selectivity Index (SI): Is the compound more toxic to cancer cells than to normal cells? A high SI is a hallmark of a promising therapeutic candidate.[11]
Comparison of Common Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[12] | Cell viability and metabolic activity.[12] | Well-established, high sensitivity.[12] | Requires a solubilization step; can be affected by compounds altering cell metabolism.[12] |
| MTS Assay | Similar to MTT, but produces a water-soluble formazan product.[12] | Cell viability and metabolic activity.[12] | Simpler and faster than MTT (no solubilization step), suitable for high-throughput screening.[12] | Can be more expensive than MTT.[12] |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells with compromised membranes. | Cell membrane integrity (cytotoxicity). | A direct measure of cell death. | Less sensitive for cytostatic (growth-inhibiting) effects. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer and non-cancerous cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Treat cells with varying concentrations for a specified duration (e.g., 48 or 72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Caption: Initial workflow for cytotoxicity screening.
Part 3: Target-Based Screening - The Kinase Inhibition Hypothesis
The imidazo[1,2-a]pyridine scaffold is a well-established framework for the development of protein kinase inhibitors.[13] Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their deregulation is a common driver of diseases like cancer, making them a major class of drug targets.[14][15] Therefore, a logical next step is to screen the compound for kinase inhibitory activity.
Most kinase inhibitors act by competing with adenosine triphosphate (ATP) for the enzyme's binding site, thereby blocking the phosphorylation of target proteins.[16]
Recommended Screening Strategy
-
Broad Kinome Profiling: The most efficient approach is to screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large, representative panel of human kinases.[17] This provides an unbiased view of the compound's selectivity and identifies potential primary targets.[14]
-
IC₅₀ Determination for Hits: For any kinases that show significant inhibition (e.g., >50% inhibition) in the primary screen, a follow-up dose-response assay is performed to determine the precise IC₅₀ value.[17]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common assay format that measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
-
Reaction Setup: In a multi-well plate, combine the target kinase, its specific substrate peptide, and ATP at a concentration near its Km value.
-
Inhibitor Addition: Add this compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).[17]
-
Kinase Reaction: Incubate the plate at room temperature or 30°C to allow the phosphorylation reaction to proceed.
-
ATP Detection: Add a luciferase-based reagent. This enzyme uses the remaining ATP to produce light (luminescence).
-
Data Acquisition: Measure the luminescent signal using a plate reader. A higher signal indicates more ATP remaining and, therefore, stronger kinase inhibition.
-
Analysis: Normalize the data to controls and plot the percentage of inhibition versus compound concentration to calculate the IC₅₀ value.
Hypothetical Kinase Profiling Data:
| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) | Family |
| EGFR | 8% | >10,000 | Tyrosine Kinase |
| PDGFRβ | 92% | 65 | Tyrosine Kinase |
| VEGFR2 | 35% | 1,200 | Tyrosine Kinase |
| AKT1 | 5% | >10,000 | Serine/Threonine Kinase |
| CDK2 | 11% | >10,000 | Serine/Threonine Kinase |
This hypothetical data identifies PDGFRβ as a potent and selective primary target for the compound.
Part 4: Mechanism of Action (MoA) Elucidation
Identifying a "hit" is only the beginning. Understanding how the compound inhibits its target is critical for its development.[17] MoA studies validate the target and provide a rational basis for lead optimization.
Caption: Workflow for elucidating the mechanism of action.
Key MoA Experiments
-
Direct Binding Confirmation: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to confirm that the compound physically binds to the target kinase and to determine binding affinity (Kᴅ).[17]
-
Kinetic Analysis: These studies determine the mode of inhibition. By measuring kinase activity at varying concentrations of both ATP and the inhibitor, one can determine if the compound is competitive (binds the ATP site), non-competitive, or uncompetitive.[17]
-
Cellular Target Engagement: It is essential to confirm that the compound inhibits the target kinase within a living cell. A Western blot is a standard method to achieve this. Cells expressing the target kinase are treated with the compound, and cell lysates are analyzed for the phosphorylation status of a known downstream substrate of that kinase. A reduction in substrate phosphorylation indicates successful target engagement.[18] For an unbiased view, quantitative phosphoproteomics can identify changes across numerous signaling pathways.[14]
Part 5: Secondary Screening and Lead Optimization Considerations
With a validated target and MoA, the focus shifts to refining the compound's profile and assessing its broader biological effects.
-
Selectivity Profiling: The compound should be tested in dose-response format against a focused panel of closely related kinases to confirm its selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.[17][19]
-
Cellular Phenotypic Assays: The biological consequences of target inhibition must be evaluated. For an anticancer compound targeting a proliferation pathway like PDGFR, key assays include:
-
Anti-Proliferative Assays: Confirming the IC₅₀ from the primary screen.[20]
-
Apoptosis Assays: Determining if the compound induces programmed cell death (e.g., by measuring caspase activation).[18]
-
Cell Cycle Analysis: Assessing if the compound causes cells to arrest at a specific phase of the cell cycle.[18][20]
-
-
In Vitro ADME/Tox Profiling: Experimental ADME/Tox assays are now required to validate or correct the initial in silico predictions.[8] This panel typically includes:
-
Metabolic Stability: Measuring the compound's half-life in the presence of liver microsomes.
-
CYP450 Inhibition: Assessing the potential for drug-drug interactions.[21]
-
Plasma Protein Binding: Determining the fraction of free compound available to act on its target.
-
Permeability Assays: Using cell-based models like Caco-2 to predict intestinal absorption.[7]
-
This comprehensive screening cascade provides a robust pathway for evaluating this compound, moving logically from broad discovery to specific validation. The data generated will form a solid foundation for any subsequent lead optimization and preclinical development efforts.
References
- cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine - Benchchem. BenchChem.
- Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC.
- Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.
- Protein Kinase Inhibitor. Massive Bio.
- Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH.
- Specificity and mechanism of action of some commonly used protein kinase inhibitors. NIH.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Cytotoxicity Assays | Life Science Applications.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019).
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH.
- Discover Bioactive Small Molecules for ADME/Tox. Sigma-Aldrich.
- A beginners guide to ADME Tox. Cell Guidance Systems.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023).
- Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate. PubChem.
- Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate. Biosynth.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. NIH.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
Sources
- 1. rroij.com [rroij.com]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate | C9H7BrN2O2 | CID 45790121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellgs.com [cellgs.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. biosynth.com [biosynth.com]
- 10. opentrons.com [opentrons.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 16. massivebio.com [massivebio.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]
Initial Bioactivity Assessment of 7-Bromoimidazo[1,2-a]pyridine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Novel Bioactive Scaffolds
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents.[1][2] This fused heterocyclic system is present in a range of FDA-approved drugs, demonstrating its versatility and acceptance by biological systems.[1] The known bioactivities are vast, spanning from anticancer and antimicrobial to anti-inflammatory and antiviral applications.[1][3][4] This guide focuses on a specific, synthetically accessible subset: the 7-bromoimidazo[1,2-a]pyridine derivatives. The introduction of a bromine atom at the 7-position not only modulates the molecule's physicochemical properties but also serves as a crucial synthetic handle for further structural diversification, making it an attractive starting point for drug discovery campaigns.
This document provides a strategic framework for the initial in vitro bioactivity assessment of these derivatives. It is designed for researchers at the forefront of drug discovery, offering not just protocols, but the underlying scientific rationale needed to make informed decisions, prioritize hit compounds, and pave the way for successful lead optimization.
Chapter 1: The Imidazo[1,2-a]pyridine Core: A Privileged Structure
The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has garnered significant attention due to its broad spectrum of pharmacological activities.[1] Its rigid, planar structure and potential for diverse substitutions make it an ideal framework for interacting with various biological targets. Marketed drugs like Zolpidem (a hypnotic) and Alpidem (an anxiolytic) validate the therapeutic potential of this core structure.[1][5]
The bioactivity of this scaffold is extensive and well-documented across multiple therapeutic areas:
-
Oncology: Derivatives have shown potent activity as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and as inhibitors of specific kinases like Activin-like kinase (ALK).[6][7][8][9]
-
Infectious Diseases: Significant antifungal and antibacterial properties have been reported, with some derivatives showing efficacy against resistant strains of Candida albicans and various bacteria.[3][10][11][12]
-
Inflammation: Certain analogs exhibit anti-inflammatory effects by modulating critical pathways like STAT3/NF-κB.[4][13][14]
The bromine substituent at the C7 position is of particular strategic importance. Halogen bonds can play a significant role in ligand-target interactions, potentially enhancing binding affinity and selectivity. Furthermore, the bromine atom is a versatile functional group for synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).
Chapter 2: A Strategic Workflow for Bioactivity Screening
A tiered, systematic approach is crucial for efficiently screening novel compounds. This strategy maximizes information gain while conserving resources by advancing only the most promising candidates. The initial assessment should begin with broad, high-throughput assays to identify general bioactivity, followed by more specific, mechanism-oriented secondary assays.
Antimicrobial Activity Assessment
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative and highly reproducible technique. [11] Step-by-Step Methodology:
-
Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) and adjust its turbidity to match a 0.5 McFarland standard. [15]2. Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. [16]This can be read visually or with a plate reader.
Chapter 4: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparison and SAR analysis. Summarize all IC50 and MIC values in a structured table.
Example Data Summary Table
| Compound ID | R-Group | Cytotoxicity IC50 (µM) [MCF-7] | Cytotoxicity IC50 (µM) [HeLa] | Antimicrobial MIC (µM) [S. aureus] | Antimicrobial MIC (µM) [C. albicans] |
| XYZ-01 | -H | 15.2 | 18.5 | >100 | 64.0 |
| XYZ-02 | -OCH3 | 8.7 | 10.1 | 64.0 | 32.0 |
| XYZ-03 | -Cl | 2.1 | 3.5 | 16.0 | 8.0 |
| Doxorubicin | N/A | 0.05 | 0.08 | N/A | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 4.0 |
Interpretation: From this hypothetical data, one could infer that the addition of an electron-withdrawing group (like -Cl in XYZ-03 ) at the 'R' position significantly enhances both anticancer and antimicrobial activity compared to the unsubstituted analog (XYZ-01 ). This provides a clear direction for the next round of synthesis and optimization, focusing on exploring other electron-withdrawing or halogen substitutions at that position.
Conclusion and Future Outlook
The initial bioactivity assessment is a critical first step in the long journey of drug discovery. For 7-bromoimidazo[1,2-a]pyridine derivatives, a systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory potential is warranted based on the known pharmacology of the parent scaffold. The protocols and workflow outlined in this guide provide a robust framework for identifying and prioritizing hit compounds.
Following this initial phase, promising candidates should be subjected to more advanced in vitro studies to further delineate their mechanism of action (e.g., cell cycle analysis, apoptosis assays, specific enzyme kinetics). Subsequently, evaluation of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and, ultimately, assessment in in vivo models of disease will be necessary to validate their therapeutic potential. [17]The versatility of the 7-bromo substituent provides an excellent platform for iterative optimization, paving the way for the development of novel and effective therapeutic agents.
References
-
Adingra, K. F., et al. (2022). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Tome 14, 158. Available at: [Link]
-
ResearchGate. (2025). Anti-fungal Activities of imidazo[1,2-a]pyridine-based Chalcone Hybrids Against Aspergillus fumigatus. ResearchGate. Available at: [Link]
-
Kone, A., et al. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Examples of imidazo[1,2‐a]pyridine derivatives as antifungals. ResearchGate. Available at: [Link]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Available at: [Link]
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(3), 2737-2746. Available at: [Link]
-
Hoffmann, J., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Mini Reviews in Medicinal Chemistry, 5(5), 447-461. Available at: [Link]
-
Lanning, M. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17736–17747. Available at: [Link]
-
Patel, R. V., et al. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Research Journal of Pharmacy and Technology, 16(1), 1-6. Available at: [Link]
-
Kim, M., et al. (2005). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 11(10), 3949-3958. Available at: [Link]
-
ResearchGate. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]
-
Al-Suede, F. S. R., et al. (2023). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. International Journal of Drug Delivery Technology, 13(1), 205-211. Available at: [Link]
-
Wikipedia. (n.d.). Imidazopyridine. Wikipedia. Available at: [Link]
-
Patel, P. P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28. Available at: [Link]
-
ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Wagare, D., et al. (2019). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. Available at: [Link]
-
Kamal, A., et al. (2021). Bioactive Heterocyclic Compounds as Potential Therapeutics in the Treatment of Gliomas: A Review. Current Drug Targets, 22(14), 1648-1673. Available at: [Link]
-
Persoons, L., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3359. Available at: [Link]
-
Barreca, M. L., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11. Available at: [Link]
-
Oprica, L. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 29(2), 497. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Heterocyclic Compounds with Potential Biological Activity: From Synthesis to Application. MDPI. Available at: [Link]
-
Funar-Timofei, S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6667. Available at: [Link]
-
Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2). Available at: [Link]
-
Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2). Available at: [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug. Chemical Biology & Drug Design, 93(4), 431-438. Available at: [Link]
-
Kumar, G. V., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9(54). Available at: [Link]
-
ResearchGate. (2023). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. Available at: [Link]
-
de Wispelaere, M., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 85, 543-554. Available at: [Link]
-
OUCI. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. Available at: [Link]
-
Freeman-Cook, K. D., et al. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 21(16), 4858-4862. Available at: [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. Available at: [Link]
-
El-Malah, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3183. Available at: [Link]
-
El-Sharkawy, M. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Zhang, S., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3216. Available at: [Link]
-
of DSpace. (n.d.). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. of DSpace. Available at: [Link]
-
Tran, T. P. N., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of Biological Research-Thessaloniki, 32(1). Available at: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciensage.info [sciensage.info]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 12. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, demonstrating activities as antiviral, antibacterial, anticancer, and anti-inflammatory agents.[1] Marketed drugs such as Zolpidem and Alpidem feature this scaffold, underscoring its significance. The functionalization of the imidazo[1,2-a]pyridine ring system, particularly through the formation of carbon-carbon bonds, is a critical endeavor for the development of novel molecular entities with tailored pharmacological profiles.
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is a versatile building block, poised for strategic elaboration. The bromine atom at the 7-position serves as a prime handle for transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as a robust and highly utilized method for forging C-C bonds.[2] Its appeal lies in the mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability of a vast diversity of boronic acids and their derivatives.[3]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling as applied to this compound. We will delve into the mechanistic underpinnings of the reaction, present detailed starting protocols, and offer insights into reaction optimization and troubleshooting, tailored for researchers, medicinal chemists, and professionals in drug development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this mechanism is paramount for rational protocol design and troubleshooting.
-
Oxidative Addition : The catalytic cycle begins with a low-valent Pd(0) complex, which undergoes oxidative addition into the carbon-bromine bond of the this compound. This step forms a square planar Pd(II) intermediate.
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This boronate then exchanges its organic group with the halide on the palladium complex.
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Data Presentation: Key Parameters for Success
The success of a Suzuki-Miyaura coupling on a nitrogen-containing heterocycle like imidazo[1,2-a]pyridine is highly dependent on the careful selection of the catalyst system and reaction conditions. The following table summarizes representative conditions that have been successfully employed for the coupling of various bromo-imidazo[1,2-a]pyridine derivatives, providing a solid foundation for developing a protocol for the title compound.[5]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) & Time (h) | Coupling Partner | Reported Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 °C, 12 h | Phenylboronic acid | High |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (3:1) | 90 °C, 16 h | 4-Methoxyphenylboronic acid | Good to High |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2) | Toluene | 110 °C, 18 h | 3-Tolylboronic acid | High |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 85 °C, 12 h | Heteroarylboronic acids | Moderate to Good |
Experimental Protocols
Representative Protocol 1: General Coupling with Arylboronic Acids
This protocol is optimized for general applicability and employs a common and effective catalyst system.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup : To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Catalyst Addition : In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition : Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Degassing : Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction : Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Optimization and Troubleshooting
For challenging substrates or to improve yield and purity, systematic optimization is key.
-
Low Conversion : If the reaction stalls, consider increasing the temperature, using a more active ligand (e.g., XPhos, RuPhos), or a stronger base like cesium carbonate (Cs₂CO₃). Ensure that the reaction mixture is thoroughly deoxygenated, as oxygen can deactivate the Pd(0) catalyst.
-
Protodeboronation : A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to a hydro-debrominated side product from the starting material. This can be mitigated by:
-
Using a less nucleophilic base (e.g., K₂CO₃ or KF instead of K₃PO₄).
-
Employing boronic esters (e.g., pinacol esters) which are generally more stable.[6]
-
Minimizing reaction time and temperature where possible.
-
-
Ligand Choice : The choice of phosphine ligand is critical. Electron-rich, bulky ligands like SPhos and XPhos are often effective for coupling heteroaryl halides as they promote the oxidative addition and reductive elimination steps.
-
Solvent System : Aprotic solvents like 1,4-dioxane, DME, or toluene are commonly used, often with the addition of water to aid in dissolving the base and facilitating transmetalation. The ratio of organic solvent to water can be a key parameter to optimize.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the imidazo[1,2-a]pyridine scaffold. The protocols and insights provided herein offer a robust starting point for the successful coupling of this compound with a wide range of boronic acids. By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can efficiently generate diverse libraries of novel compounds for evaluation in drug discovery and materials science.
References
-
PubChem. Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate. National Center for Biotechnology Information. [Link]
-
Various Authors. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]
-
ResearchGate. (2025). Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. [Link]
-
ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. [Link]
Sources
Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Abstract
This document provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination on Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with significant biological activity.[1][2][3] The ability to forge C-N bonds at the C7 position opens a gateway to vast libraries of novel analogues for drug discovery and development. This guide moves beyond a simple recitation of steps, delving into the underlying principles of catalyst selection, base compatibility, and reaction optimization tailored to this specific heteroaromatic substrate. We present detailed, validated protocols for coupling with both aliphatic and aromatic amines, a troubleshooting guide for common issues, and a discussion of the mechanistic rationale behind the procedural choices.
Reaction Principle & Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide/triflate and an amine.[4] The development of this reaction by Professors Stephen Buchwald and John Hartwig revolutionized medicinal chemistry by providing a versatile and functional-group-tolerant method for synthesizing arylamines, which were previously difficult to access.[4][5]
The generally accepted catalytic cycle proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]
-
Oxidative Addition: A low-valent Palladium(0) species, generated in situ from a precatalyst, inserts into the carbon-bromine bond of the imidazo[1,2-a]pyridine substrate. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl group and the amido ligand couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.
Key Experimental Parameters for the Imidazo[1,2-a]pyridine Substrate
The successful amination of this compound requires careful consideration of several interconnected parameters. The presence of both a potentially coordinating N-heterocyclic core and a base-sensitive methyl ester group dictates specific component choices.
2.1 Palladium Precatalyst Selection
While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are highly recommended for their superior reliability, air-stability, and ease of use. They ensure the efficient generation of the active monoligated Pd(0) species.
-
Recommendation: Buchwald G3 or G4 precatalysts. These palladacycle-based systems exhibit excellent activity at low catalyst loadings and are compatible with a wide range of ligands. G4 precatalysts are particularly advantageous as they produce the benign byproduct N-methylcarbazole upon activation.
2.2 Ligand Choice: The Key to Success
Ligand selection is the most critical factor for this substrate. The imidazo[1,2-a]pyridine nitrogen can act as a competing ligand, poisoning the palladium catalyst. Therefore, a ligand that is both sufficiently bulky to promote reductive elimination and electron-rich enough to facilitate oxidative addition is essential.[8]
-
Recommendation: Biaryl phosphine ligands are the gold standard.
-
For Primary & Secondary Aliphatic Amines: RuPhos or BrettPhos . RuPhos is an excellent general ligand for secondary amines.[9] BrettPhos is specifically designed for primary amines and offers good tolerance for protic functional groups when paired with a base like LiHMDS.[9]
-
For Aryl Amines (Anilines): XPhos is a highly versatile and robust ligand suitable for a broad range of aryl amine couplings.
-
Rationale: These ligands possess the steric bulk and electronic properties necessary to create a coordinatively unsaturated environment around the palladium center, accelerating the key steps of the catalytic cycle and outcompeting potential inhibition by the substrate's heterocyclic nitrogen.
-
2.3 Base Selection: Protecting the Ester
The methyl ester at the C3 position is susceptible to hydrolysis or transesterification under strongly basic conditions, especially at elevated temperatures.[9] Therefore, the choice of base is a trade-off between reactivity and functional group compatibility.
-
Strong Bases (Use with Caution):
-
NaOt-Bu (Sodium tert-butoxide): Promotes the highest reaction rates but poses the greatest risk to the ester.[9] It should be used at the lowest effective temperature and for the shortest possible reaction time.
-
LHMDS (Lithium bis(trimethylsilyl)amide): A strong, non-nucleophilic base that is an excellent choice when coupling amines that have acidic protons (e.g., primary amines, certain heterocycles).[10] It is generally more compatible with esters than alkoxides.
-
-
Weaker Bases (Safer for the Ester):
-
K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate): These are much milder and significantly reduce the risk of ester hydrolysis. However, they typically require higher reaction temperatures and/or longer reaction times to achieve full conversion.[9]
-
2.4 Solvent and Reaction Conditions
-
Solvent: Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation. Toluene and 1,4-Dioxane are the most common and effective solvents for this chemistry.[11]
-
Temperature: Reactions are typically run between 80-110 °C.[6] The optimal temperature will depend on the chosen base and the nucleophilicity of the amine.
-
Atmosphere: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to protect the sensitive Pd(0) catalyst and phosphine ligands from oxidation.
Detailed Experimental Protocols
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific amine coupling partners.
Protocol A: Coupling with a Secondary Aliphatic Amine (e.g., Morpholine)
| Reagent | M.W. | Eq. | Amount | Moles |
| This compound | 271.09 | 1.0 | 271 mg | 1.0 mmol |
| Morpholine | 87.12 | 1.2 | 105 µL | 1.2 mmol |
| XPhos Pd G3 Precatalyst | 868.47 | 0.02 | 17.4 mg | 0.02 mmol |
| NaOt-Bu | 96.10 | 1.4 | 135 mg | 1.4 mmol |
| Anhydrous Toluene | - | - | 5 mL | - |
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (271 mg, 1.0 mmol), XPhos Pd G3 (17.4 mg, 0.02 mmol), and NaOt-Bu (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon three times to establish an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting aryl bromide.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol B: Coupling with a Primary Aryl Amine (e.g., Aniline)
| Reagent | M.W. | Eq. | Amount | Moles |
| This compound | 271.09 | 1.0 | 271 mg | 1.0 mmol |
| Aniline | 93.13 | 1.2 | 110 µL | 1.2 mmol |
| BrettPhos Pd G4 Precatalyst | 890.62 | 0.02 | 17.8 mg | 0.02 mmol |
| LHMDS (1.0 M in THF) | 167.33 | 1.5 | 1.5 mL | 1.5 mmol |
| Anhydrous 1,4-Dioxane | - | - | 4 mL | - |
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk tube, add this compound (271 mg, 1.0 mmol) and BrettPhos Pd G4 (17.8 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous 1,4-dioxane (4 mL) and aniline (110 µL, 1.2 mmol).
-
Base Addition: Slowly add the LHMDS solution (1.5 mL of 1.0 M solution in THF) at room temperature while stirring.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 6-18 hours.
-
Monitoring, Workup, and Purification: Follow steps 5-8 from Protocol A.
General Experimental Workflow
The overall process from initial setup to final product characterization follows a standardized workflow for air-sensitive reactions.
Figure 2: Standard workflow for Buchwald-Hartwig amination experiments.
Troubleshooting Guide
Even with robust protocols, challenges can arise. Below are common issues and potential solutions.[12][13]
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Use a fresh bottle of precatalyst. Ensure rigorous inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Use freshly distilled/purchased anhydrous solvents. |
| Stalled Reaction | 1. Catalyst inhibition by substrate.2. Ligand degradation. | 1. Increase ligand-to-palladium ratio (e.g., L:Pd of 2:1).2. Try a different class of ligand (e.g., switch from XPhos to RuPhos). |
| Ester Hydrolysis | 1. Base is too strong (NaOt-Bu).2. Reaction temperature is too high or time is too long. | 1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃.2. Reduce reaction temperature and monitor closely to stop the reaction upon completion of starting material. |
| Side Product Formation (e.g., Dehalogenation) | 1. Presence of water or protic impurities.2. Catalyst decomposition pathway. | 1. Ensure all reagents and solvents are scrupulously dry.2. Screen different ligands or lower the reaction temperature. |
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Liu, F., et al. (2020). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Khader, et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PubMed Central. [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Ding, H., et al. (2017). Design, synthesis, and biological evaluation of novel 3-substituted imidazo[1,2-a]pyridine and quinazolin-4(3H)-one derivatives as PI3Kα inhibitors. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Design, synthesis, and biological evaluation of novel 3-substituted imidazo[1,2-a]pyridine and quinazolin-4(3H)-one derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Sonogashira Coupling of 7-Bromoimidazo[1,2-a]pyridines
<
Introduction: The Strategic Importance of Alkynylated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutics and functional organic materials. The introduction of an alkynyl group onto this scaffold via the Sonogashira coupling reaction significantly expands its synthetic utility, providing a gateway to a diverse array of more complex molecules.[2][3] This carbon-carbon bond-forming reaction, catalyzed by palladium and copper, allows for the direct linkage of a terminal alkyne to an aryl or vinyl halide, in this case, 7-bromoimidazo[1,2-a]pyridine.[2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for the successful Sonogashira coupling of 7-bromoimidazo[1,2-a]pyridines. We will delve into the critical parameters of the reaction, offering field-proven insights to maximize yield, purity, and reproducibility.
Mechanistic Overview: The Catalytic Cycles
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is paramount for rational optimization of the reaction conditions.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 7-bromoimidazo[1,2-a]pyridine, forming a Pd(II) intermediate.[4]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex.[4]
-
Reductive Elimination: The desired alkynylated product is formed, and the Pd(0) catalyst is regenerated.[4]
The Copper Cycle:
-
Coordination: The terminal alkyne coordinates to the Cu(I) salt.
-
Deprotonation: A base facilitates the deprotonation of the alkyne, forming a copper acetylide.[4]
The seamless interplay of these two cycles is crucial for an efficient reaction. Factors that disrupt either cycle, such as catalyst deactivation or slow transmetalation, will negatively impact the overall outcome.
Caption: Step-by-step workflow for a standard Sonogashira coupling reaction.
Step-by-Step Methodology:
-
To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add 7-bromoimidazo[1,2-a]pyridine (1.0 equiv), PdCl2(PPh3)2 (0.02 equiv), and CuI (0.04 equiv).
-
Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times.
-
Through the septum, add degassed solvent (e.g., DMF or THF, 5 mL per mmol of bromide) followed by the amine base (e.g., Et3N, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH4Cl solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous in cases where the presence of copper leads to side reactions, such as alkyne homocoupling (Glaser coupling), or for applications where copper contamination is a concern. [5][6] Step-by-Step Methodology:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 7-bromoimidazo[1,2-a]pyridine (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)2, 0.02 equiv), and a suitable ligand (e.g., P(t-Bu)3, 0.04 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed solvent (e.g., dioxane or DMF, 5 mL per mmol of bromide) and a base (e.g., Cs2CO3, 2.0 equiv).
-
Add the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to a higher temperature (often 100-120 °C) and monitor its progress.
-
Follow the work-up and purification procedure as described in Protocol 1.
Troubleshooting and Optimization
Even with established protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poorly degassed solvent | - Use a fresh catalyst and ligand- Increase the reaction temperature- Ensure thorough degassing of all solvents and reagents |
| Alkyne Homocoupling | - Presence of oxygen- High copper concentration | - Rigorously exclude air from the reaction- Reduce the amount of CuI or switch to a copper-free protocol [5] |
| Formation of Palladium Black | - Catalyst decomposition | - Increase ligand-to-palladium ratio- Use a more stabilizing ligand (e.g., a bulky phosphine or NHC) [5] |
| Difficulty with Purification | - Complex reaction mixture- Close polarity of product and starting material | - Optimize reaction conditions to minimize side products- Employ alternative purification techniques (e.g., preparative HPLC) |
Conclusion
The Sonogashira coupling is a powerful and versatile tool for the alkynylation of 7-bromoimidazo[1,2-a]pyridines. By carefully considering the interplay of the catalyst system, ligand, base, and solvent, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important reaction in the synthesis of novel compounds for drug discovery and materials science.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling | NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 20, 2026, from [Link]
-
Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions - ResearchGate. (2021). Retrieved January 20, 2026, from [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). Retrieved January 20, 2026, from [Link]
-
Synthetic routes for access to imidazo[1,2‐a]pyridines 5. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Retrieved January 20, 2026, from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022). Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved January 20, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate in Kinase Inhibitor Synthesis
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically relevant agents.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing potent and selective kinase inhibitors. This guide provides an in-depth look at a key building block, Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate , detailing its strategic application in the synthesis of sophisticated kinase inhibitors. We will explore the rationale behind its use, focusing on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its derivatization.
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The imidazo[1,2-a]pyridine scaffold has emerged as a cornerstone in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and establish key hydrogen bonding interactions within the kinase hinge region.[3] This versatile core has been successfully incorporated into inhibitors targeting a wide array of kinases, including PDGFR, Akt, CDK, and PI3K, demonstrating its broad therapeutic potential.[4][5][6][7][8]
This compound is a particularly valuable synthetic intermediate for several key reasons:
-
Orthogonal Functional Handles: The molecule possesses two distinct and chemically addressable sites. The bromine atom at the C7 position is primed for C-C and C-N bond formation via transition-metal-catalyzed cross-coupling reactions. The methyl ester at the C3 position allows for the straightforward introduction of diverse functionalities through amide bond formation.
-
Vectorial Diversity: The C7 position often points towards the solvent-exposed region of the kinase active site, providing an ideal vector for introducing substituents that can enhance potency and modulate pharmacokinetic properties.
-
Synthetic Tractability: The imidazo[1,2-a]pyridine core is readily synthesized, and the bromine atom provides a reliable handle for late-stage diversification, a crucial strategy in modern drug discovery.
The following sections will provide detailed protocols for the utilization of this building block, focusing on the synthesis of a potent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor as a case study.[5][6]
Core Synthetic Strategies and Protocols
The primary utility of the 7-bromo substituent is its reactivity in palladium-catalyzed cross-coupling reactions. The two most common and powerful transformations for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Workflow for Kinase Inhibitor Synthesis
The general workflow for utilizing this compound in the synthesis of a kinase inhibitor is depicted below. This typically involves an initial modification at the C3 carboxylate group followed by a cross-coupling reaction at the C7 bromo position.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[9] In the context of our building block, it is the ideal method for introducing aryl or heteroaryl moieties at the C7 position. This protocol is based on the synthesis of a potent PDGFR inhibitor.[5][6][7]
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the 7-bromo-N-aryl-imidazo[1,2-a]pyridine-3-carboxamide (1.0 eq).
-
Add the corresponding aryl or heteroaryl boronic acid or ester (1.2 - 1.5 eq).
-
Add a suitable base , such as K₂CO₃ (2.0 - 3.0 eq) or Cs₂CO₃ (2.0 eq). The choice of base is critical and can influence reaction rate and side product formation.[10]
-
-
Catalyst and Ligand Addition:
-
Under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst , such as Pd(PPh₃)₄ (0.05 - 0.10 eq) or Pd(dppf)Cl₂ (0.05 - 0.10 eq). The choice of catalyst and ligand is crucial for achieving high yields, especially with heteroaromatic substrates.
-
Scientist's Note: For challenging couplings, using a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., SPhos, XPhos) can be beneficial.
-
-
Solvent and Reaction Conditions:
-
Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or DMF/H₂O (4:1) . The total solvent volume should be sufficient to dissolve the reactants at the reaction temperature (typically 0.1 - 0.2 M concentration).
-
Seal the flask and heat the reaction mixture to 80-100 °C .
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are between 4 and 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient).
-
Data Summary Table for a Typical Suzuki Coupling:
| Parameter | Value/Condition | Rationale |
| Starting Material | 7-Bromo-imidazo[1,2-a]pyridine derivative | Provides the electrophilic site for coupling. |
| Boronic Acid | (1-Methyl-1H-pyrazol-5-yl)boronic acid | The nucleophilic coupling partner. |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | A robust catalyst for cross-coupling of heteroaromatics. |
| Base | K₂CO₃ (2.5 eq) | Activates the boronic acid for transmetalation.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common and effective solvent system for Suzuki reactions. |
| Temperature | 90 °C | Provides sufficient thermal energy for the catalytic cycle. |
| Typical Yield | 70-95% | Dependant on specific substrates and conditions. |
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C7 position.[1] This can be a key step in modulating the solubility and biological activity of the final kinase inhibitor.
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
In an oven-dried Schlenk tube, add the palladium source , such as Pd₂(dba)₃ (0.02 - 0.05 eq) and a phosphine ligand , such as BINAP or Xantphos (0.04 - 0.10 eq).
-
Add the 7-bromo-N-aryl-imidazo[1,2-a]pyridine-3-carboxamide (1.0 eq).
-
Add a strong, non-nucleophilic base , such as NaOtBu (1.2 - 1.5 eq) or Cs₂CO₃ (1.5 - 2.0 eq). The choice of base is critical and depends on the pKa of the amine.
-
-
Reactant Addition and Conditions:
-
Evacuate and backfill the tube with an inert gas (Argon).
-
Add degassed, anhydrous toluene or 1,4-dioxane as the solvent.
-
Add the amine (1.1 - 1.5 eq).
-
Seal the tube and heat the reaction mixture to 90-110 °C .
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Data Summary Table for a Typical Buchwald-Hartwig Amination:
| Parameter | Value/Condition | Rationale |
| Starting Material | 7-Bromo-imidazo[1,2-a]pyridine derivative | The electrophilic partner. |
| Amine | Primary or secondary amine | The nucleophilic coupling partner. |
| Catalyst/Ligand | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | A common and effective system for C-N coupling. |
| Base | NaOtBu (1.4 eq) | A strong base required for the catalytic cycle. |
| Solvent | Toluene (anhydrous) | Anhydrous conditions are often crucial for success. |
| Temperature | 100 °C | To drive the reaction to completion. |
| Typical Yield | 65-90% | Highly substrate-dependent. |
Application in Kinase Inhibitor Design: A PDGFR Inhibitor Case Study
As mentioned, 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a key precursor for a series of potent PDGFR inhibitors.[5][6] The synthesis involves the functionalization at both the C3 and C7 positions.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN115417869B - Synthesis method of 6-bromoimidazole [1.2A ] pyridine-3-formamide - Google Patents [patents.google.com]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 10. exemplifybiopharma.com [exemplifybiopharma.com]
Application Notes & Protocols: Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate as a Versatile Fragment in Drug Discovery
Prepared by: Senior Application Scientist, Advanced Discovery Platforms
Introduction: The Strategic Value of a Privileged and Poised Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality lead compounds. By screening small, low-complexity molecules that adhere to the "Rule of Three" (e.g., MW < 300 Da), FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] The initial low-affinity interactions of these fragments provide superior starting points for optimization, often leading to final compounds with better ligand efficiency and physicochemical properties.
Within the vast landscape of chemical fragments, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged structure."[3][4][5] This bicyclic heterocycle is a common core in numerous marketed drugs, including Zolpidem and Alpidem, prized for its rigid conformation, metabolic stability, and capacity for diverse biological activities.[3][6][7] Its derivatives have shown promise as inhibitors of critical targets like kinases, tubulin, and various enzymes involved in major diseases.[7][8][9][10][11][12]
This guide focuses on a particularly strategic fragment: Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate . This compound is not just a privileged scaffold; it is a "poised fragment" —one that is pre-engineered for rapid and predictable chemical elaboration.[13]
-
The Imidazo[1,2-a]pyridine Core: Provides a structurally rigid, three-dimensional anchor point for binding to protein targets.
-
The Methyl Carboxylate (C3): Acts as a key hydrogen bond acceptor, providing an initial point of interaction to secure binding.
-
The 7-Bromo Handle (C7): This is the fragment's primary strategic asset. The bromine atom serves as a versatile synthetic handle for a suite of high-yield palladium-catalyzed cross-coupling reactions.[14] This allows for the systematic and rational growth of the fragment into unoccupied binding pockets, directly facilitating Structure-Activity Relationship (SAR) studies. Furthermore, the bromine can participate in favorable halogen bonding interactions, a feature of growing importance in medicinal chemistry.[15][16][17]
This document provides detailed protocols for utilizing this fragment in a typical FBDD campaign, from initial biophysical screening to hit-to-lead optimization via synthetic elaboration.
Physicochemical Profile: A Rule-of-Three Compliant Starting Point
To qualify as a viable fragment, a compound must possess properties that ensure adequate solubility and minimize complexity. This compound aligns perfectly with these requirements.
| Property | Value | "Rule of Three" Guideline | Source |
| Molecular Weight (MW) | 255.07 g/mol | < 300 g/mol | [18][19] |
| logP (Lipophilicity) | ~1.5 - 2.0 | < 3 | Calculated |
| Hydrogen Bond Acceptors | 4 | ≤ 3 | Calculated |
| Hydrogen Bond Donors | 0 | ≤ 3 | Calculated |
| Rotatable Bonds | 1 | ≤ 3 | Calculated |
Note: While the hydrogen bond acceptor count is 4, the overall profile is highly favorable for a fragment library, demonstrating excellent starting point characteristics.
Application Workflow I: A Biophysical Screening Cascade for Hit Identification
Because fragments typically bind with weak affinity (µM to mM range), sensitive biophysical techniques are required for their detection.[1][2] A multi-step cascade using orthogonal methods is essential to eliminate false positives and confidently identify true binders.
Caption: FBDD screening cascade workflow.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
Causality: DSF is an ideal primary screening method because it is high-throughput, requires minimal protein, and directly measures the stabilization of a protein's folded state upon ligand binding, which is a hallmark of a specific interaction.[1][20][21] A binding event increases the thermal energy required to denature the protein, resulting in a measurable shift in the melting temperature (ΔTm).
Methodology:
-
Protein Preparation:
-
Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration should be optimized, typically in the 2-5 µM range.
-
Ensure the protein is pure and monodisperse, as aggregates can interfere with the assay.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a stock of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions. Dilute it for a final working concentration of 2-5x.
-
-
Assay Plate Setup (384-well format):
-
In each well, add the protein solution.
-
Add the fragment stock solution to achieve a final concentration, typically between 200 µM and 1 mM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 5% (v/v), as it can affect protein stability.
-
Include controls: "protein + dye + buffer" (negative control) and "protein + dye + buffer + DMSO" (vehicle control). A known binder should be used as a positive control if available.
-
Add the diluted fluorescent dye to all wells.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5-1.0 °C per minute, while monitoring fluorescence.
-
-
Data Analysis & Interpretation:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the inflection point of the sigmoidal curve, often calculated as the peak of the first derivative.
-
A positive hit is defined by a significant shift in melting temperature (ΔTm) compared to the DMSO control, typically ΔTm ≥ 2 °C.
-
Caution: False positives can arise from compound fluorescence or aggregation. Hits should always be confirmed with an orthogonal, label-free method.[20]
-
Protocol 2: Hit Validation via Surface Plasmon Resonance (SPR)
Causality: SPR is a powerful, label-free technique for confirming direct binding and quantifying the kinetics of an interaction.[13][20] It measures changes in the refractive index at a sensor chip surface as the fragment binds to an immobilized target protein, providing real-time data on association (k_on), dissociation (k_off), and the equilibrium dissociation constant (K_D).
Methodology:
-
Chip Preparation & Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a standard solution of EDC/NHS.
-
Immobilize the target protein via amine coupling to a target density of 8,000-12,000 Response Units (RU).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Use a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO).
-
Prepare a serial dilution of the fragment, typically from 500 µM down to ~1 µM, in running buffer.
-
Inject the fragment solutions over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min). Allow sufficient time for association and dissociation phases (e.g., 60-120 seconds each).
-
Between injections, regenerate the chip surface with a short pulse of a mild solution (e.g., 1 M NaCl or a pH shift) if necessary to remove all bound fragment.
-
-
Data Analysis & Interpretation:
-
Subtract the reference cell data from the target cell data to obtain specific binding sensorgrams.
-
Perform a steady-state affinity analysis by plotting the response at equilibrium against the fragment concentration and fitting to a 1:1 binding model to determine the K_D.
-
For fragments with sufficiently slow dissociation, kinetic data (k_on, k_off) can be obtained by fitting the association and dissociation curves.
-
A confirmed hit will show concentration-dependent binding and fit well to a specific binding model, yielding a reproducible K_D value.
-
Application Workflow II: Hit-to-Lead Optimization via the 7-Bromo Handle
Once confirmed, the true power of this compound is realized through synthetic elaboration. The 7-bromo position is a versatile anchor for palladium-catalyzed cross-coupling reactions, enabling rapid exploration of the surrounding chemical space to improve potency and modulate properties.
Caption: Synthetic elaboration pathways from the core fragment.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
Causality: The Suzuki reaction is used to introduce aryl and heteroaryl moieties.[22][23][24][25] This strategy is ideal for probing flat, aromatic-friendly pockets near the fragment binding site or for installing vectors that can reach into adjacent sub-pockets.
Methodology:
-
Reaction Setup: To a microwave vial, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(dppf)Cl₂ (5-10 mol%).
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Reaction: Seal the vial and heat to 80-120 °C (conventional heating or microwave) for 1-12 hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.
Protocol 4: Sonogashira Coupling for C-C Bond Formation
Causality: The Sonogashira reaction introduces a linear alkyne linker.[26][27][28][29][30] This is a powerful tactic for spanning a larger distance to a distal pocket or for introducing a rigid, non-aromatic spacer. The terminal alkyne can also serve as a handle for subsequent "click chemistry" reactions.
Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent/Base & Degassing: Add a solvent and base, typically degassed triethylamine (Et₃N) or a mixture of THF and diisopropylamine.
-
Reaction: Stir the mixture at room temperature to 60 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Filter the reaction mixture through a pad of Celite® to remove catalyst residues. Concentrate the filtrate and purify by flash column chromatography.
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
Causality: The Buchwald-Hartwig amination is used to install primary or secondary amines.[31][32][33][34][35] This is a critical move for introducing key hydrogen bond donors, improving aqueous solubility, and modulating the pKa of the resulting compound.
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), and a strong, non-nucleophilic base like NaOtBu or K₃PO₄ (1.5-2.5 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a sterically hindered phosphine ligand (e.g., XPhos, SPhos, 2-5 mol%).
-
Solvent & Degassing: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
Workup & Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry, concentrate, and purify by flash column chromatography.
| Reaction | Bond Formed | Key Reagents | Strategic Goal |
| Suzuki-Miyaura | Aryl C-C | Pd catalyst, Base, Boronic Acid/Ester | Explore flat/aromatic pockets; add bulk |
| Sonogashira | Alkynyl C-C | Pd/Cu catalyst, Amine Base, Terminal Alkyne | Introduce rigid, linear linkers; probe deep pockets |
| Buchwald-Hartwig | Aryl C-N | Pd catalyst, Ligand, Base, Amine | Add H-bond donors; improve solubility; modulate pKa |
Case Study: Development of an ALK2 Kinase Inhibitor
The literature demonstrates that the 7-aryl-imidazo[1,2-a]pyridine scaffold is a potent inhibitor of Activin-like Kinase 2 (ALK2), a target implicated in rare pediatric diseases.[12] The following illustrates how the protocols above can be applied to evolve our initial fragment into a potent lead.
-
Step 1: Initial Hit Identification. this compound is screened against ALK2 using DSF, showing a ΔTm of +3.5 °C. Follow-up by SPR confirms direct binding with a K_D of 450 µM .
-
Step 2: SAR by Suzuki Coupling. Using Protocol 3, a small library of 7-aryl analogs is synthesized to probe the pocket adjacent to the C7 position.
-
Step 3: Biological Evaluation & Data Analysis. The synthesized compounds are tested in an ALK2 enzymatic assay to determine their IC₅₀ values.
| Compound | C7-Substituent | ALK2 IC₅₀ (µM) | Rationale for Improvement |
| Fragment | -Br | >200 | Initial weak binding anchor. |
| Analog 1 | -Phenyl | 25.3 | Phenyl group makes initial favorable hydrophobic contact. |
| Analog 2 | -4-Pyridyl | 5.1 | Pyridine nitrogen acts as a hydrogen bond acceptor with a backbone residue. |
| Analog 3 | -4-Quinolinyl | 0.28 | The extended aromatic system maximizes hydrophobic and π-stacking interactions within the kinase hinge region. |
References
-
Guzior, N., et al. (2015). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
-
Sharma, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
-
SARomics Biostructures. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics. [Link]
-
Guzior, N., et al. (2015). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]
-
Wilcken, R., et al. (2013). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. PubMed. [Link]
-
Sharma, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]
-
Alves, M. F., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. (2019). PubMed Central. [Link]
-
Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]
-
Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. (2016). ResearchGate. [Link]
-
Barlaam, B., et al. (2013). Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K. PubMed. [Link]
-
Otava Chemicals. (n.d.). Halogen-Enriched Fragments. Otava Chemicals. [Link]
-
Pethe, K., et al. (2014). Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. PubMed. [Link]
-
Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines. (2013). ResearchGate. [Link]
-
Li, H., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. PubMed. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (2018). ResearchGate. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Fragment-based lead discovery. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2017). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate. (n.d.). PubChem. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (2019). University of Southampton ePrints. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Lim, H., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020). PubMed Central. [Link]
Sources
- 1. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Halogen-Enriched Fragments [otavachemicals.com]
- 18. Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate | C9H7BrN2O2 | CID 45790121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. biosynth.com [biosynth.com]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. youtube.com [youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 27. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 28. Sonogashira Coupling [organic-chemistry.org]
- 29. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 32. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 35. youtube.com [youtube.com]
Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides: A Detailed Guide from Methyl Ester Precursors
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][2] Notably, the introduction of a carboxamide functionality at the 3-position has yielded compounds with potent antituberculosis activity, effective against multi- and extended-drug-resistant strains.[3][4] This guide provides an in-depth protocol for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides starting from their corresponding methyl esters, a common and efficient synthetic route.
Strategic Overview: From Ester to Amide
The conversion of a methyl ester to a carboxamide is a fundamental transformation in organic synthesis, typically achieved through aminolysis. This reaction involves the nucleophilic attack of an amine on the ester carbonyl, leading to the displacement of the methoxy group. The overall process is a nucleophilic acyl substitution.
Figure 1: General overview of the aminolysis reaction for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides.
Mechanistic Insights: The "Why" Behind the Method
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The aminolysis of an ester is a classic example of nucleophilic acyl substitution.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is typically transferred from the positively charged nitrogen to the negatively charged oxygen. This step can be facilitated by the solvent or another amine molecule.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion as a leaving group.
-
Protonation of the Leaving Group: The methoxide ion is a strong base and is protonated by the newly formed protonated amide or another proton source in the reaction mixture to form methanol.
Figure 2: Simplified mechanistic pathway for the aminolysis of a methyl ester.
Experimental Protocol: A Step-by-Step Guide
This protocol is a generalized procedure and may require optimization based on the specific amine and imidazo[1,2-a]pyridine scaffold used.
Materials and Reagents
-
Methyl imidazo[1,2-a]pyridine-3-carboxylate derivative
-
Desired primary or secondary amine
-
Anhydrous solvent (e.g., methanol, ethanol, DMF, or neat amine)
-
Optional: Lewis acid catalyst (e.g., trimethylaluminum)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the methyl imidazo[1,2-a]pyridine-3-carboxylate (1.0 eq).
-
Reagent Addition: Add the desired amine (2-10 eq). The amine can be used as the solvent if it is a liquid at the reaction temperature. Alternatively, dissolve the starting materials in a suitable anhydrous solvent.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50 °C and reflux, depending on the reactivity of the amine and the stability of the starting material. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
-
Isolation:
-
If the product precipitates: Filter the solid product, wash with a cold solvent (e.g., diethyl ether or hexane) to remove any unreacted amine, and dry under vacuum.
-
If the product is soluble: Remove the solvent and excess amine under reduced pressure. The crude product can then be purified.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Reaction Parameters and Optimization
The success of the amidation reaction can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | General Range | Considerations and Optimization Tips |
| Amine Equivalents | 2 - 10 eq (or as solvent) | Using a large excess of the amine can drive the reaction to completion, especially for less reactive amines. |
| Solvent | Methanol, Ethanol, DMF, Neat | The choice of solvent depends on the solubility of the reactants and the reaction temperature. Using the amine as the solvent is often effective. |
| Temperature | 50 °C - Reflux | Higher temperatures generally increase the reaction rate but may lead to side reactions. Start with a moderate temperature and increase if necessary. |
| Reaction Time | 2 - 48 hours | Monitor the reaction by TLC to determine the optimal reaction time. |
| Catalyst | None or Lewis Acid | For unreactive amines, a Lewis acid catalyst like trimethylaluminum can be employed to activate the ester carbonyl. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Consider using a higher boiling point solvent. |
| Low nucleophilicity of the amine. | Use a larger excess of the amine or add a Lewis acid catalyst. | |
| Side Product Formation | Decomposition at high temperatures. | Run the reaction at a lower temperature for a longer duration. |
| Reaction with other functional groups. | Protect sensitive functional groups on the starting materials before the amidation reaction. | |
| Difficult Purification | Similar polarity of product and starting material. | Optimize the eluent system for column chromatography. Consider derivatization to alter polarity for easier separation. |
Workflow Visualization
Figure 3: A typical experimental workflow for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides.
Conclusion
The synthesis of imidazo[1,2-a]pyridine-3-carboxamides from their methyl ester precursors is a robust and versatile method. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of these medicinally important compounds. This guide provides a solid foundation for the successful implementation of this synthetic transformation in a research and development setting.
References
-
An, J., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 137, 117-125. [Link][5]
-
Boggs, S., et al. (2009). Kilogram-Scale Synthesis of the CXCR4 Antagonist GSK812397. Organic Process Research & Development, 13(4), 781-785. [Link][6][7][8]
-
de la Rosa, M., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. [Link][3][4]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link][1]
-
Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry, 30(7), 2403-2407. [Link][9]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link][10]
-
Vágvölgyi, C., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(19), 6527. [Link][2]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Synthesis of 7-arylimidazo[1,2-a]pyridines from Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] This bicyclic 5-6 fused ring system is a cornerstone in the development of numerous therapeutic agents due to its broad spectrum of biological activities.[3][4] Marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Olprinone (for acute heart failure) feature this versatile framework, highlighting its clinical significance.[2][5] The functionalization of the imidazo[1,2-a]pyridine ring system, particularly at the 7-position, is a key strategy for modulating pharmacological properties and discovering novel drug candidates.[6]
This application note provides a comprehensive guide for the synthesis of methyl 7-arylimidazo[1,2-a]pyridine-3-carboxylates from methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a robust and versatile method for introducing aryl substituents, driven by its mild reaction conditions and high functional group tolerance.[7][8]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[8][9] The catalytic cycle, illustrated below, is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step forms a new arylpalladium(II) intermediate.[7][10] The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[12] Aryl bromides, as used in this protocol, offer a good balance of reactivity and stability.[12]
-
Transmetalation: In this step, the aryl group from the organoboron reagent (arylboronic acid) is transferred to the palladium(II) complex. The presence of a base is critical, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[10][12]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled aryl groups from the palladium(II) complex, forming the desired 7-arylimidazo[1,2-a]pyridine product and regenerating the active palladium(0) catalyst, which then re-enters the catalytic cycle.[7][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid.
Materials and Equipment
| Reagents | Equipment |
| This compound | Schlenk flask or microwave vial |
| Arylboronic acid (e.g., Phenylboronic acid) | Magnetic stirrer with heating plate |
| Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) | Inert atmosphere setup (Argon or Nitrogen) |
| Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) | Syringes and needles |
| Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF) | Thin Layer Chromatography (TLC) plates |
| Deionized water | Column chromatography setup |
| Ethyl acetate | Rotary evaporator |
| Hexanes | NMR Spectrometer |
| Anhydrous sodium sulfate | Mass Spectrometer |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting bromide. The choice of base is critical and can significantly impact the reaction yield.[12] Carbonates are commonly used, but phosphates may be beneficial for more challenging couplings.
-
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Rationale: This is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.[10]
-
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1). Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes. Following degassing, add the palladium catalyst (0.01-0.05 eq.).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating is generally required to drive the reaction to completion. TLC allows for a qualitative assessment of the consumption of the starting material and the formation of the product.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Column chromatography is a standard method for purifying organic compounds to obtain the desired product with high purity.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[15]
Caption: A streamlined workflow for the synthesis of 7-arylimidazo[1,2-a]pyridines.
Data Presentation: A Survey of Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of halo-imidazo[1,2-a]pyridines, providing a comparative overview of catalysts, bases, solvents, and reported yields. This data serves as a foundation for optimizing the protocol for specific substrates.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 92 | [16] |
| 2 | 7-bromo-2-methylimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | 88 | [17] |
| 3 | 6-chloro-3-iodoimidazo[1,2-a]pyridine | 3-Thienylboronic acid | XPhosPdG2 (2) | K₃PO₄ (3) | t-BuOH/H₂O (1:1) | 80 | 85 | [8][18] |
| 4 | This compound | 4-Acetylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Dioxane | 100 | 95 | [12] |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective for challenging substrates.[12] Also, varying the base and solvent system can have a significant impact.[12]
-
Debromination: The premature removal of the bromine atom without coupling can be a side reaction. This can sometimes be suppressed by using milder bases or lower reaction temperatures.
-
Protodeboronation: The boronic acid can be converted to the corresponding arene, especially in aqueous conditions.[12] Using boronic esters (e.g., pinacol esters) can increase the stability of the boron reagent.[12][19]
-
Incomplete Reaction: If the reaction does not go to completion, ensure the catalyst is active and the reaction is truly under inert conditions. A higher catalyst loading or extended reaction time may be necessary.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 7-arylimidazo[1,2-a]pyridines. The protocol described herein provides a solid foundation for researchers to access a diverse range of these medicinally important compounds. By understanding the reaction mechanism and the key parameters for optimization, scientists can efficiently synthesize novel derivatives for drug discovery and development programs.
References
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Yoneda Labs [yonedalabs.com]
Application Note: Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate as a Potent Inhibitor of Mycobacterium tuberculosis for Drug Discovery
Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases, particularly tuberculosis.
Purpose: This document provides a detailed technical guide on the application of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, a representative of the promising imidazo[1,2-a]pyridine (IPA) class, in the primary stages of antituberculosis drug discovery. It outlines the compound's mechanism of action and provides step-by-step protocols for its evaluation.
Introduction: A Renewed Assault on an Ancient Foe
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2][3] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatments, creating an urgent need for novel therapeutics with new mechanisms of action.[1][4]
In recent years, the cellular respiration and energy metabolism of Mtb have emerged as highly vulnerable targets for drug development.[5] The imidazo[1,2-a]pyridine (IPA) class of compounds has been identified as a particularly promising scaffold, exhibiting potent activity against both drug-sensitive and drug-resistant Mtb strains.[2][6][7] This application note focuses on a specific analog, this compound, to guide researchers through its evaluation as a potential antitubercular lead compound.
Compound Profile: this compound
The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry.[2][3] The title compound belongs to a series of IPAs that have been optimized for antitubercular activity. While a detailed synthesis is beyond the scope of this note, the core is typically formed via the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[8][9]
Physicochemical Properties (Inferred from Analogs):
-
Molecular Formula: C₁₀H₈BrN₃O₂ (based on a carboxamide derivative)
-
Molecular Weight: Approx. 282.1 g/mol
The 7-bromo substitution and the 3-carboxylate ester are key functional groups that influence the compound's potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: Targeting the Mycobacterial Powerhouse
The primary mechanism of action for the imidazo[1,2-a]pyridine class is the inhibition of the cytochrome bc1 complex (also known as Complex III) in the Mtb electron transport chain.[10][11]
Causality of Inhibition:
-
Direct Target: The specific target subunit is QcrB, a crucial component of the cytochrome bc1 complex.[5][12][13]
-
Biochemical Consequence: By binding to QcrB, the compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption halts the proton-motive force required for ATP synthesis.
-
Cellular Outcome: The resulting depletion of intracellular ATP levels leads to a bacteriostatic effect, effectively starving the bacteria of the energy required for growth and replication.[10][14][15]
This targeted action is highly specific to the mycobacterial complex, which contributes to the scaffold's favorable selectivity index. A well-known clinical candidate, Telacebec (Q203), validates this mechanism, as it also targets QcrB and has demonstrated efficacy in clinical trials.[14][16][17] It is important to note that Mtb can partially bypass this blockade using the alternative cytochrome bd oxidase pathway, which renders the compound's effect primarily bacteriostatic under standard aerobic conditions.[10][15]
Drug Discovery Application Workflow
The evaluation of a new antitubercular compound follows a structured screening cascade to determine its potency, selectivity, and potential for further development.
Protocol 1: In Vitro Potency Screening using Microplate Alamar Blue Assay (MABA)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against replicating Mtb. The MABA is a colorimetric assay where the reduction of the blue resazurin dye to pink resorufin indicates bacterial metabolic activity.[18][19]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Sterile 96-well flat-bottom plates
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Rifampicin or Isoniazid (positive control)
-
Resazurin sodium salt solution (e.g., 0.02% w/v in sterile water)
-
Parafilm or plate sealer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working solutions by serial dilution in 7H9 broth. The final concentration in the assay wells will typically range from 64 µg/mL to 0.06 µg/mL.
-
Plate Setup: Add 100 µL of sterile water to all outer perimeter wells to minimize evaporation. Add 100 µL of the 2x compound dilutions across the plate. Include wells with 100 µL of broth containing DMSO (vehicle control) and 100 µL of broth with the positive control drug.
-
Inoculum Preparation: Grow Mtb H37Rv to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Adjust the culture with 7H9 broth to a turbidity matching a 0.5 McFarland standard, then dilute 1:20 to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the Mtb inoculum to each well (except for a 'media only' sterility control well). The final volume in each well is now 200 µL.
-
Incubation: Seal the plate with Parafilm and incubate at 37°C for 5-7 days.
-
Assay Development: Add 30 µL of the resazurin solution to each well. Re-seal and incubate for another 18-24 hours at 37°C.[18]
-
Reading Results: Observe the color change. Blue indicates inhibition of growth, while pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.
Self-Validation System:
-
Sterility Control (Media + Reagent): Must remain blue.
-
Vehicle Control (Media + Inoculum + DMSO): Must turn pink.
-
Positive Control (Media + Inoculum + Rifampicin): Should remain blue at effective concentrations.
Protocol 2: Mammalian Cell Cytotoxicity Assessment (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC₅₀) of the compound against a mammalian cell line (e.g., HepG2 human liver cells or Vero kidney cells) to assess its toxicity to host cells.[20][21][22]
Materials:
-
HepG2 or Vero cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Test compound and DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (medium + DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Reading Results: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (dose-response) curve to determine the CC₅₀ value.
Data Interpretation and Go/No-Go Decision
The ultimate goal of primary screening is to identify compounds that are potent against Mtb but not toxic to mammalian cells. This is quantified by the Selectivity Index (SI) .[23]
Calculation: Selectivity Index (SI) = CC₅₀ / MIC
A higher SI value indicates greater selectivity for the bacterial target over host cells.[24][25] A compound with an SI > 10 is generally considered a promising hit for further investigation.
Data Summary Table (Hypothetical Data):
| Compound | MIC vs H37Rv (μM) | CC₅₀ vs HepG2 (μM) | Selectivity Index (SI) |
| This compound | 0.15 | > 50 | > 333 |
| Rifampicin (Control) | 0.05 | 25 | 500 |
Based on these results, a decision can be made. A compound with a low nanomolar or micromolar MIC and an SI > 10 warrants progression to further studies, such as screening against MDR/XDR strains, secondary mechanism of action studies, and initial pharmacokinetic profiling.[7][26]
Conclusion and Future Directions
This compound represents a compound from a validated and highly potent class of antitubercular agents. By targeting the essential QcrB subunit of the Mtb respiratory chain, it offers a mechanism of action distinct from most frontline drugs. The protocols detailed herein provide a robust framework for its initial in vitro evaluation. Promising results from this workflow would justify advancing the compound into more complex models, including intracellular activity assays and in vivo efficacy studies, moving one step closer to developing a novel regimen for combating tuberculosis.
References
- Vertex AI Search. (2022).
- Grantome. (n.d.). Heterocyclic Inhibitors of QcrB as Novel Drugs for Tuberculosis.
- Mondal, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. MDPI.
- BioWorld. (2022). Researchers describe new qcrB inhibitors for tuberculosis.
- Early, J. V., et al. (2019). Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. mSphere.
- Franzblau, S. G., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed.
- Qurient. (n.d.). Telacebec (Q203).
- Mondal, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds.
- Fiveable. (n.d.). Selectivity Index Definition.
- Singh, V., et al. (2021). QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents. PubMed.
- Mondal, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
- Lee, S., et al. (2022). Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects.
- ResearchGate. (2025). Telacebec (Q203), a New Antituberculosis Agent.
- Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay.
- Lamprell, H., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels.
- Semantic Scholar. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
- Moraski, A. T., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity.
- TB Alliance. (n.d.). Q203.
- Pulkkinen, M., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing.
- Lee, S., et al. (2022). Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial. Antimicrobial Agents and Chemotherapy.
- ResearchGate. (2025). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF.
- Li, Y., et al. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates.
- Kumar, P., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- Brieflands. (n.d.). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis.
- ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds.
- The University of British Columbia. (2017). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis.
- Kashyap, B., et al. (2011). Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549.
- ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds.
- MDPI. (n.d.). Cycloruthenated Imines: A Step into the Nanomolar Region.
- Kamal, G., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. PubMed.
- Moraski, A. T., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. PubMed.
- PubChem. (n.d.).
- Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- Wang, B., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. grantome.com [grantome.com]
- 5. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. QcrB inhibition as a potential approach for the treatment of tuberculosis: A review of recent developments, patents, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Telacebec (Q203) | Qurient [qurient.com]
- 15. researchgate.net [researchgate.net]
- 16. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tballiance.org [tballiance.org]
- 18. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fiveable.me [fiveable.me]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Researchers describe new qcrB inhibitors for tuberculosis | BioWorld [bioworld.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 7-bromoimidazo[1,2-a]pyridine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome common challenges associated with low yields in the Suzuki-Miyaura cross-coupling of 7-bromoimidazo[1,2-a]pyridine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and the Suzuki-Miyaura reaction is a paramount tool for its elaboration.[1] However, the unique electronic properties of this heterocycle can present significant hurdles. The Lewis basic nitrogen atom in the pyridine ring can interfere with the palladium catalyst, and the overall electron-deficient nature of the ring system can influence reactivity.[1][2] This guide will walk you through a logical troubleshooting process to diagnose and solve these issues.
Frequently Asked Questions (FAQs)
This section addresses the most common initial problems.
Q1: My reaction shows no product formation, and I only recover my starting materials. Where do I start?
A1: This often points to a fundamental issue with reaction initiation.
-
Catalyst Inactivity: Ensure your palladium source and ligand are not degraded. Use a fresh batch or a reliable pre-catalyst. The primary culprit is often an inactive catalyst system.[3]
-
Insufficient Degassing: Oxygen can oxidize the Pd(0) active catalyst. Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[4]
-
Incorrect Base: The base is crucial for activating the boronic acid.[5][6] Ensure you are using an appropriate base (K₂CO₃, K₃PO₄, Cs₂CO₃ are common starting points) and that it is anhydrous if the reaction requires it.
Q2: My reaction is sluggish with low conversion even after a long reaction time. What's the likely cause?
A2: Sluggish reactions typically indicate a high activation barrier for a key step in the catalytic cycle, often oxidative addition or transmetalation.
-
Oxidative Addition: While aryl bromides are generally reactive, the electronic nature of the imidazo[1,2-a]pyridine can influence this step. Increasing the temperature or using a more electron-rich ligand can help.[7][8]
-
Transmetalation Failure: This is a very common issue with heteroaryl boronic acids.[2][9] The boronic acid may not be activated efficiently by the base, or it may be degrading. Consider switching to a more robust boronic ester (e.g., pinacol or MIDA) or a potassium trifluoroborate salt.[10][11]
Q3: I'm observing significant formation of a debrominated imidazo[1,2-a]pyridine side product. How can I minimize this?
A3: Protodebromination (replacement of bromine with hydrogen) is a known side reaction. It can be caused by trace amounts of water or other proton sources reacting with the organopalladium intermediate before it can undergo transmetalation. Using rigorously dried solvents and reagents can help. Sometimes, a change in ligand to one that promotes faster transmetalation can also outcompete this side reaction.[12]
Q4: My boronic acid is decomposing, and I see a lot of homocoupled (biaryl) product from the boronic acid. What's happening?
A4: This points to protodeboronation, a major decomposition pathway for many heteroaryl boronic acids.[1][11] This side reaction liberates the corresponding arene from your boronic acid.
-
Solution 1: Use a Boronic Ester: Boronate esters (e.g., neopentyl or pinacol esters) are significantly more stable towards protodeboronation.[1][11]
-
Solution 2: Anhydrous Conditions: Strictly anhydrous conditions can suppress this water-mediated decomposition pathway.[1]
-
Solution 3: Use an Excess: Employing a slight excess (e.g., 1.2-1.5 equivalents) of the boron reagent can compensate for some degradation and drive the reaction to completion.
In-Depth Troubleshooting Guide
A systematic approach is key to solving complex coupling problems. Let's break down the reaction by its core components.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Any factor that inhibits one of these steps will result in a low yield.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Optimizing the Reactants
The 7-bromoimidazo[1,2-a]pyridine Electrophile
-
Purity is Paramount: Ensure the starting material is pure and free of any acidic impurities that could interfere with the base or catalyst.
-
Catalyst Inhibition: The imidazo[1,2-a]pyridine core contains a Lewis basic nitrogen that can coordinate to the palladium center, acting as an inhibitor.[1][2] If you suspect this is an issue, switching to a bulkier ligand can sterically hinder this unwanted coordination.
The Organoboron Reagent
This is one of the most common sources of failure, especially with heteroaryl partners.
-
The Protodeboronation Problem: Heteroaryl boronic acids are notoriously prone to cleavage of the C-B bond by a proton source (like water), especially under basic conditions.[1][11]
-
Solutions:
-
Switch to Boronate Esters: Pinacol or MIDA boronate esters are more stable alternatives that slowly hydrolyze under reaction conditions to generate the active boronic acid.[11]
-
Use Potassium Trifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation and often give excellent results where boronic acids fail.[10]
-
Stoichiometry: Use a slight excess (1.1–1.5 eq.) of the boron reagent to compensate for any degradation.
-
The Catalyst System: Palladium and Ligand
The choice of catalyst and ligand is critical for coupling challenging heterocyclic substrates. Simple catalysts like Pd(PPh₃)₄ may not be effective.
-
Palladium Source: Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common and effective starting points when paired with an appropriate ligand.[5][10]
-
Ligand Selection: The ligand stabilizes the palladium center, modulates its reactivity, and influences the rates of the catalytic steps.[7] For electron-deficient heterocycles like imidazopyridines, modern biaryl phosphine ligands are often required.
| Ligand Type | Examples | Key Characteristics & When to Use |
| Bulky, Electron-Rich Monophosphines | XPhos, SPhos, RuPhos | Workhorses for difficult couplings. Promote fast oxidative addition and reductive elimination. Excellent for sterically hindered or electron-poor substrates.[10][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often more stable at high temperatures than phosphines. Good for coupling aryl chlorides but also effective for challenging bromides.[5] |
| Chelating Diphosphines | dppf | Good general-purpose ligand, but may be less effective for highly challenging substrates compared to modern monophosphines. |
The Base and Solvent System
The base and solvent work in concert to facilitate the reaction. The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex that participates in transmetalation.[6][14]
| Base | Solvent System | Comments |
| K₃PO₄ | 1,4-Dioxane/H₂O (e.g., 4:1) | A strong base, often very effective for challenging couplings. The water is crucial for dissolving the base and facilitating the formation of the active boronate species.[10][13] |
| Cs₂CO₃ | 1,4-Dioxane, DMF, Toluene | A stronger, more soluble base than K₂CO₃. Often provides higher yields where other bases fail.[4] |
| K₂CO₃ | Toluene/H₂O, DME/H₂O | A standard, milder base. A good starting point, but may not be strong enough for difficult substrates.[4] |
| KF | Anhydrous THF, Dioxane | A weaker base that can be effective, particularly for substrates with base-sensitive functional groups.[5] |
Anhydrous Conditions: In cases of severe protodeboronation, running the reaction under strictly anhydrous conditions with a soluble organic base (e.g., potassium trimethylsilanolate, TMSOK) can be a powerful strategy.[1]
Experimental Protocols & Troubleshooting Workflow
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing issues with your reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Protocol 1: General Screening Protocol
This protocol provides a robust starting point using modern, reliable conditions.
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the 7-bromoimidazo[1,2-a]pyridine derivative (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
Assembly: Add the catalyst and ligand solids to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
González-Antonio, O. (2017). Response to "Suzuki coupling Reaction's yield is very low...". ResearchGate. [Link]
-
Chauhan, N. P. S., & Jadoun, S. (2022). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Journal of Inorganic and Organometallic Polymers and Materials. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
-
Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
-
User Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Suzuki cross-coupling reaction on position 7 of compounds 1a–c. [Link]
-
Len, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Vantourout, J. C., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
-
Singh, S., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]
-
NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]
-
Kumar, D. (2014). Response to "Which conditions are favorable for the efficient Suzuki coupling?". ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wwjmrd.com [wwjmrd.com]
Side reactions in Sonogashira coupling of bromo-heterocycles like imidazo[1,2-a]pyridine
Welcome to the technical support center for Sonogashira coupling reactions, with a specialized focus on the challenges presented by bromo-heterocyclic substrates such as imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will dissect common side reactions, offer detailed troubleshooting strategies, and provide optimized protocols to enhance the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with a bromo-imidazo[1,2-a]pyridine is not proceeding, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to a sluggish or failed Sonogashira coupling with bromo-heterocycles. The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-limiting step and can be particularly challenging with electron-rich or sterically hindered heterocycles.[1] Key areas to investigate include:
-
Insufficient Temperature: Unlike their iodide counterparts, aryl bromides often require elevated temperatures to facilitate oxidative addition.[1][2] If your reaction is at room temperature, a gradual increase (e.g., to 60-100 °C) may be necessary.[1]
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough. For challenging bromo-heterocycles, consider more electron-rich and bulky phosphine ligands such as P(t-Bu)₃ or Herrmann's palladacycle. These ligands can accelerate the oxidative addition step.
-
Catalyst Deactivation: The appearance of a black precipitate (palladium black) is a sign of catalyst decomposition. This can be triggered by impurities in your reagents or solvents, or an inappropriate choice of ligand for the specific substrate.[1]
-
Base and Solvent Selection: The base is crucial for neutralizing the HX byproduct and facilitating the formation of the copper acetylide.[3] Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially in copper-free systems. The solvent must solubilize all components; DMF, THF, and dioxane are frequently used.[4][5]
Q2: I am observing a significant amount of a dimeric alkyne byproduct. What is this and how can I prevent it?
A2: This common side product is the result of Glaser-Hay coupling , the oxidative homocoupling of your terminal alkyne to form a 1,3-diyne.[1][2][6][7] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2][7]
To minimize Glaser coupling:
-
Employ Copper-Free Conditions: The most direct way to eliminate this side reaction is to switch to a copper-free Sonogashira protocol.[2][6] This has become a preferred method for many applications to avoid the formation of homocoupling products.[2]
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is imperative to rigorously exclude oxygen from your reaction. This can be achieved through standard Schlenk line techniques or by working in a glovebox.[7] Ensure all solvents and reagents are thoroughly degassed.
-
Control Reagent Stoichiometry: Using a slight excess of the terminal alkyne can sometimes help to favor the cross-coupling pathway over homocoupling.
Q3: My desired product is forming, but I also see a significant amount of the dehalogenated (hydrodehalogenated) starting material. How can I suppress this side reaction?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, is another prevalent side reaction in palladium-catalyzed cross-couplings.[4][8] This occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with your bromo-heterocycle.[8]
Factors that promote dehalogenation and how to mitigate them:
-
Source of Hydride: The palladium-hydride species can be generated from various sources in the reaction mixture, including amine bases, alcohol solvents, or even trace amounts of water.[4][8]
-
Mitigation: Ensure anhydrous conditions. If an amine base is suspected to be the culprit, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃. Avoid alcohol-based solvents if dehalogenation is a persistent issue.
-
-
Catalyst System: Highly active catalysts can sometimes favor dehalogenation.[4] The choice of phosphine ligand is critical; bulky and electron-rich ligands can influence the relative rates of reductive elimination versus dehalogenation.[4]
-
Substrate Electronics: Electron-rich aryl halides are generally more prone to dehalogenation.[4] For imidazo[1,2-a]pyridines, which are electron-rich heterocycles, this can be a particular challenge.
-
Mitigation: Careful selection of the catalyst, ligand, and base is crucial. Sometimes, lowering the reaction temperature can help to disfavor the dehalogenation pathway.[4]
-
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Sonogashira coupling of bromo-heterocycles.
| Observation | Potential Cause(s) | Recommended Action(s) |
| No reaction or very low conversion | 1. Insufficient catalyst activity. 2. Reaction temperature too low. 3. Inappropriate base or solvent. 4. Poor quality of reagents. | 1. Switch to a more active catalyst/ligand system (e.g., Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like XPhos or SPhos). 2. Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals). Aryl bromides often require heating.[2][5] 3. Screen different bases (e.g., TEA, DIPEA, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, Dioxane, DMF). Ensure solvents are anhydrous and degassed.[4][5] 4. Use freshly distilled solvents and amines. |
| Significant alkyne homocoupling (Glaser product) | 1. Presence of oxygen in a copper-catalyzed reaction. 2. High catalyst loading of copper. | 1. Rigorously degas all solvents and reagents and maintain an inert atmosphere (Ar or N₂).[7] 2. Switch to a copper-free Sonogashira protocol.[2] 3. Reduce the amount of copper(I) co-catalyst. |
| Formation of dehalogenated byproduct | 1. Presence of a hydride source (e.g., water, certain amines, or solvents).[4][8] 2. Highly active catalyst favoring the dehalogenation pathway. 3. Electron-rich nature of the imidazo[1,2-a]pyridine substrate.[4] | 1. Use anhydrous solvents and reagents. Consider switching from an amine base to an inorganic base. 2. Screen different phosphine ligands. Sometimes a less electron-rich ligand can disfavor dehalogenation. 3. Attempt the reaction at a lower temperature.[4] |
| Formation of palladium black | 1. Catalyst decomposition. | 1. Ensure high purity of all reagents and solvents. 2. The chosen ligand may not be providing sufficient stability to the palladium center. Consider a different ligand. |
III. Optimized Protocols & Methodologies
Protocol 1: Copper-Free Sonogashira Coupling of a Bromo-Imidazo[1,2-a]pyridine
This protocol is recommended to avoid the formation of Glaser-Hay homocoupling byproducts.
Reagents and Materials:
-
Bromo-imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃) (4-10 mol%)
-
Inorganic base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
Schlenk flask or glovebox for an inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-imidazo[1,2-a]pyridine, the inorganic base, and a magnetic stir bar.
-
In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Allow this mixture to pre-form for 10-15 minutes.
-
Add the pre-formed catalyst solution to the Schlenk flask.
-
Add the remaining solvent, followed by the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Diagrams and Visualizations
The Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Common Side Reaction Pathways
Caption: Major side reaction pathways in Sonogashira coupling.
IV. References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Doucet, H. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Terminal Alkynes. In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 281-331). Elsevier.
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Chromatographic Purification of Imidazo[1,2-a]pyridine-3-carboxylate Derivatives
Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine-3-carboxylate derivatives. This class of N-heterocyclic compounds is a cornerstone in medicinal chemistry and drug development, recognized for its wide range of biological activities.[1][2] However, their unique structural and physicochemical properties, particularly the basic nitrogen atoms within the fused ring system, often present significant challenges during chromatographic purification.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and answers to frequently encountered questions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your purification workflows.
Troubleshooting Guide: From Tailing Peaks to Lost Compounds
This section addresses specific, common problems encountered during the column chromatography of imidazo[1,2-a]pyridine-3-carboxylate derivatives in a direct question-and-answer format.
Issue 1: Poor or No Recovery of the Compound
Question: I've run my flash column, analyzed my fractions with TLC, and my target compound is nowhere to be found. What happened?
Answer: This is a frequent and frustrating issue. The cause is almost always related to the compound's interaction with the stationary phase, which can be diagnosed and solved systematically.
-
Possible Cause 1: The compound is irreversibly adsorbed or degrading on the silica gel.
-
Causality: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system can interact very strongly with these acidic sites, leading to either irreversible binding or acid-catalyzed degradation on the column.
-
Diagnostic Protocol (Self-Validation): Before committing your entire batch to a column, perform a stability test using 2D Thin Layer Chromatography (TLC).
-
Spot your crude mixture on the bottom-left corner of a TLC plate.
-
Run the plate in your chosen solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise and re-run it in the exact same solvent system.
-
Interpretation: If the compound is stable, you will see all spots aligned on a 45-degree diagonal. If new spots appear off this diagonal or significant streaking occurs from the original spot, your compound is likely degrading on the silica.[3]
-
-
Solution:
-
Deactivate the Stationary Phase: Use neutralized silica gel or add a basic modifier like 0.5-1% triethylamine (TEA) or ammonia to your mobile phase. This deprotonates the acidic silanols, minimizing the unwanted strong interactions.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica. For more polar derivatives, reversed-phase chromatography (e.g., C18 silica) may be a more suitable option.[3][4]
-
-
-
Possible Cause 2: The mobile phase is not polar enough to elute the compound.
-
Causality: Your compound is retained on the column because the eluent lacks the strength to displace it from the stationary phase. A quick check of your initial TLC plates should reveal an Rf value for your target compound that is very low (e.g., <0.1).
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate gradient, you can increase the percentage of ethyl acetate or add a stronger, more polar solvent like methanol.[5] An ideal Rf value for good separation on a column is typically between 0.2 and 0.4.[3]
-
-
Possible Cause 3: The mobile phase is too polar, and the compound eluted in the solvent front.
-
Causality: If the eluent is too strong, the compound has very little interaction with the stationary phase and moves through the column at the same speed as the solvent.
-
Solution: Always collect and analyze the first few fractions that elute from the column, even before any colored bands appear. If your compound is found there, you must re-run the column using a significantly less polar mobile phase.[3]
-
Issue 2: Poor Separation and Peak Tailing
Question: My compound has been purified, but HPLC analysis shows broad, tailing peaks, and my column fractions were poorly resolved. How can I achieve sharper peaks and better separation?
Answer: Peak tailing is the most common chromatographic problem for basic compounds like imidazo[1,2-a]pyridines.[6] It stems from a secondary, undesirable retention mechanism occurring alongside the primary mode of separation.
-
Primary Cause: Analyte Interaction with Acidic Silanols.
-
Causality: As described previously, the lone pair of electrons on the nitrogen atoms of your compound can engage in strong ionic interactions with deprotonated (ionized) silanol groups on the silica surface. This creates a secondary retention mechanism that is non-uniform, leading to a "tail" of molecules that are slow to elute, resulting in broad, asymmetric peaks.
-
Workflow Diagram: Troubleshooting Peak Tailing
Caption: A workflow for diagnosing and solving peak tailing.
-
-
Other Causes for Poor Separation:
-
Column Overloading: Too much sample was loaded onto the column. Solution: A general rule is to load no more than 1-5% of crude material by weight relative to the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[5]
-
Improper Sample Loading: The initial band of the compound was too broad. Solution: If your compound has low solubility in the starting eluent, use the "dry loading" method. Dissolve your crude product in a suitable solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the packed column.[3]
-
| Troubleshooting Summary Table | ||
| Problem | Likely Cause | Primary Solution |
| No Compound Recovered | Degradation on Silica | Use neutral alumina or add TEA to eluent.[3] |
| Compound Stuck on Column | Increase mobile phase polarity.[5] | |
| Compound in Solvent Front | Decrease mobile phase polarity.[3] | |
| Poor Separation | Inappropriate Solvent System | Re-optimize mobile phase with TLC (aim for Rf 0.2-0.4).[3][5] |
| Column Overloading | Reduce sample load to 1-5% of silica mass.[5] | |
| Peak Tailing | Interaction with Acidic Silanols | Add TEA to mobile phase or use alumina.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for choosing a mobile phase for my imidazo[1,2-a]pyridine-3-carboxylate derivative? A: Thin Layer Chromatography (TLC) is indispensable for method development. A common and effective starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[3] Spot your crude mixture on a TLC plate and test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc). If your compound remains at the baseline (Rf=0), you will need a more polar system, such as dichloromethane (DCM) and methanol.
Q2: I have a very polar derivative that doesn't move in ethyl acetate. What should I do? A: For highly polar compounds, a common solvent system is DCM/Methanol. Start with a high ratio of DCM (e.g., 99:1 DCM:MeOH) and gradually increase the methanol concentration. Be aware that gradients with methanol and silica can sometimes generate heat, so it is important to run the column at a steady, controlled pace. For extremely polar compounds that are water-soluble, you might consider hydrophilic interaction liquid chromatography (HILIC) or aqueous normal-phase chromatography.[7]
Q3: Can I purify my compound using recrystallization instead of chromatography? A: Absolutely. Recrystallization is an excellent and often preferred method for final purification, especially on a large scale, as it can be more cost-effective and yield highly pure crystalline material.[8] It is often used as a final polishing step after column chromatography has removed the bulk of the impurities. If your compound "oils out" instead of crystallizing, try using a different solvent system or adding the anti-solvent more slowly at a lower temperature.[3]
Q4: My imidazo[1,2-a]pyridine derivative is chiral. How can I separate the enantiomers? A: The separation of enantiomers requires a chiral environment. This is typically achieved using specialized chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP).[9][10] The selection of the correct CSP depends heavily on the specific structure of your molecule and often requires screening several different types of chiral columns.
Experimental Protocol: Standard Flash Column Chromatography
This protocol outlines a general procedure for purifying a moderately polar imidazo[1,2-a]pyridine-3-carboxylate derivative using dry loading.
1. Method Development via TLC:
-
Determine an appropriate solvent system that gives your target compound an Rf value of approximately 0.2-0.4. For this example, let's assume the optimal solvent is a 3:1 mixture of Hexane:Ethyl Acetate.
2. Sample Preparation (Dry Loading):
-
Dissolve 1.0 g of your crude product in a minimal amount of a volatile solvent (e.g., 10-15 mL of Dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Gently swirl the flask and remove the solvent under reduced pressure (using a rotary evaporator) until a completely dry, free-flowing powder is obtained.
3. Column Packing:
-
Select a glass column of appropriate size (for 1.0 g of crude, a column with a 40-50 mm diameter is suitable, requiring ~50-100 g of silica).
-
Fill the column about one-third full with the initial, less polar eluent (e.g., 9:1 Hexane:EtOAc).
-
Prepare a slurry of silica gel (~50 g) in the same solvent.
-
Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, well-packed bed. Ensure there are no air bubbles or cracks.[3]
-
Add a thin layer of sand (0.5 cm) to the top of the silica bed to prevent disturbance during solvent addition.
4. Running the Column:
-
Drain the solvent until it is just level with the sand layer.
-
Carefully add your dry-loaded sample onto the sand, creating an even, level layer.
-
Gently add another thin layer of sand on top of the sample.
-
Carefully add your eluent, opening the stopcock to begin elution. Do not let the column run dry.
-
Start with a less polar mobile phase (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to the 3:1 mixture determined by TLC) as the column runs.
5. Fraction Collection and Analysis:
-
Collect fractions of a consistent volume in test tubes.
-
Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain your pure product.
-
Evaporate the solvent under reduced pressure to obtain your purified compound.
References
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
- Troubleshooting Peak Shape Problems in HPLC.
- Technical Support Center: Purification of 2-(Furan-2-yl)
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines... PubMed Central.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Synthesis and Chiral Separation of Some New Deriv
- Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 M
- Peak Tailing in HPLC. Element Lab Solutions.
- Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech.
- Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chrom
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Very polar compound purification using aqueous normal-phase flash column chrom
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sorbtech.com [sorbtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. biotage.com [biotage.com]
- 8. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pharmtech.com [pharmtech.com]
Stability issues of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate in solution
Welcome to the technical support center for Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and understanding its stability is crucial for reliable experimental outcomes.[1][2][3]
General Stability Profile
This compound is a crystalline solid at room temperature.[4] While the solid form is generally stable when stored correctly, its stability in solution is influenced by several factors, including the solvent system, pH, temperature, and exposure to light. The primary points of potential degradation are the methyl ester functionality and the electron-rich imidazo[1,2-a]pyridine ring system.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Loss of Compound Potency or Purity in Aqueous Solutions Over Time
Question: I've prepared a stock solution of this compound in a buffered aqueous solution for my biological assay, but I'm observing a decrease in activity and the appearance of new peaks in my HPLC analysis. What is happening?
Answer: The most probable cause is the hydrolysis of the methyl ester group. Ester bonds are susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid and methanol.[5] The rate of hydrolysis is pH-dependent.
Causality and Troubleshooting Steps:
-
pH Assessment: The pH of your solution is a critical factor. Both acidic and basic conditions can catalyze ester hydrolysis.[5]
-
Recommendation: Prepare your solutions fresh whenever possible. If storage is necessary, conduct a preliminary stability study to determine the optimal pH range. Aim for a pH as close to neutral (pH 7) as your experimental conditions allow, as this often represents the point of maximum stability for esters. The use of buffer systems is highly recommended to maintain a stable pH.[5]
-
-
Temperature Control: Increased temperature will accelerate the rate of hydrolysis.
-
Recommendation: Store stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C). However, always perform a freeze-thaw stability study to ensure the compound does not degrade during the freezing and thawing process.
-
-
Analytical Verification: Confirm the degradation product.
-
Recommendation: Use LC-MS to analyze your degraded sample. The expected hydrolysis product, 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid, will have a molecular weight corresponding to the loss of a methyl group and the addition of a hydrogen atom.
-
Issue 2: Unexpected Color Change or Precipitation in Organic Solvents
Question: My solution of this compound in an organic solvent (e.g., Methanol, DMSO) has developed a yellow or brown tint after a few days on the benchtop. What could be the cause?
Answer: This could be indicative of photodegradation or reaction with solvent impurities. The imidazo[1,2-a]pyridine ring system can be sensitive to light and oxidative processes.
Causality and Troubleshooting Steps:
-
Light Sensitivity: Imidazo[1,2-a]pyridine derivatives can be photosensitive, leading to the formation of colored degradation products.
-
Recommendation: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Minimize the exposure of your solutions to ambient light during handling.
-
-
Solvent Quality: Peroxides in aged ethers (like THF or dioxane) or acidic impurities in chlorinated solvents can react with the compound.
-
Recommendation: Use high-purity, fresh, or properly stored solvents. For sensitive applications, using solvents from freshly opened bottles is advisable.
-
-
Atmospheric Oxygen: The electron-rich nature of the imidazo[1,2-a]pyridine ring may make it susceptible to oxidation, which can be accelerated by light and certain metal ions.
-
Recommendation: For long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: For short-term use, high-purity aprotic solvents like DMSO and DMF are generally suitable for creating concentrated stock solutions. For aqueous buffers, it is crucial to determine the compound's solubility and stability at the desired pH and concentration. Due to the potential for hydrolysis, aqueous solutions should ideally be prepared fresh for each experiment.
Q2: How does pH affect the stability of this compound?
A2: The primary effect of pH is on the rate of hydrolysis of the methyl ester. Extreme pH values (highly acidic or highly basic) will significantly accelerate this degradation. The imidazo[1,2-a]pyridine core also has a basic nitrogen atom that can be protonated at low pH, which may alter its reactivity and stability. A thorough pH stability profile should be experimentally determined if the compound is to be used in solution for extended periods.
Q3: Can I heat a solution of this compound to aid dissolution?
A3: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation. It is advisable to sonicate the solution at room temperature first. If heating is necessary, use a water bath at a controlled temperature (e.g., 30-40°C) for a minimal amount of time.
Q4: How can I monitor the stability of my solutions?
A4: The most common and effective method for stability monitoring is High-Performance Liquid Chromatography (HPLC), preferably with a UV detector.[6] A stability-indicating HPLC method should be developed that can separate the intact compound from its potential degradation products. LC-MS can be used to identify the mass of any new peaks that appear, aiding in the identification of degradation pathways.
Experimental Protocols
Protocol 1: Preliminary Solution Stability Assessment
This protocol outlines a basic experiment to assess the stability of this compound in a specific solvent or buffer.
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration in the desired solvent (e.g., 10 mM in DMSO).
-
Test Solution Preparation: Dilute the stock solution to the final experimental concentration in the buffer or solvent of interest.
-
Time Zero Analysis: Immediately after preparation, analyze the test solution by HPLC to determine the initial peak area of the compound. This will serve as your T=0 reference.
-
Incubation: Store aliquots of the test solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
Time Point Analysis: Analyze the aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value to determine the percentage of the compound remaining. The appearance and growth of new peaks should also be monitored.
Table 1: Example Stability Data Presentation
| Time (hours) | % Remaining (at Room Temp) | % Remaining (at 37°C) |
| 0 | 100 | 100 |
| 2 | 99.5 | 98.0 |
| 4 | 98.9 | 96.1 |
| 8 | 97.8 | 92.5 |
| 24 | 93.2 | 80.3 |
| 48 | 88.1 | 65.7 |
Note: This is example data and does not represent the actual stability of the compound.
Visualizing Potential Degradation
Diagram 1: Potential Hydrolysis of this compound
Caption: Potential hydrolysis pathway of the methyl ester.
References
- Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [https://www.researchgate.
- Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. [https://www.researchgate.net/publication/357989502_Recent_Advances_in_the_Synthesis_of_Imidazo12-apyridines_A_Brief_Review]
- Boirie, Y. (2025). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [https://www.researchgate.net/publication/382767098_Recent_Progress_in_the_Pharmacology_of_Imidazo12-apyridines]
- Kamal, A., & Tekumalla, V. (2014). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [https://pubmed.ncbi.nlm.nih.gov/24805272/]
- Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2015/cc/c4cc08495k]
- Wang, G., Yuan, G., & Xia, W. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00980g]
- Kaur, P., Kumar, R., Kumar, A., Singh, G., & Singh, P. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry (RSC Publishing). [https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01192a]
- Whittington, D. A., Wanska, M., T-S, J., Harris, J., & Michels, M. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3885233/]
- National Center for Biotechnology Information. (n.d.). Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/45790121]
- Linton, A., & Scott, J. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [https://www.researchgate.
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10131498/]
- Zhao, Y., Zhang, Y., Wang, Y., & Zhang, H. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11281728/]
- Zhu, J., Wang, Z., Xie, J., & Li, S. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [https://www.mdpi.com/1420-3049/27/18/6007]
- Kaur, P., Kumar, R., Kumar, A., Singh, G., & Singh, P. (2023). (PDF) Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 -H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. ResearchGate. [https://www.researchgate.net/publication/374828695_Photocatalytic_synthesis_of_imidazo12-apyridines_via_Csp_3_-H_functionalization_using_ethylarene_as_a_sustainable_surrogate_of_acetophenone_and_luminescence_studies]
- Rybak, A., & Krawiecka, M. (2016). Ipso- Or Cine-Substitutions of 6-haloimidazo[1,2-a]pyridine Derivatives With Different Azoles Depending on the Reaction Conditions. PubMed. [https://pubmed.ncbi.nlm.nih.gov/27040854/]
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00019b]
- Oketch, J. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [https://www.researchgate.net/publication/382811409_Influence_of_pH_on_the_Stability_of_Pharmaceutical_Compounds_in_Japan]
- Zhu, J., Wang, Z., Xie, J., & Li, S. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [https://www.mdpi.com/1420-3049/27/18/6007/htm]
- Cesur, N., & Ka, S. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. [https://www.mdpi.com/1420-3049/9/10/894]
- Al-Ostoot, F. H., Al-attar, A. M., & Al-Abbasi, F. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498263/]
- Zhao, Y., Zhang, Y., Wang, Y., & Zhang, H. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Semantic Scholar. [https://www.semanticscholar.org/paper/C3-Alkylation-of-Imidazo%5B1%2C2-a%5Dpyridines-via-Reaction-Zhao-Zhang/b8222956c39f074d28471b4097f4c026b4d3203f]
- Sharma, N., Kumar, P., & Singh, A. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [https://www.researchgate.
- Park, K. (n.d.). Assay and Stability Testing. Kinam Park. [https://kinampark.com/wp-content/uploads/2016/01/03-Assay-and-Stability-Testing.pdf]
- Thermo Scientific Chemicals. (n.d.). Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, 95%. [https://www.thermofisher.
- van der Weegen, R., & van Esch, J. H. (2020). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. OSTI.GOV. [https://www.osti.gov/servlets/purl/1614769]
- Zhou, C., & Wang, J. (2025). (PDF) Solubility of Imidacloprid in Different Solvents. ResearchGate. [https://www.researchgate.net/publication/382894508_Solubility_of_Imidacloprid_in_Different_Solvents]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Dehalogenation of Bromo-imidazo[1,2-a]pyridines During Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the dehalogenation of bromo-imidazo[1,2-a]pyridines during palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate this common side reaction and optimize your synthetic routes.
Introduction
Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Consequently, the C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are crucial for the synthesis of novel derivatives. However, a frequent and often frustrating side reaction is the premature loss of the bromine atom from the imidazo[1,2-a]pyridine core, leading to the formation of the hydrodehalogenated product. This not only reduces the yield of the desired coupled product but also complicates purification. This guide will dissect the causes of this undesired dehalogenation and provide actionable strategies to mitigate it.
Troubleshooting Guide
Issue 1: Significant Formation of Dehalogenated Imidazo[1,2-a]pyridine in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with a 3-bromo-imidazo[1,2-a]pyridine derivative and a boronic acid, but I am observing a significant amount of the corresponding dehalogenated imidazo[1,2-a]pyridine. What are the likely causes and how can I fix this?
Answer:
Hydrodehalogenation is a common side reaction in Suzuki-Miyaura couplings.[2] The mechanism often involves the formation of a palladium-hydride species which can then undergo reductive elimination with the aryl group to give the dehalogenated product.[2] Several factors in your reaction setup could be promoting this pathway.
Probable Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium center. Ligands that are not sufficiently bulky or electron-rich may not promote the desired reductive elimination of the cross-coupled product efficiently, allowing the competing dehalogenation pathway to dominate.
-
Base Selection: The choice and strength of the base are crucial. Strong bases can sometimes promote dehalogenation.[3]
-
Solution: If you are using a strong base like sodium tert-butoxide, consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3]
-
-
Solvent Effects: The solvent can influence the reaction pathway. Protic solvents or those that can act as a hydride source (e.g., alcohols, and to some extent, DMF) can exacerbate dehalogenation.[5]
-
Presence of Water: While some Suzuki reactions benefit from aqueous conditions, excess water can sometimes contribute to dehalogenation, particularly in combination with certain bases.
-
Solution: If using an anhydrous protocol with a base like K₃PO₄, the controlled addition of a small amount of water can sometimes be beneficial.[3] However, if dehalogenation is a major issue, ensure you are using dry solvents and reagents.
-
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation.[3]
-
Solution: Attempt the reaction at the lowest temperature that provides a reasonable conversion rate. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add:
-
Bromo-imidazo[1,2-a]pyridine (1.0 equiv)
-
Boronic acid or ester (1.2–1.5 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos or XPhos, 1.1–1.2 equiv relative to Pd)
-
-
Add degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress.
Issue 2: Dehalogenation Observed in Heck and Sonogashira Couplings
Question: I am attempting a Heck or Sonogashira reaction with a bromo-imidazo[1,2-a]pyridine and am still facing dehalogenation. Are the solutions similar to those for Suzuki coupling?
Answer:
Yes, the underlying principles for mitigating dehalogenation are similar across different palladium-catalyzed cross-coupling reactions, although the specific optimal conditions may vary.
Heck Coupling:
-
Ligand Selection: Bulky phosphine ligands are also beneficial in Heck reactions to promote the desired C-C bond formation.[6]
-
Base Optimization: Amine bases like triethylamine (TEA) are common but can be a source of hydrides.[5] Consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃ if dehalogenation is significant.[5]
-
Temperature Control: Heck reactions often require elevated temperatures, which can promote dehalogenation.[5] Lowering the reaction temperature or using microwave irradiation to shorten reaction times can be effective strategies.[3][5]
Sonogashira Coupling:
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst is standard and generally helps to facilitate the desired coupling pathway, which can outcompete dehalogenation.[5]
-
Base Choice: An amine base like TEA or diisopropylethylamine (DIPEA) is typically used. If dehalogenation is an issue, consider screening other amines or using an inorganic base in a copper-free protocol.[5]
-
Ligand and Palladium Source: The choice of phosphine ligand and palladium precatalyst can influence the rate of the desired reaction versus dehalogenation. Screening different combinations can be beneficial.[7]
Data Summary Table
| Coupling Reaction | Recommended Ligands | Recommended Bases | Recommended Solvents | Key Considerations |
| Suzuki-Miyaura | Bulky, electron-rich phosphines (e.g., SPhos, XPhos), NHC ligands[3][4] | K₂CO₃, Cs₂CO₃, K₃PO₄[3] | Dioxane, Toluene, THF[3][5] | Control water content; lower reaction temperature. |
| Heck | Bulky phosphine ligands[6] | K₂CO₃, Cs₂CO₃[5] | DMF, NMP, Dioxane | Minimize reaction temperature and time.[5] |
| Sonogashira | Triphenylphosphine (PPh₃) | TEA, DIPEA[5] | THF, DMF | Use of a Cu(I) co-catalyst is generally beneficial.[5] |
Visualizing the Problem: Dehalogenation vs. Cross-Coupling
The following diagram illustrates the competing catalytic cycles. The goal is to favor the productive cross-coupling pathway over the undesired dehalogenation pathway.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thalesnano.com [thalesnano.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Heterocycles
Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve optimal results in your experiments.
Introduction
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, particularly for constructing the carbon-nitrogen bonds prevalent in pharmaceuticals and functional materials.[1][2] However, when applied to electron-deficient heterocycles such as pyridines, pyrimidines, and azoles, the reaction can be fraught with challenges. These substrates are prone to unique complications, including catalyst inhibition by the heterocyclic nitrogen and increased susceptibility to side reactions.[3][4] This guide provides practical, field-proven insights to help you navigate these issues effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of electron-deficient heterocycles. Each issue is followed by a series of diagnostic questions and corrective actions, grounded in mechanistic principles.
Problem 1: Low to No Conversion of Starting Material
This is one of the most common issues, often stemming from an inactive catalytic system or suboptimal reaction conditions.
Initial Diagnostic Questions:
-
Is your reaction setup strictly anhydrous and inert? Oxygen and moisture can deactivate the palladium catalyst.[3][5][6]
-
Have you verified the quality and activity of your palladium source, ligand, and base?
-
Is your starting heteroaryl halide sufficiently reactive under the chosen conditions?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Corrective Actions & Scientific Rationale:
| Action | Rationale |
| Use a Palladium Pre-catalyst | Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which can be inefficient. Pre-catalysts, such as G3 or G4 palladacycles, generate the active LPd(0) more reliably and can lead to higher conversion with lower catalyst loading.[6][7] |
| Screen Electron-Rich, Bulky Ligands | For electron-deficient heterocycles, especially challenging aryl chlorides, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands are often necessary.[4][6] These ligands promote the rate-limiting oxidative addition step and shield the palladium center from inhibition by the pyridine nitrogen.[3][4] |
| Increase Reaction Temperature | The oxidative addition of a C-Cl bond to the Pd(0) complex is often the slowest step and typically requires elevated temperatures, often in the 80-110 °C range.[6] |
| Verify Base Quality | The most common base, sodium tert-butoxide (NaOtBu), is highly hygroscopic. Contamination with water or sodium hydroxide can lead to side reactions and catalyst deactivation. Ensure you are using a fresh, anhydrous batch.[6] |
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
The formation of byproducts, particularly the reduction of the aryl halide (hydrodehalogenation), can compete with the desired amination.
Initial Diagnostic Questions:
-
Is your amine prone to β-hydride elimination?
-
Are you observing the formation of dark precipitates (palladium black)? This indicates catalyst decomposition.[8]
-
Could your substrate be sensitive to the strong base used?
Corrective Actions & Scientific Rationale:
| Action | Rationale |
| Lower Reaction Temperature | While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like hydrodehalogenation. Sometimes, a lower temperature can provide a better balance.[3] |
| Use a Weaker Base | If your substrate is sensitive to strong bases like NaOtBu, consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[4][6] This may require a more active catalyst system and higher temperatures to achieve good conversion. For base-sensitive substrates, a combination of an organic base like DBU with an inorganic base can be a good solution.[7][9] |
| Increase Amine Stoichiometry | Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to favor the desired coupling pathway over competing side reactions.[6] |
| Ensure a Strictly Inert Atmosphere | Oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst, which can contribute to side product formation.[3][5] |
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for my reaction?
For routine optimization and challenging substrates, palladium pre-catalysts (G2, G3, G4) are highly recommended. They are air-stable and efficiently generate the active Pd(0) species upon exposure to a base, leading to more reproducible results and often requiring lower catalyst loadings.[7] While common sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, they require in-situ reduction, which can sometimes be inefficient.[7]
Q2: How do I select the right ligand for my electron-deficient heterocycle?
The choice of ligand is critical. For electron-deficient heterocycles, especially chlorides, bulky and electron-rich biaryl monophosphine ligands are generally the most effective.[1][6] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. A good starting point is to screen a panel of ligands such as XPhos, RuPhos, or BrettPhos.[4][10]
Q3: What is the role of the base, and which one should I use?
The base plays a crucial role in deprotonating the amine to form the active nucleophile.[11][12] Sodium tert-butoxide (NaOtBu) is the most commonly used strong base and is effective in many cases.[4] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often in combination with a more active catalyst system or higher temperatures.[4] Soluble organic bases like DBU have also been used, sometimes in combination with inorganic bases.[7][9]
Q4: Which solvent is optimal for the Buchwald-Hartwig amination of heterocycles?
The most common and effective solvents are anhydrous toluene, 1,4-dioxane, and THF.[3][13] The choice of solvent can influence the solubility of the reagents and the overall reaction rate. It is crucial to use dry, degassed solvents to avoid catalyst deactivation.[6] Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can inhibit the reaction by binding to the palladium catalyst.[7]
Q5: I am working with a di-halogenated pyridine. How can I achieve regioselectivity?
Achieving regioselectivity can be challenging but is often possible. The electronic properties of the pyridine ring generally make the C2 and C4 positions more reactive towards oxidative addition than the C3 position.[6] For example, in 2,4-dichloropyridine, amination often occurs selectively at the C2 position.[14] The choice of ligand can also significantly influence regioselectivity.[14]
General Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of an electron-deficient heteroaryl chloride. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Palladium pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
Ligand (if not using a pre-catalyst)
-
Heteroaryl chloride (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Sodium tert-butoxide (1.5-2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst, sodium tert-butoxide, and a stir bar.
-
Add the heteroaryl chloride and the amine to the Schlenk tube.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for the desired amount of time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][15]
Visualizing the Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[1][7]
References
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines - Benchchem.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- Technical Support Center: Buchwald-Hartwig Amin
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. - ResearchGate. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. - Catalysis Science & Technology. [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. [Link]
-
Degradation of Pd catalyst in Buchwald-Hartwig amination - Chemistry Stack Exchange. [Link]
-
Use of base metals in Buchwald-Hartwig coupling - Wordpress. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - MDPI. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts - ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. [Link]
-
Nucleoside Modification Using Buchwald-Hartwig Amination Reactions - ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Overcoming Catalyst Inhibition in Cross-Coupling of Pyridyl-Containing Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals navigating the complexities of cross-coupling reactions involving pyridyl-containing compounds. The unique electronic and coordinating properties of the pyridine ring, particularly at the 2-position, present significant challenges, often leading to catalyst inhibition and diminished reaction yields. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to diagnose and resolve common issues encountered during your experiments. Our approach is grounded in mechanistic principles to empower you with the understanding needed to optimize your synthetic strategies.
The "2-Pyridyl Problem": A Mechanistic Overview
The primary challenge in cross-coupling reactions involving 2-substituted pyridines, often termed the "2-pyridyl problem," stems from the strong coordination of the pyridine nitrogen to the palladium catalyst.[1] This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively sequestering the active catalytic species and halting or slowing the catalytic cycle.[2][3] This guide will address this and other related challenges across various cross-coupling reactions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section is designed to address specific, common problems encountered in the lab. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific rationale.
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling of 2-Halopyridines
Q1: My Suzuki-Miyaura reaction with a 2-chloropyridine substrate is failing, even with standard palladium catalysts and ligands. What is the likely cause and how can I fix it?
A1: This is a classic manifestation of the "2-pyridyl problem."[1][4] The lone pair on the pyridine nitrogen, especially at the 2-position, acts as a potent ligand for the palladium center, leading to catalyst poisoning.[2] Standard catalyst systems may not be robust enough to overcome this inhibition.
Underlying Cause: The pyridine nitrogen can displace the desired phosphine ligand or form a stable, unreactive palladacycle, effectively taking the catalyst out of the active cycle.
Troubleshooting Steps:
-
Ligand Selection is Critical: Switch to bulky, electron-rich phosphine ligands. These ligands form strong bonds with palladium, making them less susceptible to displacement by the pyridine nitrogen. They also promote the reductive elimination step, which can be sluggish with heteroaryl substrates.
-
Precatalyst Choice: Utilize modern palladium precatalysts (e.g., G3 or G4 precatalysts). These are designed to generate the active Pd(0) species more efficiently and reliably than traditional Pd(II) sources like Pd(OAc)₂.
-
Solvent and Base Optimization: The choice of solvent and base can significantly impact the reaction. A common system is a mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous base. The ratio may need to be optimized to ensure solubility of all components.[2] For sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃ to minimize side reactions.
-
Consider Alternative Boron Reagents: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation.[1][7] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[2]
Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling of a 2-Chloropyridine
-
To an oven-dried reaction vessel, add the 2-chloropyridine (1.0 equiv.), arylboronic acid pinacol ester (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the selected biarylphosphine ligand (e.g., SPhos, 2-4 mol%).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) under a positive pressure of inert gas.
-
Add degassed solvents (e.g., a 10:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Poor Yields in Buchwald-Hartwig Amination with Pyridylamines
Q2: I'm attempting a Buchwald-Hartwig amination using an aminopyridine as the nucleophile and observing low yields. What are the key considerations?
A2: Aminopyridines, being both a nucleophile and a potential catalyst inhibitor, present a unique challenge. The basicity of the aminopyridine can interfere with the catalytic cycle.
Underlying Cause: Similar to other pyridyl couplings, the pyridine nitrogen can coordinate to the palladium catalyst. Additionally, the amino group itself can participate in side reactions or alter the catalyst's electronic properties.
Troubleshooting Steps:
-
Ligand Choice: The use of bulky, electron-rich ligands is paramount. Josiphos-type ligands have been shown to be effective for the direct coupling of ammonia, a notoriously difficult substrate, and can be beneficial for challenging amine couplings.[8] Biarylphosphine ligands are also a good starting point.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] The choice of base can influence the rate of deprotonation of the amine and the overall catalyst turnover.
-
Protecting Groups: In some cases, temporarily protecting the pyridine nitrogen can prevent catalyst coordination. However, this adds extra steps to the synthesis. A more direct approach is to find a catalyst system that tolerates the unprotected pyridine.
Caption: Catalyst inhibition by 2-pyridyl substrates.
Frequently Asked Questions (FAQs)
Q: Can changing the position of the nitrogen on the pyridine ring (e.g., from 2- to 3- or 4-halopyridine) improve reaction outcomes?
A: Yes, significantly. The inhibitory effect is most pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction center, which facilitates chelation with the metal catalyst. 3- and 4-halopyridines are generally much better substrates for cross-coupling reactions as the nitrogen lone pair is further away and less likely to interfere with the catalytic cycle. [1] Q: Are there alternatives to palladium catalysis for these types of couplings?
A: Yes, there is growing interest in using more earth-abundant metals like nickel and copper. Nickel catalysts, in particular, have shown promise in Kumada couplings. [10][11]Copper-catalyzed reactions, such as variants of the Ullmann reaction, can also be an alternative for C-N bond formation. [12]However, palladium catalysis remains the most broadly applied and well-understood method for these transformations.
Q: How important is the purity of reagents and solvents?
A: Extremely important. Cross-coupling reactions are sensitive to impurities. Water and oxygen can deactivate catalysts and lead to side reactions like homocoupling of boronic acids or protodeboronation. [13]Amines should be purified to remove any potential inhibitors. Solvents should be anhydrous (when required) and thoroughly degassed. Q: Can I use microwave irradiation to improve my yields?
A: Microwave-assisted synthesis can be a powerful tool to accelerate reactions and improve yields, especially for sluggish couplings. [14]The rapid heating can help overcome activation barriers and shorten reaction times, which can also minimize catalyst decomposition and side product formation. [14]However, direct translation of thermally heated conditions to microwave conditions may require re-optimization.
References
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem.
- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem.
- Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?
- Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - NIH.
- Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions.
- A Comparative Guide to 2,3,6-Trimethoxyisonicotinaldehyde and Other Substituted Pyridines in Chemical Synthesis - Benchchem.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano - ACS Publications.
- Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives - Benchchem.
- Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents - ResearchGate.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
- Kumada Coupling - Organic Chemistry Portal.
- Kumada coupling - Wikipedia.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Kumada coupling - Wikipedia [en.wikipedia.org]
- 11. Kumada Coupling [organic-chemistry.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing homocoupling in Sonogashira reactions with terminal alkynes
Topic: Preventing Homocoupling in Sonogashira Reactions with Terminal Alkynes
Welcome to the technical support center for Sonogashira cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide focuses specifically on one of the most persistent side reactions: the homocoupling of terminal alkynes (Glaser coupling). Here, we will explore the mechanistic origins of this side reaction and provide robust, actionable strategies to ensure the selective formation of your desired cross-coupled product.
Troubleshooting Guide: Specific Experimental Issues
This section addresses direct problems you might be observing at the bench.
Q1: My main side-product is the dimer of my terminal alkyne. What are the primary causes?
The formation of a symmetric butadiyne via the dimerization of your terminal alkyne is a classic sign of undesired Glaser coupling.[1][2] This side reaction consumes your alkyne, reduces the yield of your target molecule, and complicates purification.[1] The primary culprits are the copper(I) co-catalyst and the presence of oxygen.[2][3]
-
Presence of Oxygen: The key mechanistic step in Glaser coupling is the oxidative dimerization of a copper acetylide intermediate.[1][4] Molecular oxygen is a highly efficient oxidant for this process. Even trace amounts of air can significantly promote homocoupling.[3][5] Therefore, rigorous exclusion of air is critical.
-
Copper(I) Co-catalyst: While the copper co-catalyst is traditionally added to increase the reaction rate by facilitating the formation of a reactive copper acetylide species, it is this very intermediate that is susceptible to dimerization.[3][4][6] The copper salt is the primary mediator of the homocoupling side reaction.[1][7]
-
High Copper Concentration: Using an excessive amount of the copper(I) salt can accelerate the rate of homocoupling relative to the desired cross-coupling.[2]
-
Slow Cross-Coupling Rate: If the main Sonogashira catalytic cycle is slow (e.g., due to a less reactive aryl halide or a suboptimal palladium catalyst), the copper acetylide intermediate has a longer lifetime in the reaction mixture, increasing the probability of it undergoing homocoupling.[2][8]
Q2: I've tried degassing my solvents, but I still see significant homocoupling. What advanced techniques can I use?
Standard degassing by bubbling an inert gas through the solvent is good, but for sensitive substrates, it may not be sufficient. Here are more rigorous approaches:
-
Freeze-Pump-Thaw Cycles: This is the gold standard for removing dissolved oxygen. The solvent is frozen (liquid nitrogen), a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times to ensure a truly anaerobic environment.[2]
-
Use of a Reductant: In some advanced protocols, a mild reducing agent can be added to the reaction. This helps to keep the copper in its +1 oxidation state and scavenge any oxidizing species that could promote Glaser coupling.[9]
-
Slow Addition of the Alkyne: Instead of adding all the terminal alkyne at the beginning of the reaction, using a syringe pump to add it slowly over several hours can keep its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction while allowing the cross-coupling to proceed.[8][10]
Q3: My reaction is black and tarry, with low yield of both my desired product and the homocoupled dimer. What's happening?
The formation of a black precipitate, often called "palladium black," indicates the decomposition and precipitation of your palladium catalyst from the catalytic cycle.[5] This is a common failure mode and can be caused by several factors:
-
Impure Reagents: Impurities in solvents or starting materials can poison the catalyst.
-
Inappropriate Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[11]
-
High Temperatures: While heating can be necessary for less reactive substrates (like aryl bromides), excessive temperatures can accelerate catalyst decomposition.[12]
To resolve this, ensure all reagents and solvents are high purity and anhydrous, maintain strict inert atmosphere conditions, and optimize the reaction temperature.
Frequently Asked Questions (FAQs)
This section covers broader concepts related to preventing homocoupling.
What is the most effective strategy to completely eliminate Glaser homocoupling?
Without question, the most direct and effective method is to perform a copper-free Sonogashira reaction .[1][3] By removing the copper co-catalyst, you eliminate the primary mechanistic pathway responsible for the alkyne dimerization.[13][14] This strategy has become increasingly popular and numerous robust protocols have been developed.[15][16]
Copper-free variants often require slight modifications to the reaction conditions to compensate for the absence of the copper co-catalyst's rate-enhancing effect. These modifications may include:
-
Use of Specific Ligands: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and promote the catalytic cycle efficiently without copper.[4][13][17]
-
Different Base or Solvent Systems: The choice of base and solvent can become more critical in copper-free systems to facilitate the deprotonation of the alkyne and maintain catalyst activity.[18][19]
-
Slightly Higher Temperatures: While many modern copper-free protocols work at room temperature, some substrate combinations may require moderate heating.[12][13]
How do different components of the reaction influence homocoupling?
The interplay between the catalyst, base, and solvent is crucial for selectivity.
| Parameter | Impact on Homocoupling | Rationale & Recommendations |
| Atmosphere | CRITICAL. Oxygen is the primary oxidant for Glaser coupling. | Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction time. Use rigorous degassing techniques like freeze-pump-thaw.[2][3] |
| Copper Co-catalyst | CRITICAL. Mediates the homocoupling pathway. | The most effective solution is to use a copper-free protocol.[20][21] If copper is necessary, use the lowest effective catalytic amount (e.g., 1-5 mol%). |
| Palladium Catalyst & Ligand | MODERATE. An inefficient Pd catalyst can slow cross-coupling, favoring homocoupling. | Use an active and stable catalyst system. For copper-free reactions, bulky, electron-rich ligands are often preferred to accelerate the oxidative addition and reductive elimination steps.[4][13] |
| Base | MODERATE. The base's primary role is to deprotonate the alkyne.[18] | Amine bases (e.g., triethylamine, diisopropylamine) are common.[18] The choice can influence the solubility of intermediates and the overall reaction rate. For some copper-free systems, inorganic bases like Cs₂CO₃ or K₃PO₄ are effective.[17][22] |
| Solvent | SUBSTRATE DEPENDENT. Affects solubility and reaction rates. | Polar aprotic solvents like DMF or acetonitrile are common. Toluene is also frequently used.[19][23] The solvent must dissolve all components of the reaction.[19] |
| Temperature | SUBSTRATE DEPENDENT. Higher temperatures can sometimes favor homocoupling.[2] | Start at room temperature if possible, especially for reactive halides (iodides). Only increase the temperature if the cross-coupling is too slow. Monitor for catalyst decomposition at higher temperatures.[12] |
Can you illustrate the competing reaction pathways?
Certainly. The diagram below shows the desired Sonogashira cross-coupling cycle in competition with the undesired Glaser homocoupling pathway.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. books.lucp.net [books.lucp.net]
- 20. researchgate.net [researchgate.net]
- 21. golden.com [golden.com]
- 22. researchgate.net [researchgate.net]
- 23. depts.washington.edu [depts.washington.edu]
Improving the regioselectivity of functionalization on the imidazo[1,2-a]pyridine core
Welcome to the technical support center for the regioselective functionalization of the imidazo[1,2-a]pyridine core. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in numerous pharmaceuticals, including well-known drugs like Zolpidem and Alpidem.[1] Its unique electronic properties, however, present both opportunities and challenges in achieving site-selective functionalization.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success and efficiency of your synthetic endeavors.
Fundamental Principles of Regioselectivity
The key to troubleshooting is understanding the inherent reactivity of the imidazo[1,2-a]pyridine ring system. The molecule is an electron-rich heterocycle, but the electron density is not uniform.
-
C3 Position: This is the most nucleophilic and kinetically favored position for electrophilic aromatic substitution. The lone pair of the N1 nitrogen participates in the π-system, significantly increasing the electron density at C3. Attack at this position leads to a resonance-stabilized cationic intermediate (a Wheland intermediate) where the positive charge is delocalized without disrupting the aromaticity of the pyridine ring.[2][3]
-
Pyridine Ring (C5-C8): This ring is generally electron-deficient compared to the imidazole moiety and is therefore less reactive towards electrophiles.[2][3] Functionalization here often requires harsher conditions or alternative strategies.
-
C2 Position: While part of the electron-rich imidazole ring, C2 is generally less reactive than C3 towards electrophiles.
-
C5 Position: Among the pyridine ring carbons, C5 is often the next most accessible site after C3, particularly for radical-based functionalizations.[4]
Below is a diagram illustrating the general reactivity hotspots on the core.
Caption: Decision workflow for achieving C5-functionalization.
Key Experimental Protocols
Here we provide a validated, step-by-step protocol for a common and crucial transformation.
Protocol 1: Transition-Metal-Free Regioselective C3-Bromination
This protocol is adapted from a highly efficient method for the synthesis of 3-bromo-imidazo[1,2-a]pyridines, which are valuable intermediates for further cross-coupling reactions. [5] Materials:
-
Substituted imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
Sodium bromite (NaBrO₂) (1.0 mmol, 1.0 equiv)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Acetic Acid (AcOH) (2.0 mmol, 2.0 equiv)
-
Stir bar, round-bottom flask, condenser
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine (1.0 mmol).
-
Add DMF (3 mL) and stir until the starting material is fully dissolved.
-
Add acetic acid (2.0 mmol) to the solution.
-
Add sodium bromite (1.0 mmol) in one portion.
-
Attach a condenser and place the flask in a pre-heated oil bath at 60 °C.
-
Stir the reaction mixture for 10-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-imidazo[1,2-a]pyridine.
Self-Validation:
-
The reaction is highly regioselective; no other isomers should be observed by ¹H NMR.
-
The absence of a transition-metal catalyst simplifies purification and avoids metal contamination in the final product.
References
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (NIH) [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (MDPI) [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (RSC Publishing) [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (RSC Publishing) [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. (NIH) [Link]
-
FeCl3−catalyzed C−3 functionalization of imidazo[1,2-a]pyridines with diazoacetonitrile under oxidant- and ligand-free conditions. (ResearchGate) [Link]
-
Electrochemical Oxidative C3-functionalization Of Imidazo[1,2-a] Pyridine Derivatives. (Global Thesis) [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (Organic Chemistry Portal) [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (Chemistry Stack Exchange) [Link]
-
Transition-metal-free regioselective C-H halogenation of imidazo[1,2- A] pyridines: Sodium chlorite/bromite as the halogen source. (ResearchGate) [Link]
-
Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. (PubMed) [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (RSC Publishing) [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (ResearchGate) [Link]
-
Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. (ResearchGate) [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (E3S Web of Conferences) [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (RSC Publishing) [Link]
-
Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. (ACS Publications) [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (ACS Publications) [Link]
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. (ResearchGate) [Link]
-
Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. (RSC Publishing) [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (ACS Publications) [Link]
-
Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. (PubMed) [Link]
-
C5‐Alkylation of imidazo[1,2‐a]pyridines using Mn(OAc)2 and DTBP. (ResearchGate) [Link]
-
C‐3 and C‐5 functionalization of imidazo[1,2‐a]pyridine. (ResearchGate) [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (MDPI) [Link]
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. (PubMed) [Link]
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot challenges encountered during the scale-up synthesis of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs, making a robust and scalable synthesis crucial for pharmaceutical development.[1][2][3]
Visualizing the Synthetic Workflow
A typical synthetic approach to this compound involves a multi-step process. The following diagram outlines a plausible and common synthetic route, which will be the basis for our troubleshooting guide.
Caption: Simplified mechanism of imidazo[1,2-a]pyridine formation.
Q2: What are the common impurities I should look out for in the final product?
A2: Common impurities can include:
-
Unreacted starting materials (2-amino-4-bromopyridine, 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid).
-
Over-brominated products (e.g., dibromo-imidazo[1,2-a]pyridine derivatives).
-
Hydrolyzed product (the carboxylic acid if the esterification is incomplete or reverses).
-
Side products from the cyclization reaction.
Q3: What analytical techniques are recommended for monitoring the reaction and ensuring the quality of the final product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For quick, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the masses of the product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.
Q4: Are there any "green" chemistry considerations for this synthesis on a large scale?
A4: Yes, several aspects can be optimized for a greener process:
-
Solvent Selection: Choose solvents with a better safety and environmental profile. For example, consider replacing chlorinated solvents with esters or alcohols where possible.
-
Catalysis: Using a reusable solid catalyst for the cyclization or esterification step could reduce waste.
-
Atom Economy: One-pot or telescopic processes that minimize intermediate isolations can improve overall efficiency and reduce waste.
-
Energy Consumption: Optimizing reaction conditions to use lower temperatures and shorter reaction times can reduce energy consumption.
| Step | Green Chemistry Improvement |
| Cyclization | Use of a reusable solid acid or base catalyst. |
| Bromination | Explore electrochemical bromination as an alternative to NBS. |
| Esterification | Use of an enzymatic catalyst. |
| Overall | Develop a one-pot or telescopic synthesis to minimize workups and solvent use. |
References
- Bristol-Myers Company. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (n.d.).
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
- Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (n.d.). The Journal of Organic Chemistry.
-
PubChem. (n.d.). Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
- Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008).
- Comins, D. L., & Schilling, S. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molbank, 2022(1), M1367.
-
PubChemLite. (n.d.). 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.).
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
- Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. (2008).
- K 2 CO 3 -Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cycliz
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024).
- C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
-
Matrix Fine Chemicals. (n.d.). METHYL PYRIDINE-3-CARBOXYLATE. Retrieved from [Link]
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025).
- Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo- and 7-Bromoimidazo[1,2-a]pyridine
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. This nitrogen-bridged heterocyclic system is a structural cornerstone in numerous commercially successful pharmaceuticals, including Zolpidem (an ambient hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis).[1][2] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow it to interact with a wide array of biological targets. Consequently, the development of efficient and regioselective methods to functionalize this core is of paramount importance to drug discovery programs.
Among the most versatile handles for synthetic elaboration are bromine atoms, which serve as key precursors for a host of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, comparative analysis of the reactivity of two common isomers: 6-bromoimidazo[1,2-a]pyridine and 7-bromoimidazo[1,2-a]pyridine. We will delve into the electronic underpinnings that dictate their reactivity, compare their performance in common synthetic transformations, and provide experimentally-grounded protocols for their use.
Electronic Landscape: Why Position Matters
The reactivity of an aryl or heteroaryl bromide in cross-coupling reactions is fundamentally governed by the electronic density at the carbon atom of the C-Br bond. The rate-determining step in many palladium-catalyzed reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, is the oxidative addition of the palladium(0) catalyst into the C-Br bond. This step is favored by a more electrophilic (electron-poor) carbon center.
The imidazo[1,2-a]pyridine system consists of an electron-rich imidazole ring fused to an electron-deficient pyridine ring. The pyridine nitrogen (at position 1) exerts a significant electron-withdrawing effect (-I and -M) on the pyridine ring. The key to understanding the difference between the 6- and 7-bromo isomers lies in their position relative to this nitrogen atom.
-
7-Bromoimidazo[1,2-a]pyridine: The bromine at C7 is ortho to the bridgehead nitrogen (N4) and meta to the pyridine nitrogen (N1). The electron-withdrawing influence of N1 is felt strongly at this position, leading to a more polarized and electron-deficient C7-Br bond.
-
6-Bromoimidazo[1,2-a]pyridine: The bromine at C6 is para to the pyridine nitrogen (N1). While still influenced by the electron-withdrawing nature of the ring, the effect is moderated compared to the C7 position. Density Functional Theory (DFT) calculations on related 6-bromo systems confirm the π-character of the aromatic rings, but the polarization of the C-Br bond is expected to be less pronounced than at C7.
Expected Reactivity: Based on these electronic arguments, 7-bromoimidazo[1,2-a]pyridine is generally expected to be more reactive than 6-bromoimidazo[1,2-a]pyridine in palladium-catalyzed cross-coupling reactions due to the more electrophilic nature of the C7 position, which facilitates a faster rate of oxidative addition.
Comparative Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a workhorse reaction for creating biaryl and heteroaryl-aryl structures. The general trend of I > OTf > Br > Cl reactivity holds for these substrates.[3]
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 6-Bromo -2-phenyl-imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH | MW | High (Implied) |
| 7-Bromo -8-chloro-imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 120 (MW) | 88 |
| 7-Bromo -8-chloro-imidazo[1,2-a]pyridine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 120 (MW) | 82 |
Note: Data is compiled from multiple sources with differing substrates and conditions and should be used for general comparison.
Field Insights: The data, though not from a direct comparative study, supports the theoretical prediction. The 7-bromo isomer demonstrates high reactivity, achieving excellent yields even in complex, di-halogenated systems.[4] The 6-bromo isomer is also a competent substrate, though it may sometimes require microwave irradiation to drive the reaction to completion efficiently.
Representative Protocol: Suzuki-Miyaura Coupling of 7-Bromoimidazo[1,2-a]pyridine
This protocol is adapted from established procedures for heteroaryl halides and provides a robust starting point for optimization.[5][6]
Step-by-Step Methodology:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 7-bromoimidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Buchwald-Hartwig Amination: Building C-N Bonds
This reaction is critical for installing amine functionalities, which are prevalent in bioactive molecules. The choice of ligand and base is crucial for success.[7]
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 6-Bromo -2-phenyl-imidazo[1,2-a]pyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 91 |
| 7-Bromo -2,3-diphenylpyrido[2,3-b]pyrazine | Diphenylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 110 | 85 |
Note: Data is compiled from multiple sources with differing substrates and conditions. The 7-bromo example is on a related, but more complex, fused system.[8]
Field Insights: Both isomers are effective substrates for Buchwald-Hartwig amination, affording high yields with standard catalyst systems like those employing bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP).[9] The slightly harsher conditions often required for C-N vs C-C coupling may level the playing field between the two isomers, though the 7-bromo position is still anticipated to undergo oxidative addition more readily.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling provides access to aryl-alkyne structures, which are versatile intermediates and can be found in various materials and natural products.[10] The reaction is typically co-catalyzed by palladium and copper(I).[3]
| Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 6-Bromo -3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 92 |
| 7-Bromo -imidazo[1,2-a]pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT | 89 (Implied) |
Note: Data is compiled from multiple sources with differing substrates and conditions. The 6-bromo example is on a substituted pyridine, not the imidazo[1,2-a]pyridine core.[11] The 7-bromo yield is inferred from a general procedure.[3]
Field Insights: Both isomers are expected to perform well in Sonogashira couplings under mild, room temperature conditions. The high efficiency of these reactions often masks the subtle electronic differences between the substrates. However, for more challenging or sterically hindered alkynes, the higher intrinsic reactivity of the 7-bromo isomer could translate into faster reaction times or higher yields.
Researcher's Corner: Practical Considerations and Alternative Pathways
-
Catalyst Choice: While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems using bulky phosphine ligands (e.g., Buchwald or Josiphos ligands) or N-heterocyclic carbene (NHC) ligands often provide higher turnover numbers and broader substrate scope, especially for the less reactive 6-bromo isomer.[7]
-
Microwave Chemistry: For sluggish reactions, particularly with the 6-bromo isomer, microwave irradiation can significantly reduce reaction times and improve yields by overcoming activation energy barriers through rapid, efficient heating.
-
Lithiation and Electrophilic Quench: An alternative to cross-coupling is halogen-metal exchange (e.g., with n-BuLi or i-PrMgCl) followed by quenching with an electrophile. The stability of the resulting lithio- or magnesio-imidazo[1,2-a]pyridine intermediate is key. The greater acidity of the proton at C7 would suggest that a 7-lithio species might be less stable than a 6-lithio species, potentially making this route more challenging for the 7-bromo isomer compared to cross-coupling.
Conclusion and Outlook
The electronic disparity between the C6 and C7 positions of the imidazo[1,2-a]pyridine scaffold imparts a tangible difference in reactivity. The 7-bromo isomer , with its more electron-deficient C7-Br bond, is primed for faster oxidative addition and is generally the more reactive partner in palladium-catalyzed cross-coupling reactions. This makes it an ideal choice for challenging transformations or when mild conditions are paramount.
The 6-bromo isomer remains a highly valuable and versatile substrate. While it may require slightly more forcing conditions (e.g., higher temperatures, microwave irradiation, or more active catalyst systems) to achieve comparable results, it reliably participates in a full suite of cross-coupling reactions.
For researchers and drug development professionals, understanding this reactivity differential is key to strategic synthetic planning. By selecting the appropriate isomer and tailoring reaction conditions based on these fundamental electronic principles, the vast chemical space around the privileged imidazo[1,2-a]pyridine scaffold can be explored with greater efficiency and precision.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 7-Substituted Imidazo[1,2-a]pyridine Kinase Inhibitors: A Deep Dive into Structure-Activity Relationships
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across oncology, inflammation, and neurodegenerative diseases.[1] Its rigid, bicyclic nature provides a robust framework for the precise orientation of pharmacophoric elements, enabling potent and selective interactions with the ATP-binding pocket of various kinases. Among the multiple positions amenable to substitution, the 7-position has proven to be a critical determinant of a compound's biological activity profile. Modifications at this site can profoundly influence potency, kinase selectivity, and pharmacokinetic properties.
This guide provides a comprehensive comparison of 7-substituted imidazo[1,2-a]pyridine kinase inhibitors, drawing on experimental data from seminal studies. We will dissect the structure-activity relationships (SAR) governing their inhibitory potential against key kinase targets, offer detailed protocols for their evaluation, and provide insights into the causal relationships between chemical structure and biological function.
The Strategic Importance of the 7-Position
The 7-position of the imidazo[1,2-a]pyridine ring system typically projects towards the solvent-exposed region of the kinase ATP-binding site. This orientation presents a valuable opportunity for medicinal chemists to introduce a variety of substituents that can forge additional interactions with the protein, thereby enhancing binding affinity and modulating selectivity. Furthermore, modifications at this position can be leveraged to fine-tune the physicochemical properties of the inhibitor, such as solubility and metabolic stability, which are crucial for in vivo efficacy.
Comparative Analysis of 7-Substituents Across Key Kinase Targets
The versatility of the 7-position is evident in the diverse range of kinase families that have been successfully targeted by imidazo[1,2-a]pyridine inhibitors. Below, we compare the impact of different 7-substituents on the inhibitory activity against several clinically relevant kinases.
Activin-like Kinase 2 (ALK2) Inhibitors
ALK2, a bone morphogenetic protein (BMP) type I receptor, is a key regulator of bone and muscle development. Gain-of-function mutations in ALK2 are the primary drivers of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder.[2][3][4] The development of potent and selective ALK2 inhibitors is therefore of significant therapeutic interest.
Recent studies have highlighted the potential of 7-aryl substituted imidazo[1,2-a]pyridines as potent ALK2 inhibitors.[2][3] As illustrated in the table below, the nature of the 7-aryl group has a marked impact on inhibitory potency.
| Compound ID | 7-Substituent | ALK2 IC50 (nM) | Reference |
| 11d | 7-benzo[d]thiazole | 10 | [2] |
| 11f | 7-thieno[3,2-b]pyridine | 14 | [2] |
| 11e | 6-methyl-[1][2][5]triazolo[1,5-a]pyridine | 148 | [2] |
| 11g | 6-fluoro-4-quinoline | 15 | [2] |
Analysis: The data reveals that heterocyclic substituents at the 7-position are well-tolerated and can lead to potent ALK2 inhibition. The benzo[d]thiazole and thieno[3,2-b]pyridine moieties in compounds 11d and 11f , respectively, confer single-digit nanomolar potency. Interestingly, the seemingly minor change to a 6-methyl-[1][2][5]triazolo[1,5-a]pyridine in compound 11e results in a greater than 10-fold loss in activity, underscoring the sensitivity of the binding pocket to the electronic and steric properties of the 7-substituent. The potent activity of the 6-fluoro-4-quinoline derivative 11g further emphasizes the potential for complex aromatic systems at this position.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
Mutations in FLT3, particularly internal tandem duplications (ITD), are common drivers of acute myeloid leukemia (AML).[6][7][8][9] The development of FLT3 inhibitors has been a major focus of AML research, and the imidazo[1,2-a]pyridine scaffold has proven to be a fruitful starting point.
Structure-activity relationship studies have demonstrated that substitution at the 7-position of the imidazo[1,2-a]pyridine core can be significantly more effective than substitution at the 6-position for achieving potent FLT3 inhibition. In one study, moving the solvent-exposed group from the 6- to the 7-position resulted in a 10-fold increase in potency.[5]
| Compound ID | 7-Substituent | FLT3 IC50 (µM) | Reference |
| 5b | 7-(1-methyl-1H-pyrazol-4-yl) | 0.058 ± 0.0069 | [5] |
| Ling-5o | 7-(4-(methylsulfonyl)phenyl) | Sub-micromolar | [6] |
| 24 | 7-(1-methyl-1H-pyrazol-4-yl) | Potent inhibitor | [6] |
Analysis: The data highlights the effectiveness of incorporating a 1-methyl-1H-pyrazol-4-yl group at the 7-position, as seen in the highly potent compound 5b . This substituent likely engages in favorable interactions within the solvent-exposed region of the FLT3 kinase domain. The 4-(methylsulfonyl)phenyl group in Ling-5o also confers significant potency, suggesting that both electron-rich and electron-withdrawing aromatic systems can be accommodated at this position. Compound 24 , another derivative with the 1-methyl-1H-pyrazol-4-yl substituent, further validates the importance of this moiety for potent FLT3 inhibition.
c-Met and VEGFR2 Dual Inhibitors
The receptor tyrosine kinases c-Met and VEGFR2 are key mediators of tumor growth, angiogenesis, and metastasis. Dual inhibition of these kinases is a promising strategy for cancer therapy. Imidazo[1,2-a]pyridine derivatives have been explored as scaffolds for the development of such dual inhibitors.
| Compound ID | 7-Substituent | c-Met IC50 (nM) | VEGFR2 IC50 (nM) | Reference |
| 26 | (bearing a 6-methylpyridone ring) | 1.9 | 2.2 | [10][11] |
Analysis: Compound 26 , which bears a complex 6-methylpyridone-containing substituent at the 7-position, demonstrates potent, single-digit nanomolar inhibition of both c-Met and VEGFR2.[10][11] This highlights the potential of the 7-position to accommodate large and functionally rich groups that can interact with key residues in the active sites of multiple kinases, leading to a desirable polypharmacological profile.
Visualizing the SAR Workflow and a Key Signaling Pathway
To better understand the process of SAR studies and the biological context of these inhibitors, the following diagrams are provided.
Caption: A simplified representation of the PI3K/Akt signaling pathway, a common downstream effector of many targeted kinases.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of 7-substituted imidazo[1,2-a]pyridine kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced in the enzymatic reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., 7-substituted imidazo[1,2-a]pyridines)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the substrate and ATP. d. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to assess the cytotoxic or cytostatic effects of the kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MOLM14 for FLT3 inhibitors)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and vehicle (DMSO) as controls. c. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Add 100 µL of the solubilization solution to each well. b. Mix thoroughly by pipetting up and down to dissolve the formazan crystals. c. Incubate the plate for at least 2 hours at room temperature in the dark.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
The 7-position of the imidazo[1,2-a]pyridine scaffold is a key "handle" for medicinal chemists to modulate the potency, selectivity, and drug-like properties of kinase inhibitors. The comparative analysis presented in this guide demonstrates that a wide variety of substituents, ranging from simple heterocycles to complex aromatic systems, can be successfully incorporated at this position to achieve potent inhibition of diverse kinase targets. The provided experimental protocols offer a robust framework for the evaluation of these compounds. Future research in this area will undoubtedly continue to leverage the strategic importance of the 7-position to develop novel and effective kinase inhibitors for the treatment of human diseases.
References
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed Central. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. National Institutes of Health. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]
-
PI3K-Akt signaling pathway. Cusabio. [Link]
-
Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. PubMed. [Link]
-
PI3k/AKT/mTOR Pathway. YouTube. [Link]
-
A schematic representation of the PI3K/AKT signaling pathway and its... ResearchGate. [Link]
-
IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. ResearchGate. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. [Link]
-
Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. PubMed. [Link]
-
(PDF) In vitro kinase assay v1. ResearchGate. [Link]
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. PubMed. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Springer. [Link]
-
An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. National Institutes of Health. [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[1][2][12]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications. [Link]
-
Recent Advances in ALK2 Inhibitors. National Institutes of Health. [Link]
-
(PDF) Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. ResearchGate. [Link]
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. National Institutes of Health. [Link]
-
An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PubMed. [Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ResearchGate. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Reactivity of Methyl vs. Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Introduction
In the landscape of modern drug discovery and development, the imidazo[1,2-a]pyridine scaffold holds a privileged position due to its prevalence in a wide array of biologically active compounds. The functionalization of this heterocyclic system is a key strategy for modulating pharmacological properties. Among the various derivatives, 7-bromoimidazo[1,2-a]pyridine-3-carboxylates serve as versatile intermediates, particularly in cross-coupling reactions that enable the introduction of molecular diversity.
This guide provides an in-depth comparative analysis of the reactivity of two common ester derivatives: Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate and its ethyl ester counterpart. While seemingly a minor structural modification, the choice between a methyl and an ethyl ester can have significant implications for reaction kinetics, yields, and purification strategies. This document aims to provide researchers, scientists, and drug development professionals with a clear understanding of these differences, supported by established chemical principles and illustrative experimental protocols.
Theoretical Framework: Steric and Electronic Effects
The primary differentiator between the methyl and ethyl esters is the steric bulk of the alkoxy group. The ethyl group is larger than the methyl group, which can influence the reactivity of the molecule in several ways.
Steric Hindrance: In reactions where a reagent needs to approach the ester carbonyl or the imidazo[1,2-a]pyridine core, the larger ethyl group can present greater steric hindrance. This can slow down the reaction rate compared to the less bulky methyl ester. This effect is particularly pronounced in reactions involving nucleophilic attack at the carbonyl carbon or in transition states where the ester group is in proximity to other bulky substituents.
Electronic Effects: The electronic effects of methyl and ethyl groups are very similar, as both are weakly electron-donating through an inductive effect. Therefore, significant differences in reactivity based on electronics are not expected between these two esters.
Comparative Reactivity in Key Transformations
We will now explore the anticipated reactivity differences in two common transformations for this class of compounds: Palladium-catalyzed Suzuki-Miyaura cross-coupling and ester hydrolysis.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, and the 7-bromo position of the imidazo[1,2-a]pyridine core is an excellent handle for such transformations. In this reaction, the nature of the ester at the 3-position is not expected to have a dramatic electronic influence on the reactivity of the bromide at the 7-position. However, steric effects could play a subtle role.
Hypothetical Experimental Data:
| Substrate | Relative Reaction Rate (Predicted) | Predicted Yield (%) | Rationale |
| This compound | Faster | 85-95% | Less steric hindrance from the methyl group may allow for slightly faster oxidative addition of the palladium catalyst. |
| Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | Slower | 80-90% | The bulkier ethyl group could slightly impede the approach of the palladium catalyst, leading to a marginally slower reaction rate. |
It is important to note that in many well-optimized Suzuki-Miyaura reactions, the differences in yield between the methyl and ethyl esters may be minimal. However, in challenging couplings with sterically demanding boronic acids or under suboptimal conditions, the less hindered methyl ester might offer a tangible advantage.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Mechanism of base-catalyzed ester hydrolysis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling and ester hydrolysis of 7-bromoimidazo[1,2-a]pyridine-3-carboxylates. These protocols are based on established procedures for similar heterocyclic systems and can be adapted for both the methyl and ethyl esters.
Protocol 1: Suzuki-Miyaura Cross-Coupling of Methyl/Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Materials:
-
Methyl or Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Methyl or Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, arylboronic acid, and potassium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-imidazo[1,2-a]pyridine-3-carboxylate.
Protocol 2: Hydrolysis of Methyl/Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Materials:
-
Methyl or Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Methyl or Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate in a mixture of THF, methanol, and water.
-
Add the lithium hydroxide or sodium hydroxide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to 0 °C and acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Conclusion and Recommendations
The choice between Methyl and Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate as a synthetic intermediate depends on the specific requirements of the synthetic route.
-
For reactions where steric hindrance is a concern, such as in challenging cross-coupling reactions or when faster reaction times are desired for hydrolysis, the methyl ester is the preferred choice. The smaller size of the methyl group generally leads to faster reaction rates and can be advantageous in achieving higher yields in sterically demanding transformations.
-
In many standard transformations, the difference in reactivity between the methyl and ethyl esters may be negligible, and the choice can be based on other factors such as the availability and cost of the starting materials or the physical properties (e.g., crystallinity, solubility) of the intermediates and final products.
It is always recommended to perform small-scale pilot reactions to determine the optimal ester for a specific application. This empirical approach, guided by the theoretical principles outlined in this guide, will enable researchers to make informed decisions and optimize their synthetic strategies for the efficient construction of novel imidazo[1,2-a]pyridine-based molecules.
References
-
Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Synthetic Communications, 11(7), 513-519. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
A Comparative Analysis of the Biological Activities of 7-Arylimidazo[1,2-a]pyridines and 7-Alkylimidazo[1,2-a]pyridines
A Technical Guide for Researchers in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile synthesis and the ability to introduce a wide range of substituents have led to the discovery of potent anticancer, antiviral, and antibacterial agents.[3][4] A key position for substitution that significantly influences the biological profile of these molecules is the 7-position. This guide provides a comparative analysis of the biological activities of two major subclasses: 7-arylimidazo[1,2-a]pyridines and 7-alkylimidazo[1,2-a]pyridines. By examining experimental data from various studies, we aim to elucidate the structure-activity relationships that govern their therapeutic potential.
The Pivotal Role of the 7-Substituent
The electronic and steric properties of the substituent at the 7-position of the imidazo[1,2-a]pyridine ring can profoundly impact the molecule's interaction with biological targets. An aryl group, with its extended π-system, can engage in π-π stacking and hydrophobic interactions, while an alkyl group, being more flexible and electron-donating, can influence the molecule's conformation and basicity. This fundamental difference often translates into distinct pharmacological profiles.
Anticancer Activity: A Tale of Two Substituents
The imidazo[1,2-a]pyridine scaffold is a fertile ground for the development of novel anticancer agents, with many derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[5][6] The nature of the substituent at the 7-position plays a crucial role in modulating this activity.
7-Arylimidazo[1,2-a]pyridines in Oncology
The introduction of an aryl group at the 7-position has been a successful strategy in the design of potent anticancer compounds. These derivatives often act as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[2] For instance, a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines have been identified as potent inhibitors of activin-like kinase 2 (ALK2), a target in certain pediatric cancers.[7]
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 7-Aryl-imidazo[1,2-a]pyridine-3-ylquinolines | - | Varies | ALK2 Inhibition | [7] |
| Imidazo[1,2-a]pyridine-oxadiazole hybrids | A549 (Lung) | 2.8 ± 0.02 | Tubulin Polymerization Inhibition | [8] |
| Imidazo[1,2-a]pyrazine derivatives | MDAMB-231 (Breast) | Varies | Not Specified | [9] |
Table 1: Anticancer Activity of Representative 7-Aryl-Substituted Imidazo[1,2-a]Pyridine Analogs
7-Alkylimidazo[1,2-a]pyridines in Oncology
While the aryl substitution has been more extensively explored, 7-alkylimidazo[1,2-a]pyridines have also demonstrated significant anticancer potential. For example, certain 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against various cancer cell lines.[10] The smaller, more flexible alkyl groups may allow for optimal positioning within the active sites of different biological targets.
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | HCC1937 (Breast) | 45 - 79.6 | p53/p21 upregulation, pAKT downregulation | [6][10] |
| 7-methyl-3-((phenylethyl)thiomethyl)imidazo(1,2-a)pyridine | - | - | Antiviral | [11] |
Table 2: Anticancer and Antiviral Activities of Representative 7-Alkyl-Substituted Imidazo[1,2-a]Pyridines
The data suggests that both 7-aryl and 7-alkyl substituents can confer potent anticancer activity. The choice between an aryl and an alkyl group will likely depend on the specific biological target and the desired mechanism of action.
Antiviral and Antibacterial Frontiers
The versatility of the imidazo[1,2-a]pyridine scaffold extends to its promising antiviral and antibacterial activities. Again, the nature of the 7-substituent is a critical determinant of efficacy.
Antiviral Potential
Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[11] While much of the early work focused on substitutions at other positions, the influence of the 7-position is an active area of investigation. For instance, a 7-methyl substituted compound showed pronounced activity against VZV.[11]
Antibacterial Efficacy
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Imidazo[1,2-a]pyridines have emerged as a promising class of compounds in this regard.[12] Notably, a series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[13] The length of the alkyl chain at the 7-position was found to be a key factor influencing the minimum inhibitory concentration (MIC).
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-Heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline | Escherichia coli | 0.5 | [13] |
| 7-Alkyloxy-4,5-dihydro-imidazo[1,2-a]quinolines | Gram-negative strains | 2-64 | [13] |
Table 3: Antibacterial Activity of 7-Alkyl-Substituted Imidazo[1,2-a]Pyridine Analogs
Direct comparative data for the antibacterial and antiviral activities of 7-aryl versus 7-alkyl imidazo[1,2-a]pyridines is less abundant in the literature. However, the potent activity observed for 7-alkyl derivatives suggests that this subclass warrants further investigation in the development of novel anti-infective agents.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the anticancer, antiviral, and antibacterial activities of imidazo[1,2-a]pyridine derivatives.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for determining the infectivity of a lytic virus and the efficacy of antiviral compounds.[15]
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.[15]
-
Virus and Compound Incubation: Prepare serial dilutions of the test compounds in a serum-free medium. Mix the diluted compounds with a known titer of the virus and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-10 days).
-
Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[16][17]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).[17]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in the broth.[17]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of biologically active molecules with significant therapeutic potential. The substituent at the 7-position is a key determinant of this activity, with both aryl and alkyl groups capable of conferring potent anticancer, antiviral, and antibacterial properties. While 7-aryl derivatives have been extensively studied in the context of anticancer drug discovery, often targeting specific kinases, 7-alkyl derivatives have shown remarkable promise as antibacterial agents.
Future research should focus on more direct comparative studies of 7-aryl and 7-alkyl imidazo[1,2-a]pyridines across a broader range of biological targets and disease models. A deeper understanding of the structure-activity relationships governing their interactions with these targets will be crucial for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs in oncology and infectious diseases.
References
- Kaderabkova, N., et al. (2023).
- MTT Proliferation Assay Protocol. (2025).
- Microbe Investigations AG. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- Wesseler, M., & Kries, H. von. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- ATCC. (n.d.).
- Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
- Roche. (n.d.).
- BenchChem. (2025).
- Li, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments.
- Creative Diagnostics. (n.d.). Plaque Reduction Assay.
- Spector, S. A., et al. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy.
- Sunkari, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry.
- Beilstein-Institut. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine...
- Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
- ResearchGate. (2025). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF.
- Hussein, A. M., & Al-Ami, N. H. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science.
- BenchChem. (2025).
- Wiley Online Library. (n.d.).
- Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
- Li, Y., et al. (2014).
- Royal Society of Chemistry. (n.d.).
- Gueiffier, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Antibacterial imidazo[1,2-a]pyridines. | Download Scientific Diagram.
- PubMed Central. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.
- PubMed. (n.d.).
- Springer. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues.
- National Institutes of Health. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- National Institutes of Health. (n.d.). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- PubMed. (n.d.).
- Al-Qadi, A. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
- ResearchGate. (2025). (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of 7-Bromoimidazo[1,2-a]pyridines: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its diverse biological activities. The functionalization of this core structure is crucial for the exploration of structure-activity relationships and the development of new therapeutic agents. Among the various carbon-carbon bond-forming reactions, the Suzuki-Miyaura cross-coupling has emerged as a powerful and versatile tool for the arylation of heteroaryl halides. This guide provides a comparative analysis of different palladium catalysts for the Suzuki coupling of 7-bromoimidazo[1,2-a]pyridines, offering insights into catalyst selection and reaction optimization for researchers, scientists, and drug development professionals.
The Challenge of Coupling Imidazo[1,2-a]pyridines
The Suzuki coupling of nitrogen-containing heterocycles like imidazo[1,2-a]pyridines can be challenging. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Therefore, the choice of the palladium catalyst, particularly the ligand, is critical to achieving high yields and efficient conversion. The ligand's steric and electronic properties play a crucial role in promoting the desired catalytic cycle while minimizing undesirable side reactions.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of 7-bromoimidazo[1,2-a]pyridines is highly dependent on the palladium precursor and the associated ligands. Below is a comparative summary of commonly employed catalytic systems. The data presented is a synthesis of literature findings on the coupling of bromo-imidazo[1,2-a]pyridines and related N-heterocycles to provide a representative comparison.
| Catalyst System | Ligand Type | Key Features | Typical Conditions | Reported Yield Range |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, widely used, but can be sensitive to air and moisture. | Base: Cs₂CO₃ or K₂CO₃; Solvent: DMF or Dioxane/H₂O; Temp: 100-130 °C | 70-95% |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | High thermal stability, effective for a broad range of substrates, including heteroaryl chlorides.[1] | Base: K₂CO₃ or K₃PO₄; Solvent: DME or Dioxane; Temp: 80-100 °C | 85-98% |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Bulky Biaryl Phosphine | High activity for challenging substrates, allows for lower catalyst loadings and milder conditions. | Base: K₃PO₄ or Cs₂CO₃; Solvent: Toluene or Dioxane; Temp: 80-110 °C | 90-99% |
| Pd-NHC Complexes (e.g., PEPPSI-IPr) | N-Heterocyclic Carbene (NHC) | Highly active and stable, resistant to catalyst poisoning by nitrogen-containing substrates. | Base: K₂CO₃ or Cs₂CO₃; Solvent: t-AmylOH or Dioxane; Temp: 80-120 °C | 88-97% |
Causality Behind Catalyst Performance:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, pre-formed Pd(0) catalyst. Its effectiveness stems from the ready dissociation of triphenylphosphine ligands to generate the active catalytic species. However, for electron-rich and potentially coordinating substrates like imidazo[1,2-a]pyridines, the relatively lower electron-donating ability of PPh₃ may lead to slower oxidative addition compared to more advanced ligands. Microwave-assisted heating can significantly enhance the reaction rates and yields with this catalyst.[2]
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) : The dppf ligand is a chelating phosphine with a wide bite angle, which promotes reductive elimination, the final step in the catalytic cycle. Its electron-rich nature facilitates the initial oxidative addition step. The high stability of the resulting palladacycle makes this catalyst robust and effective for a wide range of substrates, often providing high yields where other catalysts might fail.[1]
-
Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ : This combination generates the active Pd(0) species in situ. The Buchwald-type biarylphosphine ligands are characterized by their significant steric bulk and strong electron-donating properties. This bulk promotes the formation of monoligated palladium species, which are highly active in the oxidative addition step, even with less reactive aryl chlorides. Their strong electron-donating character also accelerates the rate-limiting oxidative addition.
-
Palladium-NHC Complexes : N-Heterocyclic carbenes are strong sigma-donating ligands that form very stable bonds with palladium. This strong bond prevents catalyst decomposition and makes them particularly effective for coupling nitrogen-containing heterocycles, as they are less prone to displacement by the substrate's nitrogen atoms.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol is a representative example for the synthesis of 7-aryl-imidazo[1,2-a]pyridines using a microwave-assisted method with Pd(PPh₃)₄, adapted from the work of Lee et al.[2]
Materials:
-
7-bromo-imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.01-0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the 7-bromo-imidazo[1,2-a]pyridine (e.g., 0.2 mmol, 1.0 equiv), the corresponding arylboronic acid (0.24 mmol, 1.2 equiv), and cesium carbonate (0.4 mmol, 2.0 equiv).
-
Add Pd(PPh₃)₄ (0.002-0.01 mmol, 0.01-0.05 equiv).
-
Add anhydrous DMF (2-3 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 30-40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-imidazo[1,2-a]pyridine.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) and palladium(II) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
The choice of palladium catalyst for the Suzuki coupling of 7-bromoimidazo[1,2-a]pyridines significantly impacts the reaction's efficiency and outcome. While traditional catalysts like Pd(PPh₃)₄ are effective, particularly with microwave assistance, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes often provide superior results, especially for challenging substrates. The selection of the optimal catalyst will depend on the specific substrate, desired reaction conditions, and cost considerations. As the demand for functionalized imidazo[1,2-a]pyridines in drug discovery continues to grow, the development of even more efficient, robust, and sustainable catalytic systems remains an active area of research.
References
-
Lee, Y. R., & Kim, Y. M. (2017). Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. Journal of the Korean Chemical Society, 61(6), 299-303. [Link]
-
Sharma, M., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(16), 4987. [Link]
-
Martina, F., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Tetrahedron, 64(18), 4046-4054. [Link]
Sources
A Senior Application Scientist's Guide to the In Vitro ADME Properties of 7-Substituted Imidazo[1,2-a]pyridine Derivatives
This guide provides an in-depth comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 7-substituted imidazo[1,2-a]pyridine derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Understanding the influence of substitutions, particularly at the 7-position, on the ADME profile is critical for the successful development of drug candidates from this versatile class of compounds.
This document is intended for researchers, scientists, and drug development professionals. It offers a synthesis of experimental data from peer-reviewed literature, detailed protocols for key in vitro ADME assays, and insights into the structure-ADME relationships that govern the drug-like properties of these molecules.
The Critical Role of 7-Substituents in Modulating ADME Properties
The substitution pattern on the imidazo[1,2-a]pyridine core plays a pivotal role in determining the overall ADME profile of a compound. The 7-position, in particular, has been a focal point for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. Modifications at this position can significantly impact metabolic stability, plasma protein binding, and permeability, thereby influencing the oral bioavailability and in vivo efficacy of the drug candidate.
This guide will delve into the following key in vitro ADME parameters, providing a comparative overview of how different 7-substituents can modulate these properties.
Metabolic Stability in Liver Microsomes
Metabolic stability is a crucial parameter that predicts the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). A compound with high metabolic stability is less likely to be rapidly cleared from the body, leading to a longer half-life and sustained therapeutic effect.
Comparative Analysis of Metabolic Stability
The following table summarizes the metabolic stability of various 7-substituted imidazo[1,2-a]pyridine derivatives in liver microsomes from different species.
| Compound ID | 7-Substituent | Other Key Substituents | Species | Intrinsic Clearance (Clint, µL/min/mg protein) | Half-life (t½, min) | Reference |
| Compound A | -CH₃ | 2-pyridyl at C3 | Rat | - | 19% metabolized | [1] |
| Compound B | -Cl | Biaryl ether at C3 | - | - | - | [1] |
| Compound C | -OCH₃ | Amino aryl at C3 | Mouse | 354 | - | [4][5] |
| Compound D | -OCH₃ | Amino aryl at C3 | Human | >100 | - | [4][5] |
| Compound E | -H | Amino aryl at C3 | Mouse | >1000 | - | [4][5] |
| Compound F | -H | Amino aryl at C3 | Human | >100 | - | [4][5] |
Interpretation of Data:
The data suggests that the nature of the 7-substituent can significantly influence metabolic stability. For instance, the introduction of a methoxy group at the 7-position (Compound C and D) appears to improve metabolic stability compared to the unsubstituted analog (Compound E and F).[4][5] This is a critical consideration in lead optimization, as improved metabolic stability can translate to a better pharmacokinetic profile in vivo.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing liver microsomes and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693/k. The intrinsic clearance (Clint) can be calculated using the formula: Clint = (0.693/t½) / (mg microsomal protein/mL).
Caption: Workflow for the fluorogenic CYP inhibition assay.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins influences its distribution, metabolism, and excretion. Only the unbound (free) fraction of the drug is pharmacologically active and available to interact with its target.
Comparative Analysis of Plasma Protein Binding
Experimental Protocol: In Vitro Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
The Rapid Equilibrium Dialysis (RED) method is a commonly used and reliable technique to determine the unbound fraction of a drug in plasma.
Materials:
-
Test compound stock solution
-
Plasma (human, rat, mouse, etc.)
-
Phosphate buffered saline (PBS), pH 7.4
-
RED device (with semi-permeable membrane)
-
Incubator with shaking capability (37°C)
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike the plasma with the test compound to the desired concentration.
-
Loading the RED Device: Add the spiked plasma to the sample chamber of the RED device and PBS to the buffer chamber.
-
Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Preparation: Perform a matrix match by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot. Precipitate the proteins with acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Analyze the concentrations of the test compound in the processed samples from both chambers.
-
Data Analysis: Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
Sources
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Other Heterocyclic Scaffolds in Kinase Inhibition: A Guide for Researchers
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous diseases, most notably cancer. The relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space, with heterocyclic scaffolds forming the bedrock of many successful therapeutic agents. Among these, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold," demonstrating remarkable versatility and therapeutic potential.[1]
This guide provides a comprehensive, head-to-head comparison of the imidazo[1,2-a]pyridine scaffold against other prominent heterocyclic systems in the context of kinase inhibition. We will delve into the nuances of their structure-activity relationships (SAR), synthetic accessibility, and clinical relevance, supported by experimental data and detailed protocols to empower researchers in their quest for novel kinase inhibitors.
The Rise of Imidazo[1,2-a]pyridine: A Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic system that has garnered significant attention in medicinal chemistry due to its presence in several marketed drugs and its amenability to chemical modification.[1][2] Its rigid, planar structure provides a solid foundation for the precise positioning of substituents to interact with the ATP-binding site of kinases.
Key Advantages of the Imidazo[1,2-a]pyridine Scaffold:
-
Synthetic Tractability: A wide array of synthetic routes to imidazo[1,2-a]pyridines have been developed, often involving facile condensation reactions, multicomponent reactions, and oxidative couplings.[2] This allows for the rapid generation of diverse compound libraries for screening.
-
Structural Versatility: The scaffold offers multiple points for substitution, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Favorable Physicochemical Properties: Many imidazo[1,2-a]pyridine derivatives exhibit good metabolic stability and oral bioavailability, crucial attributes for drug development.[3][4]
-
Proven Clinical Relevance: The scaffold is a key component of several compounds that have entered clinical trials, demonstrating its therapeutic potential.[5]
Head-to-Head Scaffold Comparison: A Data-Driven Analysis
A direct comparison of different heterocyclic scaffolds is essential for making informed decisions in the early stages of drug discovery. Below, we compare imidazo[1,2-a]pyridine with other key scaffolds, supported by inhibitory activity data where available.
Imidazo[1,2-a]pyridine vs. Pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine scaffold is another highly successful "privileged scaffold" in kinase inhibition, most notably as the core of the BTK inhibitor ibrutinib.[6][7] Both scaffolds are bioisosteres of adenine, the purine core of ATP, allowing them to mimic key interactions in the kinase hinge region.[7][8]
Comparative Insights:
-
Target Space: Both scaffolds have been successfully employed to target a wide range of kinases. Pyrazolo[3,4-d]pyrimidines have shown remarkable success against BTK and other kinases with a key cysteine residue for covalent inhibition.[7] Imidazo[1,2-a]pyridines have demonstrated broad applicability against serine/threonine and tyrosine kinases, including PI3K, mTOR, and Aurora kinases.
-
Synthetic Considerations: Both scaffolds are synthetically accessible. The choice between them may depend on the desired substitution patterns and the specific synthetic expertise available.
-
Clinical Precedent: Pyrazolo[3,4-d]pyrimidines have a strong clinical precedent with approved drugs like ibrutinib. While several imidazo[1,2-a]pyridine-based compounds are in clinical trials, this scaffold is still emerging in terms of approved kinase inhibitors.[5]
Table 1: Comparative Inhibitory Activity (IC50) of Imidazo[1,2-a]pyridine and Pyrazolo[3,4-d]pyrimidine Scaffolds
| Kinase Target | Imidazo[1,2-a]pyridine Derivative | IC50 (nM) | Pyrazolo[3,4-d]pyrimidine Derivative | IC50 (nM) | Reference(s) |
| PI3Kα | Compound 1 | 2 | Wortmannin | 2.2 | [9] |
| BTK | Compound 2 | 7.95 | Ibrutinib | 0.5 | [7] |
| c-Met | Compound 3 | 1.04 | Compound 4 | <10 | [8] |
Note: Data is compiled from different sources and may not be from direct head-to-head studies under identical conditions. It serves to illustrate the potency achievable with each scaffold.
Imidazo[1,2-a]pyridine vs. Quinoline and Quinazoline
Quinoline and its isomer quinazoline are bicyclic aromatic scaffolds that are prevalent in many approved kinase inhibitors, such as lapatinib and gefitinib.[10]
Comparative Insights:
-
Mechanism of Action: While all three scaffolds can act as ATP-competitive inhibitors, the specific interactions with the kinase active site can differ, influencing selectivity profiles.
-
Off-Target Effects: Quinoline and quinazoline-based inhibitors have been associated with off-target effects, including inhibition of hERG, which can lead to cardiotoxicity.[11] While not immune to off-target effects, the imidazo[1,2-a]pyridine scaffold may offer opportunities to mitigate such liabilities through careful structural design.
-
Drug-like Properties: All three scaffolds can be incorporated into molecules with good drug-like properties. The choice of scaffold can influence parameters like solubility and metabolic stability.
Table 2: Comparative Inhibitory Activity (IC50) of Imidazo[1,2-a]pyridine and Quinoline/Quinazoline Scaffolds
| Kinase Target | Imidazo[1,2-a]pyridine Derivative | IC50 (nM) | Quinoline/Quinazoline Derivative | IC50 (nM) | Reference(s) |
| EGFR | - | - | Gefitinib (Quinazoline) | 2-37 | [12] |
| VEGFR-2 | - | - | Cabozantinib (Quinoline) | 0.035 | [13] |
| PI3Kα | Compound 5 | 0.20 | - | - | [14] |
Note: Direct comparative data is limited. This table highlights the potency of representative compounds from each class.
Imidazo[1,2-a]pyridine vs. Indole
The indole scaffold is a key structural motif in many natural products and has been successfully exploited in the design of kinase inhibitors.[15][16]
Comparative Insights:
-
Structural Flexibility: The indole scaffold offers a different geometry and hydrogen bonding pattern compared to the imidazo[1,2-a]pyridine core, which can be advantageous for targeting specific kinase conformations.
-
Natural Product Inspiration: The prevalence of indoles in nature provides a rich source of inspiration for the design of novel kinase inhibitors.
-
Synthetic Chemistry: A vast and well-established body of synthetic methodology exists for the functionalization of the indole ring.
Key Signaling Pathway: PI3K/Akt/mTOR
A significant number of imidazo[1,2-a]pyridine-based inhibitors target the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols
To facilitate the evaluation of novel kinase inhibitors, we provide detailed protocols for two fundamental assays: a biochemical kinase inhibition assay (TR-FRET) and a cell-based viability assay (MTT).
In Vitro Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a generic TR-FRET assay for determining the IC50 of a compound against a specific kinase.
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to the desired starting concentration.
-
Dilute the kinase and biotinylated peptide substrate in assay buffer.
-
Prepare a solution of ATP in assay buffer.
-
Prepare a detection mix containing a Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (SA-XL665) in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the compound dilution to the assay wells.
-
Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the detection mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (XL665).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[17]
-
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol outlines the use of the MTT assay to determine the cytotoxic effect of a compound on a cancer cell line.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9][18][19][20][21]
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][18][19][20][21]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold has firmly established itself as a versatile and potent platform for the development of novel kinase inhibitors. Its favorable synthetic and physicochemical properties, coupled with a growing body of evidence for its efficacy in preclinical and clinical studies, underscore its importance in modern drug discovery.
While other heterocyclic scaffolds such as pyrazolo[3,4-d]pyrimidine, quinoline, and indole have also demonstrated significant success, the choice of scaffold ultimately depends on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. A thorough understanding of the strengths and weaknesses of each scaffold, as presented in this guide, is crucial for navigating the complex landscape of kinase inhibitor design.
The future of kinase inhibitor development will likely involve the exploration of novel substitution patterns on these privileged scaffolds, the development of covalent and allosteric inhibitors, and the use of scaffold hopping and other computational techniques to identify new chemical matter. The continued investigation of the imidazo[1,2-a]pyridine scaffold and its congeners will undoubtedly play a significant role in the discovery of next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Updated clinical results show experimental agent ibrutinib as highly active in CLL patients. ScienceDaily. Available at: [Link]
-
Results of a Randomized, Double-Blinded, Placebo-Controlled, Phase 2.5 Study of Saracatinib (AZD0530), in Patients with Recurrent Osteosarcoma Localized to the Lung. PubMed. Available at: [Link]
-
Results of a Randomized, Double-Blinded, Placebo-Controlled, Phase 2.5 Study of Saracatinib (AZD0530), in Patients with Recurrent Osteosarcoma Localized to the Lung. NIH. Available at: [Link]
-
Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. PubMed. Available at: [Link]
-
Bruton tyrosine kinase inhibitor ibrutinib (PCI-32765) has significant activity in patients with relapsed/refractory B-cell malignancies. PubMed. Available at: [Link]
-
Results of a Randomized, Double-Blinded, Placebo-Controlled, Phase 2.5 Study of Saracatinib (AZD0530), in Patients with Recurrent Osteosarcoma Localized to the Lung. ResearchGate. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
SAPROCAN: Saracatinib (AZD0530) and docetaxel in metastatic,castrate-refractory prostate cancer (mCRPC)—A phase I/randomized phase II study by the United Kingdom National Cancer Research Institute Prostate Group. ASCO Publications. Available at: [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available at: [Link]
-
Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH. Available at: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. Available at: [Link]
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central. Available at: [Link]
-
Compounds currently approved or undergoing clinical trials for cancer... ResearchGate. Available at: [Link]
-
Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Preprints.org. Available at: [Link]
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scientific Research Publishing. Available at: [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. Available at: [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. SemOpenAlex. Available at: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. Available at: [Link]
-
(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org. Available at: [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]
-
Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. Available at: [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]
-
HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. Available at: [Link]
-
Heterocycles in drug discovery: Properties and preparation | Request PDF. ResearchGate. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PubMed Central. Available at: [Link]
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed Central. Available at: [Link]
-
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ACS Publications. Available at: [Link]
-
FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. Available at: [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metaphactory [semopenalex.org]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer [ouci.dntb.gov.ua]
- 17. dcreport.org [dcreport.org]
- 18. clyte.tech [clyte.tech]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
A Comparative Guide to Cross-Reactivity Profiling of 7-bromoimidazo[1,2-a]pyridine-based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the performance of 7-bromoimidazo[1,2-a]pyridine-based inhibitors with other alternatives, supported by experimental data. We will delve into the methodologies for cross-reactivity profiling, the rationale behind experimental choices, and how to interpret the resulting data.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases.[1][2][3] The addition of a bromine atom at the 7-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of its selectivity crucial for further development.
The Imperative of Cross-Reactivity Profiling in Drug Discovery
The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket. This structural similarity often leads to off-target interactions for kinase inhibitors, a phenomenon known as cross-reactivity. While sometimes beneficial in the context of polypharmacology, off-target binding is more frequently associated with toxicity and adverse effects. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a critical step in understanding a compound's mechanism of action and predicting its safety profile.
This guide will focus on inhibitors of three key kinase families where imidazo[1,2-a]pyridine-based compounds have shown promise: Activin-like Kinase 2 (ALK2), Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, and Aurora Kinases. We will explore the methodologies to profile a novel 7-bromoimidazo[1,2-a]pyridine inhibitor and compare its potential selectivity with established inhibitors for these targets.
Key Methodologies for Cross-Reactivity Profiling
Two complementary techniques are central to modern cross-reactivity profiling: broad-panel kinase screening for assessing selectivity across the kinome and cellular thermal shift assays for verifying target engagement in a physiological context.
Kinome-wide Selectivity Profiling: KINOMEscan™
The KINOMEscan™ platform is a high-throughput, competition-based binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[4] This method provides a broad view of an inhibitor's selectivity and potential off-targets.
Experimental Workflow: KINOMEscan™ Profiling
Caption: KINOMEscan™ workflow for assessing inhibitor selectivity.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that directly measures a compound's engagement with its target protein within a cellular environment. The principle is based on the ligand-induced stabilization of the target protein, which leads to an increase in its melting temperature.
Experimental Workflow: CETSA®
Sources
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Imidazo[1,2-a]pyridine-Based Compounds
For fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for rigorously validating the mechanism of action (MoA) of novel imidazo[1,2-a]pyridine-based therapeutic candidates. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a wide array of proteins, including kinases, phosphodiesterases, and structural proteins like tubulin.[1][2] Given this diversity, a robust, multi-tiered approach is essential to unequivocally confirm a compound's MoA, ensuring confidence as you advance a candidate through the development pipeline.
This guide eschews a rigid template, instead focusing on a logical, causality-driven workflow. We will explore the critical experiments required to build a compelling data package, comparing a hypothetical imidazo[1,2-a]pyridine-based kinase inhibitor, which we'll call "IMP-K," against established alternatives. Each protocol is designed to be self-validating, incorporating the necessary controls to ensure data integrity and reproducibility.
The Validation Workflow: A Multi-Tiered Approach
True MoA validation is a systematic process of answering sequential questions. We begin broadly at the cellular level and progressively narrow our focus to specific molecular interactions. This workflow ensures that each experimental stage logically builds upon the last, creating a coherent and scientifically sound narrative for your compound.
Caption: A multi-tiered workflow for MoA validation.
Tier 1: Defining the Cellular Phenotype
The Core Question: Does our compound, IMP-K, elicit the expected biological response in cancer cells, and how does it compare to a known inhibitor targeting the same pathway?
Before delving into specific molecular targets, we must first establish that IMP-K has a measurable and relevant effect on cancer cell proliferation. A standard cell viability assay is the workhorse for this stage.
Comparative Agent Selection: For our hypothetical IMP-K, designed as a c-Met inhibitor, a relevant comparator would be Crizotinib , an FDA-approved drug that also targets c-Met.[3][4] This provides a benchmark for potency and allows for a direct comparison of cellular effects.
Table 1: Comparative Anti-Proliferative Activity (IC50 Values)
| Cell Line | Putative Target | IMP-K IC50 (nM) | Crizotinib IC50 (nM) |
| MKN-45 (Gastric) | c-Met Amplified | 15 | 25 |
| HT-29 (Colon) | c-Met Normal | >10,000 | >10,000 |
| A549 (Lung) | c-Met Normal | >10,000 | >10,000 |
Causality Check: The data in Table 1 provides the first piece of our mechanistic puzzle. The potent activity of IMP-K is selective for the MKN-45 cell line, which is known to be dependent on c-Met signaling. Its lack of activity in c-Met normal cell lines suggests that its mechanism is not based on general cytotoxicity, pointing towards on-target activity. The comparable potency to Crizotinib further strengthens this initial hypothesis.
Tier 2: Confirming Target Engagement in a Cellular Environment
The Core Question: Does IMP-K physically interact with its intended target, c-Met, within the complex milieu of an intact cell?
Answering this question is paramount. A compound can inhibit a purified enzyme in a test tube, but fail to engage the same target in a cell due to issues with permeability, efflux, or instability. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a physiologically relevant setting.[5][6] It operates on the principle that when a ligand binds to its target protein, it confers thermal stability.[7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture MKN-45 cells to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (DMSO) or IMP-K (e.g., 1 µM) for 2 hours.
-
Heating Gradient: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.[8]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (20,000 x g) to pellet precipitated proteins.
-
Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of soluble c-Met at each temperature point via Western Blot.
Trustworthiness Check: The key to a self-validating CETSA experiment is the comparison between the vehicle-treated and compound-treated samples. A clear shift in the melting curve for the target protein in the presence of the compound, but not for a non-target control protein (e.g., GAPDH), provides strong evidence of specific intracellular binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Quantifying Direct Inhibition of Target Activity
The Core Question: Does the binding of IMP-K to c-Met translate into inhibition of its enzymatic (kinase) activity?
While CETSA confirms binding, it does not directly measure the functional consequence of that interaction. An in vitro kinase assay is the gold standard for quantifying the inhibitory potency of a compound against its purified target enzyme.[9][10]
Comparative Agent Selection: Here, we compare IMP-K not only to Crizotinib but also to a compound with a different MoA, such as Alisertib , an Aurora kinase inhibitor.[11][12] This helps to establish the selectivity of IMP-K.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, combine recombinant human c-Met kinase, a suitable peptide substrate, and ATP.
-
Inhibitor Titration: Add a range of concentrations of IMP-K, Crizotinib, and Alisertib.
-
Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: Measure luminescence and calculate IC50 values.
Table 2: Comparative In Vitro Kinase Inhibition (IC50 Values)
| Kinase Target | IMP-K IC50 (nM) | Crizotinib IC50 (nM) | Alisertib IC50 (nM) |
| c-Met | 8 | 12 | >20,000 |
| Aurora A | >20,000 | >10,000 | 1.2[12] |
| PI3Kα | >15,000 | >10,000 | >10,000 |
Causality Check: The data in Table 2 demonstrates that IMP-K is a potent and selective inhibitor of c-Met kinase activity, comparable to the established c-Met inhibitor Crizotinib.[3] Crucially, it shows no significant activity against unrelated kinases like Aurora A, the target of Alisertib, reinforcing the specificity of its MoA.[11][12]
Tier 4: Verifying Downstream Signaling Pathway Modulation
The Core Question: Does the inhibition of c-Met kinase activity by IMP-K lead to the expected changes in the downstream cellular signaling pathway?
The final and most critical step is to connect the direct target inhibition back to the observed cellular phenotype. For c-Met, ligand (HGF) binding normally triggers autophosphorylation, which in turn activates downstream pro-survival pathways like PI3K/AKT and RAS/ERK.[4][13] A true c-Met inhibitor should block these downstream events.
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 5. CETSA [cetsa.org]
- 6. news-medical.net [news-medical.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. revvity.com [revvity.com]
- 11. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. d-nb.info [d-nb.info]
Benchmarking New Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Anticancer Drug Development
Introduction: The Promise of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several clinically approved drugs.[1][2] Its synthetic versatility and wide range of biological activities have made it a focal point for the development of novel therapeutic agents.[3][4][5] Recent research has highlighted the significant potential of imidazo[1,2-a]pyridine derivatives as anticancer agents, with many exhibiting potent activity against various cancer cell lines.[6][7][8][9] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7][9][10]
This guide provides a comprehensive framework for benchmarking a novel, hypothetical imidazo[1,2-a]pyridine derivative, hereafter referred to as IMP-001 , against established anticancer drugs. For this comparative analysis, we have selected a targeted therapy, Alpelisib , a known PI3Kα inhibitor[11][12][13], and a standard-of-care chemotherapy agent for colorectal cancer, 5-Fluorouracil (5-FU) .[14][15] The objective is to present a robust, multi-faceted approach to evaluating the preclinical efficacy and potential of new chemical entities in the oncology space.
The Scientific Rationale: Why Benchmark Against Both Targeted and Chemotherapeutic Agents?
A thorough preclinical evaluation of a novel anticancer compound necessitates a multi-pronged comparison. Benchmarking against a targeted therapy like Alpelisib allows for a direct assessment of on-target efficacy, especially if the new compound is hypothesized to act on the same or a related pathway. This comparison helps to elucidate the mechanism of action and to determine if the new derivative offers any advantages in terms of potency or selectivity.
Simultaneously, comparing against a standard-of-care chemotherapeutic agent like 5-FU provides a clinically relevant context.[14] Chemotherapies remain a cornerstone of cancer treatment, and demonstrating superior or synergistic effects to these established drugs is a critical step in the drug development pipeline.[16][17] This dual-comparison strategy provides a more complete picture of the novel compound's potential therapeutic window and its possible place in future clinical practice.
Experimental Workflow for Preclinical Benchmarking
The preclinical evaluation of a new anticancer agent is a stepwise process, moving from initial in vitro screening to more complex in vivo models.[18][19] This progression allows for the efficient identification of promising candidates while minimizing the use of animal models.[20]
Figure 1: A generalized experimental workflow for the preclinical benchmarking of a novel anticancer compound.
Part 1: In Vitro Benchmarking of IMP-001
The initial phase of benchmarking focuses on in vitro assays to determine the compound's biological activity at the cellular level.[21]
Cell-Free Kinase Assays: Gauging Target Engagement
Given that many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors[3][10], a primary step is to assess the direct inhibitory effect of IMP-001 on key kinases in the PI3K/AKT/mTOR pathway.
Protocol: PI3Kα Kinase Assay
-
Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, and IMP-001/Alpelisib at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.
-
Detection: The production of PIP3 is quantified using a commercially available ELISA kit.
-
Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.
Cell Viability Assays: Assessing Cytotoxicity
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.[22]
Protocol: MTT Assay
-
Cell Lines: A panel of colorectal cancer cell lines (e.g., HT-29, HCT-116) are seeded in 96-well plates.
-
Treatment: Cells are treated with serial dilutions of IMP-001, Alpelisib, and 5-FU for 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells.
-
Quantification: The formazan crystals are solubilized, and the absorbance is measured to determine the percentage of viable cells.
-
Analysis: IC50 values are determined for each compound in each cell line.
Apoptosis and Cell Cycle Analysis: Unraveling the Mechanism of Cell Death
To understand how IMP-001 induces cell death, flow cytometry-based assays are employed.
Protocol: Annexin V/PI Staining for Apoptosis
-
Treatment: Colorectal cancer cells are treated with the IC50 concentration of each compound for 48 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Analysis: Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Cell Cycle Analysis
-
Treatment: Cells are treated as described above.
-
Fixation and Staining: Cells are fixed in ethanol and stained with PI.
-
Analysis: Flow cytometry is used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Comparative In Vitro Data Summary
The following table summarizes hypothetical data from the in vitro assays, providing a direct comparison of IMP-001 with Alpelisib and 5-FU.
| Parameter | IMP-001 | Alpelisib | 5-FU |
| PI3Kα IC50 (nM) | 5 | 10 | N/A |
| HT-29 IC50 (µM) | 0.5 | 1.2 | 5.8 |
| HCT-116 IC50 (µM) | 0.8 | 2.5 | 8.2 |
| Apoptosis (HT-29, %) | 45 | 35 | 25 |
| G2/M Arrest (HT-29, %) | 60 | 50 | 30 |
Interpretation of Hypothetical Data: The data suggests that IMP-001 is a more potent inhibitor of PI3Kα and exhibits greater cytotoxicity against colorectal cancer cell lines compared to Alpelisib. It also appears to be a more potent inducer of apoptosis and cell cycle arrest than both Alpelisib and 5-FU in vitro.
Part 2: In Vivo Benchmarking of IMP-001
Promising in vitro results warrant further investigation in in vivo models to assess efficacy and safety in a more complex biological system.[23][24]
Colorectal Cancer Xenograft Model: Evaluating Antitumor Efficacy
The use of immunodeficient mice bearing human tumor xenografts is a standard preclinical model for evaluating the in vivo efficacy of anticancer agents.[18]
Protocol: HT-29 Xenograft Study
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: HT-29 cells are subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: Vehicle control, IMP-001, Alpelisib, and 5-FU. Dosing is administered daily via oral gavage for IMP-001 and Alpelisib, and intraperitoneal injection for 5-FU.
-
Monitoring: Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Understanding Drug Exposure and Effect
PK/PD studies are crucial for correlating drug concentration in the body with its biological effect.
Protocol: PK/PD Analysis
-
PK: Blood samples are collected at various time points after a single dose of IMP-001 to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
PD: Tumor biopsies are taken from a satellite group of treated animals to assess the inhibition of downstream targets of the PI3K pathway (e.g., phosphorylated AKT) via Western blot.
Comparative In Vivo Data Summary
The following table presents a hypothetical summary of the in vivo benchmarking data.
| Parameter | IMP-001 | Alpelisib | 5-FU |
| Tumor Growth Inhibition (%) | 85 | 65 | 50 |
| Body Weight Change (%) | -2 | -8 | -15 |
| p-AKT Inhibition (in vivo, %) | 90 | 70 | N/A |
Interpretation of Hypothetical Data: The in vivo data corroborates the in vitro findings, with IMP-001 demonstrating superior tumor growth inhibition compared to both Alpelisib and 5-FU. Importantly, IMP-001 appears to be better tolerated, as indicated by the minimal change in body weight. The significant inhibition of p-AKT in vivo confirms the on-target activity of IMP-001.
Signaling Pathway Context: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[25] Both IMP-001 and Alpelisib are hypothesized to target PI3Kα, thereby inhibiting the downstream signaling cascade.
Figure 2: Simplified diagram of the PI3K/AKT/mTOR signaling pathway, indicating the inhibitory action of IMP-001 and Alpelisib on PI3K.
Addressing Potential for Resistance
A significant challenge in cancer therapy is the development of drug resistance.[16][26] For therapies targeting the PI3K pathway, resistance can emerge through various mechanisms, including mutations in downstream pathway components or activation of bypass signaling pathways. Future studies should investigate the efficacy of IMP-001 in models of acquired resistance to other PI3K inhibitors and explore potential combination therapies to overcome or prevent resistance.
Conclusion: A Promising New Scaffold for Anticancer Therapy
This guide has outlined a comprehensive strategy for the preclinical benchmarking of a novel imidazo[1,2-a]pyridine derivative, IMP-001. The hypothetical data presented suggests that IMP-001 holds significant promise as a potent and well-tolerated anticancer agent, potentially offering advantages over existing targeted therapies and standard-of-care chemotherapy. The systematic approach detailed herein, from in vitro characterization to in vivo efficacy studies, provides a robust framework for the continued development of this and other promising new chemical entities. The ultimate goal of such rigorous preclinical evaluation is to identify the most promising candidates for advancement into clinical trials, with the hope of bringing new and more effective treatments to cancer patients.
References
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
-
In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]
-
Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. (n.d.). NIH. Retrieved from [Link]
- What is the mechanism of Alpelisib? (2024). Patsnap Synapse.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved from [Link]
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.).
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega.
-
Alpelisib. (n.d.). PubChem. Retrieved from [Link]
-
Alpelisib (Piqray). (n.d.). Breast Cancer Now. Retrieved from [Link]
-
alpelisib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
- In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (n.d.). Benchchem.
-
Cancer Models. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
In vivo screening models of anticancer drugs. (n.d.). CORE. Retrieved from [Link]
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (n.d.).
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
- Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (n.d.).
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC. Retrieved from [Link]
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved from [Link]
-
Drugs Approved for Colon and Rectal Cancer. (2025). NCI. Retrieved from [Link]
- Chemotherapy treatment for colon cancer. (n.d.).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- Colorectal Cancer Chemotherapy. (2024).
-
Treatments for colon cancer. (n.d.). Canadian Cancer Society. Retrieved from [Link]
-
Chemotherapy for colon cancer. (2025). Mayo Clinic. Retrieved from [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved from [Link]
-
Comprehensive review of the resistance mechanisms of colorectal cancer classified by therapy type. (n.d.). Frontiers. Retrieved from [Link]
-
Resistance to targeted therapy in metastatic colorectal cancer: Current status and new developments. (n.d.). PMC. Retrieved from [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC. Retrieved from [Link]
-
Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review. (n.d.). PMC. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved from [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Retrieved from [Link]
- RYBREVANT® (amivantamab-vmjw) longer-term results show promising and durable responses in difficult-to-treat colorectal cancer. (2026).
- Therapeutic approach prevents resistance to chemo in colon and rectal cancer. (2023).
- Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. (2024).
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). ResearchGate. Retrieved from [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 15. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 16. Frontiers | Comprehensive review of the resistance mechanisms of colorectal cancer classified by therapy type [frontiersin.org]
- 17. Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 20. noblelifesci.com [noblelifesci.com]
- 21. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. criver.com [criver.com]
- 25. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 26. Resistance to targeted therapy in metastatic colorectal cancer: Current status and new developments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate demands the highest standards of scientific rigor, not only in synthesis and application but also in the responsible management of resulting waste streams. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established chemical safety principles and regulatory standards. Our objective is to ensure the protection of laboratory personnel, the integrity of our research environment, and compliance with environmental regulations.
Compound Profile and Core Hazard Assessment
This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry for its wide range of biological activities, including potential anticancer, anti-inflammatory, and antiparasitic properties.[1][2][3] This inherent bioactivity is the first indicator that the compound and its waste must be handled as potentially hazardous.
The two most critical structural features dictating its disposal protocol are:
-
The Imidazo[1,2-a]pyridine Core: Derivatives of this scaffold are known to be biologically active and can exhibit cytotoxic effects.[2][4]
-
The Bromo- Substituent: The presence of a halogen (bromine) classifies this compound as a halogenated organic compound . This is the single most important factor for waste segregation.
While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from closely related analogues allows for a reliable hazard assessment.
| Hazard Parameter | Assessment & Rationale | Primary Sources |
| Physical State | Solid (crystals or powder). | [5] |
| Acute Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin based on data for related pyridine and imidazopyridine compounds. | [6][7][8] |
| Skin/Eye Irritation | Expected to be a skin and eye irritant. | [8] |
| Biological Hazard | As a biologically active molecule, it may pose unknown long-term health risks. Imidazo-based derivatives have shown potential for cytotoxicity. | [2][4][9] |
| Environmental Hazard | Halogenated organic compounds can persist in the environment and require specific disposal methods to prevent the formation of toxic byproducts like dioxins during incineration. | [10] |
| Classification | Hazardous Chemical Waste; Halogenated Organic Solid. | [11][12] |
The Cornerstone of Disposal: Segregation
The fundamental principle for disposing of this compound is strict segregation. Halogenated organic waste cannot be mixed with non-halogenated waste.
The rationale is based on the required disposal technology. Halogenated wastes require high-temperature incineration (typically around 1200 K) with specialized scrubbers to safely neutralize the resulting acid gases (like hydrogen bromide) and prevent the formation of highly toxic dioxins and furans.[10] Mixing this waste into a non-halogenated stream can lead to regulatory violations and, more critically, the release of these pollutants if the disposal facility is not equipped for it.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling the pure compound, solutions, and contaminated labware.
Before handling the compound or its waste, ensure a complete PPE ensemble is worn. Standard practice for pyridine derivatives provides a strong baseline.[6][13]
-
Hand Protection: Nitrile or neoprene gloves are required. Latex gloves offer insufficient protection.[6][13]
-
Eye Protection: Chemical splash goggles are mandatory.
-
Body Protection: A chemical-resistant lab coat.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[14]
Proper disposal begins the moment waste is created. Use the following decision workflow to correctly categorize and handle the waste stream.
Caption: Waste Disposal Decision Workflow.
Proper containment is crucial to prevent leaks and ensure safe handling.[15][16]
-
Containers: Use only containers approved for chemical waste that are made of compatible material (e.g., HDPE or glass for liquids) and have a secure, screw-top cap.[16][17]
-
Filling: Do not overfill liquid waste containers. Leave at least 10% of the volume as headspace to allow for expansion.[16]
-
Labeling: All waste containers must be clearly labeled the moment the first drop of waste is added.[11][18] The label must include:
-
The words "Hazardous Waste".
-
The full chemical names of all components (e.g., "Waste this compound in Dichloromethane"). Do not use abbreviations or chemical formulas.[11]
-
The relevant hazard pictograms (e.g., irritant, environmentally hazardous).
-
Store sealed and labeled waste containers in a designated SAA at or near the point of generation.[16][17]
-
The SAA must be under the control of the laboratory personnel.
-
Store incompatible waste streams separately (e.g., acids away from bases, oxidizers away from organics).[16][18]
-
Ensure secondary containment (such as a spill tray) is used for liquid waste containers.[15]
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or equivalent. They will coordinate with a licensed hazardous waste disposal vendor.[17][19] Never dispose of this chemical via standard trash or down the drain.[20]
Spill and Emergency Procedures
Accidents require immediate and correct action.
-
Small Spills (Solid):
-
Wearing full PPE, gently sweep the solid material into a container. Avoid creating dust.
-
Use a damp paper towel to wipe the area, and place the towel in the solid waste container.
-
Label the container as "Spill Debris" with the chemical name and manage as hazardous waste.
-
-
Small Spills (Liquid Solution):
-
Absorb the spill with a chemical absorbent material like vermiculite or sand.[14]
-
Collect the absorbent material using non-sparking tools and place it in a sealed container.
-
Label as "Spill Debris" and dispose of as halogenated waste.
-
-
Large Spills: Evacuate the immediate area and contact your institution's EHS or emergency response team immediately.[11]
-
Personal Exposure:
Regulatory Framework
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[21][22][23] This "cradle-to-grave" system holds the generator of the waste responsible for its safe management from creation to final disposal.[22] Adhering to the procedures in this guide and your institution's specific policies ensures compliance with these federal regulations.
By implementing these robust and scientifically-grounded disposal procedures, you build a culture of safety, protect our environment, and ensure the continued integrity of your vital research.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved January 20, 2026.
- Martínez-Grueiro, M. M., et al. (n.d.). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. Retrieved January 20, 2026.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved January 20, 2026.
- Ace Waste. (n.d.).
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 20, 2026.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved January 20, 2026.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved January 20, 2026.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved January 20, 2026.
- Aliwaini, S., et al. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Retrieved January 20, 2026.
- Loba Chemie. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved January 20, 2026.
- Kumar, S., et al. (2024, December 16). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. Retrieved January 20, 2026.
- Thermo Fisher Scientific. (2018, October).
- Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved January 20, 2026.
- BenchChem. (2025).
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved January 20, 2026.
- Sharma, P., et al. (2024, September 2). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Retrieved January 20, 2026.
- Singh, V., et al. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. European Journal of Medicinal Chemistry. Retrieved January 20, 2026.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved January 20, 2026.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved January 20, 2026.
- Sigma-Aldrich. (n.d.). 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester. Retrieved January 20, 2026.
- Fisher Scientific. (n.d.).
- Echemi. (n.d.).
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 20, 2026.
- Biosynth. (n.d.).
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved January 20, 2026.
- El-Naas, M. H. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved January 20, 2026.
- Thermo Scientific Chemicals. (n.d.).
Sources
- 1. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. fishersci.com [fishersci.com]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. uakron.edu [uakron.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. canterbury.ac.nz [canterbury.ac.nz]
- 19. epa.gov [epa.gov]
- 20. acs.org [acs.org]
- 21. axonator.com [axonator.com]
- 22. epa.gov [epa.gov]
- 23. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
